11(S)-Hepe
Description
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Structure
3D Structure
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(5Z,8Z,11S,12Z,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13-/t19-/m1/s1 |
InChI Key |
IDEHSDHMEMMYIR-VBPYZYIASA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C=C/[C@H](C/C=C\C/C=C\CCCC(=O)O)O |
Canonical SMILES |
CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core of 11(S)-HETE Biosynthesis: An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) from arachidonic acid. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the enzymatic and non-enzymatic pathways involved in its formation. This document summarizes key quantitative data, outlines detailed experimental protocols for the analysis and characterization of 11(S)-HETE, and presents visual diagrams of the core signaling pathways. The guide emphasizes the distinction between the stereospecific enzymatic production, which predominantly yields the 11(R)-HETE enantiomer, and the non-enzymatic free radical-mediated oxidation that generates a racemic mixture, contributing significantly to the circulating levels of 11(S)-HETE.
Introduction
Hydroxyeicosatetraenoic acids (HETEs) are a class of oxygenated metabolites derived from arachidonic acid that play crucial roles in a variety of physiological and pathological processes. Among these, 11-HETE has garnered significant interest due to its biological activities, including the induction of cellular hypertrophy. 11-HETE exists as two stereoisomers, 11(S)-HETE and 11(R)-HETE, which can exhibit distinct biological effects. While enzymatic pathways involving cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes primarily produce 11(R)-HETE, the 11(S)-enantiomer is found in higher concentrations in human plasma and serum, suggesting a substantial contribution from non-enzymatic synthesis, particularly under conditions of oxidative stress.[1][2] This guide delves into the core mechanisms of 11(S)-HETE biosynthesis, providing the necessary technical details for its study and potential therapeutic targeting.
Biosynthesis of 11-HETE from Arachidonic Acid
The formation of 11-HETE from arachidonic acid can occur through two primary routes: enzymatic and non-enzymatic pathways.
Enzymatic Pathways
Enzymatic conversion of arachidonic acid to 11-HETE is primarily catalyzed by cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes. It is a critical point that these enzymatic pathways demonstrate stereoselectivity, predominantly forming the 11(R)-HETE enantiomer.
-
Cyclooxygenase (COX) Pathway: Both COX-1 and COX-2 enzymes can convert arachidonic acid to small amounts of 11-hydroperoxyeicosatetraenoic acid (11-HpETE), which is subsequently reduced to 11-HETE.[3] This pathway exclusively produces 11(R)-HETE.[3][4] The formation of 11-HETE by COX is often considered a byproduct of prostaglandin biosynthesis.
-
Cytochrome P450 (CYP) Pathway: Certain CYP enzymes, notably CYP1B1, can metabolize arachidonic acid to 11-HETE. Similar to the COX pathway, CYP-mediated hydroxylation of arachidonic acid at the 11th position is stereoselective, favoring the formation of 11(R)-HETE. However, incubation of rat liver microsomes with arachidonic acid has been shown to produce both 11(R)- and 11(S)-HETE, with the R-enantiomer being more predominant.
Non-Enzymatic Pathway: Free Radical-Mediated Oxidation
The non-enzymatic synthesis of 11-HETE occurs via the free radical oxidation of arachidonic acid. This pathway is particularly significant in the context of oxidative stress, where an increase in reactive oxygen species (ROS) promotes the peroxidation of polyunsaturated fatty acids. Unlike the enzymatic routes, this process is not stereospecific and results in the formation of a racemic mixture of 11(R)-HETE and 11(S)-HETE. The elevated plasma levels of 11-HETE are considered a marker of lipid peroxidation and heightened oxidative stress. The higher prevalence of 11(S)-HETE in human plasma and serum, despite enzymatic preference for the R-enantiomer, underscores the importance of this non-enzymatic pathway.
Figure 1. Overview of the enzymatic and non-enzymatic pathways for 11-HETE biosynthesis.
Quantitative Data
The following tables summarize the available quantitative data regarding 11-HETE biosynthesis and levels.
Table 1: Levels of 11-HETE Enantiomers in Human Blood
| Analyte | Concentration in Untreated Plasma (ng/mL) | Concentration in Serum (ng/mL) |
| 11(S)-HETE | 0.49 ± 0.2 | 3.05 ± 0.2 |
| 11(R)-HETE | 0.02 ± 0.01 | 0.54 ± 0.1 |
| Data adapted from a study on chiral eicosanoid analysis in human blood. |
Table 2: Kinetic Parameters of COX Enzymes in Prostanoid Synthesis
| Enzyme | Substrate | Km (µM) |
| COX-2 coupled to PGIS | Arachidonic Acid | ~2.0 |
| COX-1 coupled to PGIS | Arachidonic Acid | ~6.0 |
| Data from a study on prostacyclin biosynthesis, providing an indication of substrate affinity for COX enzymes. Specific kinetic data for 11-HETE formation is limited. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 11(S)-HETE biosynthesis.
Chiral Analysis of 11-HETE Enantiomers by UHPLC-MS/MS
This protocol is adapted from a method for targeted chiral lipidomics analysis of human blood.
4.1.1. Sample Preparation (from Plasma/Serum)
-
To 200 µL of plasma or serum, add 1 ng of a suitable internal standard (e.g., [2H8]-15(S)-HETE).
-
Add 900 µL of acetonitrile to precipitate proteins.
-
Incubate with 1% formic acid at room temperature for 15 minutes.
-
Sonicate for 1 minute and centrifuge to pellet precipitated proteins.
-
Transfer the supernatant to a phospholipid and protein removal cartridge (e.g., Phree).
-
Elute the sample under a slight vacuum.
-
Dry the eluate under a gentle stream of nitrogen at ambient temperature.
4.1.2. Derivatization
-
To the dried extract, add 50 µL of a solution containing 1% pentafluorobenzyl bromide (PFB-Br) and 1% diisopropylethylamine in acetonitrile.
-
Incubate at 45°C for 30 minutes.
-
Dry the sample again under nitrogen.
-
Reconstitute the sample in 50 µL of hexane for injection.
4.1.3. UHPLC-MS/MS Conditions
-
Column: Chiralpak AD-H column (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: Hexanes.
-
Mobile Phase B: 2-propanol/methanol (50/50, v/v).
-
Gradient: A linear gradient is employed, for example: 2% B at 0 min, hold at 2% B for 3 min, increase to 8% B at 11 min, hold at 8% B for 13 min, increase to 50% B at 14 min, hold at 50% B for 18 min, and return to 2% B at 18.5 min for re-equilibration.
-
Flow Rate: 1 mL/min.
-
Mass Spectrometry: Use an instrument capable of high-resolution mass spectrometry with an electron capture atmospheric pressure chemical ionization (ECAPCI) source in negative ion mode. Monitor the specific mass-to-charge ratio (m/z) for HETEs (e.g., m/z 319.23).
In Vitro Assay for 11-HETE-Induced Cellular Hypertrophy
This protocol is based on a study investigating the hypertrophic effects of 11-HETE enantiomers on human cardiomyocytes.
4.2.1. Cell Culture and Treatment
-
Culture human cardiomyocyte cell line (e.g., RL-14) in appropriate growth medium.
-
Seed cells in suitable culture plates and allow them to adhere and grow to a desired confluency.
-
Treat the cells with 20 µM of 11(R)-HETE or 11(S)-HETE for 24 hours. A vehicle control (e.g., ethanol) should be included.
4.2.2. Analysis of Hypertrophic Markers (RT-PCR)
-
After treatment, isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform real-time PCR using primers for hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).
-
Normalize the expression of target genes to a housekeeping gene (e.g., β-actin).
4.2.3. Measurement of Cell Size
-
After treatment, capture images of the cells using a phase-contrast microscope.
-
Use image analysis software (e.g., ImageJ) to measure the surface area of a significant number of cells for each treatment group.
Figure 2. Workflow for assessing 11-HETE-induced cellular hypertrophy in vitro.
Signaling Pathways of 11(S)-HETE
While a specific G-protein coupled receptor for 11(S)-HETE has not yet been definitively identified, studies on the structurally similar 12(S)-HETE have implicated the orphan receptor GPR31. 11(S)-HETE has been shown to induce cellular hypertrophy in cardiomyocytes. This process is associated with the upregulation of CYP1B1. The downstream signaling cascade involves the activation of several key protein kinases.
Figure 3. Proposed signaling pathway for 11(S)-HETE-induced cellular hypertrophy.
Conclusion
The biosynthesis of 11(S)-HETE is a multifaceted process involving both enzymatic and non-enzymatic pathways. While enzymatic systems predominantly produce the 11(R)-enantiomer, the significant presence of 11(S)-HETE in biological systems highlights the critical role of non-enzymatic, free radical-mediated oxidation of arachidonic acid, particularly in states of oxidative stress. This technical guide provides researchers with the foundational knowledge and practical methodologies to investigate the formation and biological functions of 11(S)-HETE. Further research is warranted to definitively identify the specific receptors for 11(S)-HETE and to fully elucidate its complex signaling networks, which will be crucial for the development of novel therapeutic strategies targeting pathways modulated by this bioactive lipid.
References
- 1. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner [frontiersin.org]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
Non-Enzymatic Formation of 11(S)-HETE: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the non-enzymatic formation of 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE), a significant biomarker of oxidative stress and lipid peroxidation. Unlike its enzymatically produced counterpart, 11(R)-HETE, which is a product of cyclooxygenase (COX) and certain cytochrome P450 (CYP) activities, the non-enzymatic pathway yields a racemic mixture of 11(R)- and 11(S)-HETE.[1][2] Understanding the mechanisms and experimental protocols for generating and quantifying non-enzymatically derived 11(S)-HETE is crucial for research into oxidative stress-related pathologies and for the development of targeted therapeutics.
Core Concepts: Free Radical-Mediated Oxidation of Arachidonic Acid
The non-enzymatic synthesis of 11-HETE, along with other HETE isomers such as 8-HETE and 9-HETE, is a direct consequence of the free radical-mediated oxidation of arachidonic acid (AA).[3][4] This process is initiated by reactive oxygen species (ROS) that abstract a hydrogen atom from one of the bis-allylic carbons of arachidonic acid, leading to the formation of a lipid radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which can subsequently be reduced to a hydroperoxyeicosatetraenoic acid (HpETE). Finally, the reduction of 11-HpETE yields 11-HETE. Due to the non-specific nature of free radical attack, a mixture of HETE regioisomers and stereoisomers is typically formed.[1]
The elevated plasma levels of 11-HETE are recognized as a marker of lipid peroxidation, indicating heightened oxidative stress. This association makes the study of non-enzymatic 11-HETE formation a critical area of interest in diseases characterized by oxidative damage.
Quantitative Data on Non-Enzymatic HETE Formation
The following table summarizes quantitative data on the formation of HETE isomers through non-enzymatic oxidation of arachidonic acid. It is important to note that the yields of specific isomers can vary significantly depending on the experimental conditions.
| Oxidation Method | Analyte | Concentration/Amount | Matrix/System | Reference |
| Autoxidation with ascorbate/iron | 4-hydroxynonenal | 2.8 mol% (pH 7.4), 1.5 mol% (pH 1.0) after 25h | Arachidonic acid in solution | |
| Autoxidation with ascorbate/iron | 4-hydroxynonenal from 15-HpETE | 0.6 mol% (NADPH, ADP/iron), small amounts (ascorbate/iron) | Microsomes, Solution | |
| Autoxidation on silica monolayer | H(P)ETEs | Approx. half the absorbance of EETs at 205 nm (60°C, 45 min) | Arachidonic acid on silica | |
| Autoxidation on silica monolayer | HPETEs | More prominent than HETEs (37°C, 6.5 h) | Arachidonic acid on silica |
Experimental Protocols
Protocol 1: In Vitro Non-Enzymatic Oxidation of Arachidonic Acid using a Fenton-like System
This protocol describes the induction of non-enzymatic lipid peroxidation of arachidonic acid using a Fenton-like reaction, which generates hydroxyl radicals.
Materials:
-
Arachidonic acid (AA)
-
Ferrous sulfate (FeSO₄)
-
Ascorbic acid
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol
-
Butylated hydroxytoluene (BHT)
-
Triphenylphosphine (TPP)
-
Ethyl acetate
-
Internal standards (e.g., d8-11-HETE)
Procedure:
-
Prepare a stock solution of arachidonic acid in ethanol.
-
In a glass tube, evaporate a desired amount of the arachidonic acid stock solution under a stream of nitrogen.
-
Resuspend the arachidonic acid in PBS (pH 7.4) to the final desired concentration (e.g., 100 µM).
-
Initiate the oxidation reaction by adding freshly prepared solutions of FeSO₄ (e.g., final concentration 50 µM) and ascorbic acid (e.g., final concentration 200 µM).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) in a shaking water bath.
-
Terminate the reaction by adding an antioxidant solution, such as BHT and TPP in methanol (e.g., final concentration 0.2 M each).
-
Add internal standards for quantification.
-
Extract the lipids twice with two volumes of ethyl acetate.
-
Evaporate the pooled organic phases to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol/water) for analysis.
Protocol 2: Analysis of 11(R)- and 11(S)-HETE Enantiomers by Chiral Chromatography
This protocol outlines the separation and quantification of 11-HETE enantiomers using chiral high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).
Materials:
-
Extracted lipid sample from Protocol 1
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD)
-
Mobile phase solvents (e.g., n-hexane, isopropanol, ethanol)
-
Acidic or basic modifiers (e.g., trifluoroacetic acid, diethylamine) for improved separation
-
11(R)-HETE and 11(S)-HETE standards
Procedure:
-
Derivatization (Optional but Recommended for GC-MS): For gas chromatography-mass spectrometry (GC-MS) analysis, derivatize the carboxyl group to a pentafluorobenzyl (PFB) ester and the hydroxyl group to a trimethylsilyl (TMS) ether to improve volatility and ionization efficiency.
-
Chromatographic Separation:
-
Equilibrate the chiral column with the chosen mobile phase. A common mobile phase for normal-phase chiral chromatography is a mixture of n-hexane and an alcohol like isopropanol or ethanol.
-
Inject the reconstituted sample onto the column.
-
Run the separation using an isocratic or gradient elution method. The optimal mobile phase composition and flow rate should be determined empirically for the specific column and analytes.
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer operating in negative ion mode with electrospray ionization (ESI).
-
Monitor the specific precursor-to-product ion transitions for 11-HETE (e.g., m/z 319 -> 179 and/or m/z 319 -> 219).
-
-
Quantification:
-
Generate a standard curve using authentic 11(R)-HETE and 11(S)-HETE standards of known concentrations.
-
Calculate the concentration of each enantiomer in the sample by comparing their peak areas to the standard curve, normalized to the internal standard.
-
Signaling Pathways and Logical Relationships
The non-enzymatic formation of 11-HETE is intrinsically linked to cellular oxidative stress. The following diagrams illustrate the chemical pathway of its formation and a typical experimental workflow for its analysis.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Physiological Concentrations of 11(S)-HETE in Human Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological concentrations of 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) in human plasma. It includes quantitative data from peer-reviewed studies, detailed experimental protocols for its measurement, and visualizations of its metabolic and signaling pathways. 11(S)-HETE is an oxygenated metabolite of arachidonic acid, formed through both enzymatic and non-enzymatic pathways, and is recognized as a marker of lipid peroxidation and oxidative stress.
Quantitative Data of 11(S)-HETE in Human Plasma and Serum
The following table summarizes the reported physiological concentrations of 11(S)-HETE in human plasma and serum from healthy individuals. It is important to note that concentrations can vary based on the sample type (plasma vs. serum) and the analytical methodology employed.
| Sample Type | Condition | Concentration (ng/mL) | Concentration (nmol/L)† | Analytical Method |
| Human Plasma | Untreated | 0.49 ± 0.2 | ~1.53 | UHPLC-ECAPCI/HRMS |
| Human Serum | Coagulated Whole Blood | 3.05 ± 0.2 | ~9.52 | UHPLC-ECAPCI/HRMS |
| Human Plasma | Stimulated with Zymosan (4h) | 0.78 ± 0.09 | ~2.43 | UHPLC-ECAPCI/HRMS |
| Human Plasma | General (all HETEs tested) | < 32.05 | < 100 | GC-MS |
| Human Plasma | Associated with Obesity (>0.89 nmol/L) | > 0.285 | > 0.89 | HPLC-MS/MS |
†Concentrations in nmol/L were calculated using a molecular weight of 320.47 g/mol for 11-HETE.
Formation and Signaling Pathway of 11(S)-HETE
11(S)-HETE is formed from arachidonic acid primarily through non-enzymatic lipid peroxidation, making it a key indicator of oxidative stress. Enzymatic pathways, including cyclooxygenases (COX) and cytochrome P450 (CYP) enzymes, also contribute to its synthesis, although they predominantly produce the 11(R)-HETE enantiomer.[1] Once formed, 11(S)-HETE can exert biological effects, such as inducing cellular hypertrophy in cardiomyocytes. This process is associated with the upregulation of certain CYP enzymes, particularly CYP1B1.[2]
Experimental Protocols for 11(S)-HETE Quantification
Accurate quantification of 11(S)-HETE in plasma requires robust and sensitive analytical methods. The most common techniques are based on liquid chromatography-mass spectrometry (LC-MS).
Workflow for 11(S)-HETE Analysis by LC-MS
The general workflow for analyzing 11(S)-HETE in human plasma involves several key steps from sample collection to data analysis. This process is designed to isolate the analyte from a complex matrix, separate it from other related compounds, and accurately measure its concentration.
Detailed Methodology: UHPLC-ECAPCI/HRMS
The following protocol is a summary of a method used for the chiral analysis of HETEs in human blood.[3]
1. Sample Preparation and Extraction:
-
Blood Collection: Whole blood is collected and centrifuged to separate plasma. For serum, blood is allowed to clot for 1 hour at 37°C before centrifugation.[3]
-
Internal Standard: A deuterated internal standard, such as [2H8]-15(S)-HETE, is added to the plasma or serum sample (e.g., 1 ng in 0.2 ml of plasma).[3]
-
Acidification: Samples are incubated with 1% formic acid for 15 minutes at room temperature.
-
Purification: Samples are sonicated, and the supernatant is transferred to Phree cartridges for the removal of phospholipids and proteins. The samples are then eluted under a slight vacuum.
-
Drying: The eluted samples are dried under a gentle stream of nitrogen at ambient temperature.
2. Derivatization (for enhanced sensitivity):
-
The dried residue is dissolved in a solution of diisopropylethylamine in acetonitrile.
-
Pentafluorobenzyl bromide (PFB-Br) in acetonitrile is added, and the mixture is incubated at 60°C for 30 minutes.
-
The solution is evaporated to dryness under nitrogen and then redissolved in a hexane/ethanol mixture.
3. UHPLC-MS Analysis:
-
Chromatography: Chiral separation is performed using a suitable chiral column. A typical mobile phase system consists of a gradient of isopropanol/methanol in hexanes.
-
Mass Spectrometry: Detection is carried out using a high-resolution mass spectrometer (HRMS) equipped with an atmospheric pressure chemical ionization (APCI) source operating in the negative electron capturing ion mode.
-
Quantification: Quantification is based on high-resolution mass-to-charge ratio data, using a narrow window (e.g., 3 ppm) for the specific ions of the 11-HETE derivative. A calibration curve is generated using authentic standards of 11(S)-HETE and 11(R)-HETE spiked into a charcoal-stripped matrix.
Alternative Method: ELISA
Enzyme-linked immunosorbent assays (ELISAs) are also available for the quantification of HETEs. These are competitive immunoassays that offer a higher-throughput alternative to LC-MS, though they may have different specificity and sensitivity profiles.
General ELISA Protocol Steps:
-
Sample Preparation: Plasma samples may require dilution (e.g., at least 1:5) in the provided ELISA buffer. Purification using solid-phase extraction may be necessary if HETE levels are very low.
-
Assay Procedure:
-
Standards and samples are added to a microplate pre-coated with an antibody specific for the HETE of interest.
-
A HETE-acetylcholinesterase (AChE) conjugate (tracer) is added, which competes with the HETE in the sample for binding to the antibody.
-
The plate is incubated to allow for binding.
-
The plate is washed to remove unbound reagents.
-
A substrate for AChE (Ellman's Reagent) is added, which develops a colored product.
-
-
Data Analysis: The intensity of the color is read using a plate reader, and the concentration of HETE in the samples is determined by comparing their absorbance to the standard curve. The intensity of the color is inversely proportional to the concentration of HETE in the sample.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemical Landscape of Hydroxyeicosatetraenoic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyeicosatetraenoic acids (HETEs) are a class of oxygenated metabolites derived from arachidonic acid, playing pivotal roles in a myriad of physiological and pathological processes. The enzymatic and non-enzymatic oxygenation of arachidonic acid can occur at various carbon positions, leading to a diverse array of HETE regioisomers. Furthermore, the introduction of a hydroxyl group creates a chiral center, resulting in the formation of stereoisomers (R and S enantiomers). The stereochemistry of HETEs is of paramount importance as it dictates their biological activity, receptor binding affinity, and metabolic fate. This technical guide provides a comprehensive overview of the stereochemistry of HETEs, focusing on their synthesis, signaling pathways, and the analytical methodologies required for their study.
Biosynthesis of HETE Stereoisomers
The formation of HETE stereoisomers is primarily governed by the enzymatic machinery involved in their synthesis. Three major enzyme families contribute to the oxygenation of arachidonic acid: lipoxygenases (LOXs), cyclooxygenases (COXs), and cytochrome P450 (CYP) monooxygenases.
-
Lipoxygenases (LOXs): LOXs catalyze the stereospecific insertion of molecular oxygen into arachidonic acid, typically leading to the formation of an S-hydroperoxyeicosatetraenoic acid (HpETE) intermediate, which is subsequently reduced to the corresponding S-HETE. For instance, 5-LOX predominantly produces 5(S)-HETE, while 12-LOX and 15-LOX generate 12(S)-HETE and 15(S)-HETE, respectively.
-
Cyclooxygenases (COXs): While primarily known for prostaglandin synthesis, COX enzymes can also produce HETEs, often with less stereospecificity compared to LOXs.
-
Cytochrome P450 (CYP) Enzymes: CYP enzymes, particularly from the CYP4A and CYP4F families, are responsible for the ω-hydroxylation of arachidonic acid to produce 20-HETE, a potent vasoconstrictor. CYP-mediated hydroxylation at other positions can lead to the formation of both R and S enantiomers.
-
Non-Enzymatic Oxidation: Free radical-mediated oxidation of arachidonic acid can also generate HETEs, typically resulting in a racemic mixture of R and S enantiomers.
Quantitative Analysis of HETE Stereoisomers
The distinct biological activities of HETE enantiomers necessitate analytical methods that can resolve and quantify these stereoisomers. The concentrations of HETEs can vary significantly depending on the biological matrix and physiological or pathological state.
| HETE Stereoisomer | Biological Matrix | Concentration Range | Reference |
| 5(S)-HETE | Human Neutrophils (in vitro, stimulated) | ~0.37 ng/10^6 cells | [1] |
| 12(S)-HETE | Human Prostate Cancer Tissue | >9-fold higher than normal tissue | [2] |
| 15-HETE | Human Bronchial Epithelial Cells (stimulated with 30 µM arachidonic acid) | 258 ± 76 ng/10^6 cells | [3] |
| 20-HETE | Rat Renal Microsomes | Varies with experimental conditions | [4] |
Receptor Binding and Functional Activity
The stereochemistry of HETEs is a critical determinant of their interaction with specific receptors and their subsequent biological effects.
| HETE Stereoisomer | Receptor | Binding Affinity (Kd/EC50) | Biological Effect | Dose-Response | Reference |
| 5(R)-HETE | Not fully characterized | - | Potent neutrophil chemotaxis | More potent than 5(S)-HETE | [5] |
| 5(S)-HETE | OXE Receptor (GPR170) | - | Neutrophil activation, Ca2+ mobilization | - | |
| 12(S)-HETE | GPR31 (12-HETER) | Kd = 4.8 ± 0.12 nM | Tumor cell invasion, activation of ERK1/2, MEK, and NFκB | EC50 = 0.28 ± 1.26 nM for GTPγS coupling | |
| 20-HETE | GPR75 | - | Vasoconstriction, activation of PKC | Concentration-dependent constriction (-29 ± 8% at 1 µM) |
Signaling Pathways of HETE Stereoisomers
HETE stereoisomers elicit their diverse biological effects by activating distinct intracellular signaling cascades.
5-HETE Signaling in Neutrophils
5-HETE, particularly the S-enantiomer, is a potent chemoattractant and activator of neutrophils. Its signaling pathway involves the mobilization of intracellular calcium and the activation of protein kinase C (PKC), leading to cellular responses such as degranulation and superoxide production.
Caption: 5-HETE signaling cascade in neutrophils.
12(S)-HETE Signaling in Cancer Cells
12(S)-HETE has been implicated in tumor progression and metastasis. It signals through its receptor, GPR31, to activate multiple downstream pathways, including the RHO/ROCK and MAPK pathways, promoting cancer cell migration and invasion.
References
- 1. Esterified eicosanoids are acutely generated by 5-lipoxygenase in primary human neutrophils and in human and murine infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. Release of 15-hydroxyeicosatetraenoic acid (15-HETE) and prostaglandin E2 (PGE2) by cultured human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]
11(S)-HETE and its Connection to Lipid Peroxidation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
11(S)-hydroxyeicosatetraenoic acid, or 11(S)-HETE, is a lipid mediator derived from the oxidation of arachidonic acid. Its presence and concentration in biological systems are increasingly recognized as a significant indicator of lipid peroxidation and oxidative stress. Unlike its enantiomer, 11(R)-HETE, which is primarily a product of enzymatic pathways involving cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes, 11(S)-HETE is predominantly formed through non-enzymatic, free radical-mediated oxidation of arachidonic acid.[1][2] This distinction makes 11(S)-HETE a valuable biomarker for assessing oxidative damage. Elevated levels of 11(S)-HETE have been positively correlated with various pathological conditions, including cardiovascular diseases, obesity, and cancer, underscoring its potential as a therapeutic target and diagnostic marker.[3] This guide provides a comprehensive overview of 11(S)-HETE, its biochemical origins, its role as a biomarker, associated signaling pathways, and detailed methodologies for its analysis.
Biochemical Origins of 11(S)-HETE: The Link to Lipid Peroxidation
11-HETE is one of several hydroxyeicosatetraenoic acids derived from arachidonic acid. Its formation can occur via two main routes: enzymatic and non-enzymatic pathways. The stereochemistry of the resulting 11-HETE molecule—whether it is the (S) or (R) enantiomer—is a key determinant of its origin.
Non-Enzymatic Formation (Lipid Peroxidation): The primary route for the synthesis of 11(S)-HETE is through the non-enzymatic, free radical-mediated oxidation of arachidonic acid.[1] This process, a hallmark of lipid peroxidation, is initiated by reactive oxygen species (ROS) that abstract a hydrogen atom from arachidonic acid, leading to the formation of a lipid radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which can subsequently be reduced to a hydroperoxyeicosatetraenoic acid (HPETE). The reduction of 11-HPETE yields 11-HETE. Because this is a non-enzymatic process, it typically results in a racemic mixture of both 11(S)-HETE and 11(R)-HETE. However, the presence of 11(S)-HETE is a strong indicator of ongoing lipid peroxidation and oxidative stress.
Enzymatic Formation: In contrast, the enzymatic production of 11-HETE is highly stereospecific.
-
Cyclooxygenase (COX) Pathway: Both COX-1 and COX-2 enzymes can produce 11-HETE as a byproduct of prostaglandin synthesis. This enzymatic process exclusively generates the 11(R)-HETE enantiomer.[1]
-
Cytochrome P450 (CYP) Pathway: Certain CYP enzymes can also metabolize arachidonic acid to produce 11-HETE. For instance, incubation of arachidonic acid with rat liver microsomes results in the formation of both 11(R)- and 11(S)-HETE, with the R-enantiomer being predominant.
The distinct origins of the 11-HETE enantiomers make the analysis of their respective concentrations a powerful tool for distinguishing between enzymatic and non-enzymatic lipid metabolism.
11(S)-HETE as a Biomarker of Oxidative Stress and Disease
Elevated plasma levels of 11-HETE, particularly the (S)-enantiomer, are considered a reliable biomarker of increased oxidative stress and lipid peroxidation. Numerous studies have linked higher concentrations of 11-HETE to various disease states.
Data Presentation: Quantitative Levels of 11(S)-HETE in Human Biological Samples
The following tables summarize the reported concentrations of 11(S)-HETE in human plasma and serum under different conditions. These values highlight the variations observed in baseline (unstimulated) versus stimulated or disease states.
| Biological Matrix | Condition | 11(S)-HETE Concentration (ng/mL) | Reference |
| Plasma | Untreated | 0.49 ± 0.2 | |
| Serum | After Blood Clotting | 3.05 ± 0.2 | |
| Plasma | Zymosan Stimulated (4h) | 0.78 ± 0.09 |
| Subject Group | 5-HETE Concentration (nmol/L) | 11-HETE Concentration (nmol/L) | Likelihood of Obesity | Reference |
| Low | ≤ 1.86 | ≤ 0.39 | Baseline | |
| High | > 5.01 | > 0.89 | > 5 times more likely |
Signaling Pathways of 11(S)-HETE
Recent research has begun to elucidate the signaling pathways through which 11(S)-HETE exerts its biological effects. A key target appears to be the regulation of cytochrome P450 enzymes, particularly CYP1B1.
A study on human cardiomyocytes demonstrated that 11(S)-HETE is more potent than 11(R)-HETE in inducing cellular hypertrophy. This effect is associated with the upregulation of CYP1B1 at both the mRNA and protein levels. Furthermore, 11(S)-HETE was found to allosterically activate the catalytic activity of recombinant human CYP1B1. This suggests a feed-forward mechanism where oxidative stress leads to the formation of 11(S)-HETE, which in turn upregulates an enzyme that can contribute to the formation of cardiotoxic metabolites.
The proposed signaling pathway is as follows: Increased oxidative stress leads to the non-enzymatic peroxidation of arachidonic acid, resulting in the formation of 11(S)-HETE. 11(S)-HETE then upregulates the expression and activity of CYP1B1. This enhanced CYP1B1 activity can lead to the production of other cardiotoxic metabolites, contributing to cellular hypertrophy.
Mandatory Visualization: Signaling Pathway of 11(S)-HETE-Induced Cellular Hypertrophy
Caption: Signaling pathway of 11(S)-HETE-induced cellular hypertrophy.
Experimental Protocols for the Analysis of 11(S)-HETE
The accurate quantification of 11(S)-HETE in biological matrices is crucial for its validation as a biomarker. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), often preceded by a chiral separation step to distinguish between the (S) and (R) enantiomers.
Sample Preparation: Extraction of HETEs from Plasma/Serum
-
Aliquoting and Spiking: Aliquot 200 µL of plasma or serum into a clean glass test tube. Spike the sample with an appropriate internal standard, such as [²H₈]-15(S)-HETE (1 ng), to correct for extraction losses and matrix effects.
-
Protein Precipitation and Phospholipid Removal: Add 900 µL of acetonitrile to the sample, vortex, and incubate at room temperature for 15 minutes after adding 1% formic acid. Sonicate for 1 minute. Centrifuge to pellet the precipitated proteins. Transfer the supernatant to a phospholipid and protein removal cartridge (e.g., Phree cartridges).
-
Elution and Drying: Elute the sample under a slight vacuum. Dry the eluate under a gentle stream of nitrogen at ambient temperature.
-
Derivatization (for enhanced sensitivity and chiral separation): The dried extract can be derivatized to improve chromatographic properties and ionization efficiency. A common derivatizing agent is pentafluorobenzyl bromide (PFB-Br).
Chiral Separation and Quantification by UHPLC-MS/MS
-
Chromatographic System: A high-performance liquid chromatography (UHPLC) system is required for the separation of HETE isomers.
-
Chiral Column: A chiral stationary phase is essential for the separation of the 11(S)- and 11(R)-HETE enantiomers.
-
Mobile Phase: A typical mobile phase for chiral separation of HETEs consists of a gradient of hexane and a mixture of 2-propanol and methanol.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection. The mass transitions for 11-HETE and the internal standard are monitored.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, typically in negative ion mode.
Mandatory Visualization: Experimental Workflow for 11(S)-HETE Analysis
Caption: Experimental workflow for 11(S)-HETE analysis.
Conclusion and Future Directions
11(S)-HETE is emerging as a critical biomarker for lipid peroxidation and oxidative stress, with significant implications for a range of diseases. Its predominantly non-enzymatic origin provides a direct window into the extent of free radical-mediated damage to lipids in vivo. The signaling pathways initiated by 11(S)-HETE, particularly its influence on CYP enzyme expression and activity, are uncovering novel mechanisms by which oxidative stress can contribute to cellular dysfunction.
Future research should focus on:
-
Expanding the quantitative database: Measuring 11(S)-HETE levels in larger patient cohorts across a wider spectrum of diseases will further validate its clinical utility as a biomarker.
-
Elucidating the complete signaling network: Identifying the specific receptors and downstream effector molecules that mediate the actions of 11(S)-HETE will provide a more comprehensive understanding of its biological roles.
-
Developing targeted therapeutic strategies: Given its association with disease pathogenesis, targeting the formation or signaling of 11(S)-HETE could represent a novel therapeutic approach for conditions characterized by oxidative stress.
The continued investigation of 11(S)-HETE holds great promise for advancing our understanding of the intricate relationship between lipid peroxidation and human health, and for the development of new diagnostic and therapeutic tools.
References
- 1. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Foundational Studies on the Biological Activity of 11(S)-HETE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. Emerging research has highlighted its significant role in various physiological and pathophysiological processes, particularly in cardiovascular health and disease. This technical guide provides a comprehensive overview of the foundational studies on the biological activity of 11(S)-HETE, with a focus on its synthesis, metabolism, signaling pathways, and quantifiable biological effects. Detailed experimental protocols and structured data presentations are included to facilitate further research and drug development efforts in this area.
Introduction
Hydroxyeicosatetraenoic acids (HETEs) are a class of oxygenated metabolites of arachidonic acid produced via enzymatic and non-enzymatic pathways. Among these, the 11-HETE isomers, particularly 11(S)-HETE, have garnered increasing interest due to their diverse biological activities. While 11(R)-HETE is primarily an enzymatic product of cyclooxygenase (COX) and cytochrome P450 (CYP) pathways, 11(S)-HETE is mainly generated through non-enzymatic, reactive oxygen species (ROS)-mediated oxidation of arachidonic acid, linking it to conditions of oxidative stress.[1] This guide synthesizes the core knowledge on 11(S)-HETE, providing a foundational resource for its study and therapeutic targeting.
Synthesis and Metabolism of 11(S)-HETE
The formation of 11(S)-HETE is a key indicator of oxidative stress, distinguishing it from its enzymatically produced R-enantiomer.
Biosynthesis
-
Non-Enzymatic Pathway: The primary route for 11(S)-HETE synthesis is the free radical-mediated peroxidation of arachidonic acid.[1] This process is often initiated by reactive oxygen species (ROS), leading to the formation of a racemic mixture of 11-hydroperoxyeicosatetraenoic acid (11-HPETE), which is subsequently reduced to 11-HETE.
-
Enzymatic Pathways: While the COX-1 and COX-2 enzymes exclusively produce 11(R)-HETE, some cytochrome P450 enzymes can produce a mixture of both 11(R)- and 11(S)-HETE from arachidonic acid, with the R-enantiomer being predominant.[1][2]
Metabolism
The metabolic fate of 11-HETE is less characterized than other HETE isomers. However, it is known that 11(R)-HETE can be metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to 11-oxo-ETE.[3] The metabolic pathways for 11(S)-HETE are an area of ongoing investigation.
Biological Activity and Signaling Pathways
While a specific high-affinity receptor for 11(S)-HETE has not yet been definitively identified, its biological effects, particularly in cardiomyocytes, have been documented. Much of the understanding of HETE signaling comes from studies of the closely related 12(S)-HETE, which binds to the G-protein coupled receptor GPR31.
Cardiovascular Effects: Induction of Cellular Hypertrophy
11(S)-HETE has been shown to induce cellular hypertrophy in human cardiomyocytes in an enantioselective manner, being more potent than 11(R)-HETE. This effect is associated with an increase in the expression of hypertrophic markers.
Regulation of Cytochrome P450 Enzymes
A significant biological activity of 11(S)-HETE is the upregulation of several CYP enzymes involved in the metabolism of arachidonic acid and other xenobiotics. This suggests a potential role for 11(S)-HETE in modulating drug metabolism and the production of other bioactive lipids.
Putative Signaling Mechanisms
The precise signaling cascade initiated by 11(S)-HETE remains to be fully elucidated. However, based on its effects on gene expression, it is likely to involve intracellular signaling pathways that regulate transcription factors. For comparison, the signaling pathway for the well-studied 12(S)-HETE is presented below. 12(S)-HETE binds to the G-protein coupled receptor GPR31, which is coupled to Gαi/o. This leads to the inhibition of adenylyl cyclase and subsequent activation of the MAPK/ERK and NF-κB signaling pathways. It is plausible that 11(S)-HETE may act through a similar, yet to be identified, receptor and signaling cascade.
Quantitative Data
The following tables summarize the quantitative data from foundational studies on the biological activity of 11(S)-HETE.
Table 1: Effect of 11(S)-HETE on Hypertrophic Markers in RL-14 Cardiomyocytes
| Hypertrophic Marker | Treatment (20 µM, 24h) | Fold Change vs. Control (mRNA) |
| ANP | 11(S)-HETE | 2.31 |
| β-MHC | 11(S)-HETE | 4.99 |
| β/α-MHC ratio | 11(S)-HETE | 2.07 |
| ACTA-1 | 11(S)-HETE | 2.82 |
| Cell Surface Area | 11(S)-HETE | Significant Increase |
Table 2: Effect of 11(S)-HETE on CYP Enzyme Expression in RL-14 Cardiomyocytes
| CYP Enzyme | Treatment (20 µM, 24h) | Fold Change vs. Control (mRNA) |
| CYP1B1 | 11(S)-HETE | 2.42 |
| CYP1A1 | 11(S)-HETE | 2.09 |
| CYP4A11 | 11(S)-HETE | 1.90 |
| CYP4F11 | 11(S)-HETE | 5.16 |
| CYP4F2 | 11(S)-HETE | 3.57 |
| CYP2J2 | 11(S)-HETE | 1.47 |
| CYP2E1 | 11(S)-HETE | 2.63 |
Table 3: Effect of 11(S)-HETE on CYP1B1 Catalytic Activity in Human Liver Microsomes
| 11(S)-HETE Concentration | % Increase in EROD Activity vs. Control |
| 10 nM | 7% |
| 20 nM | 19% |
| 40 nM | 36% |
| 100 nM | 83% |
Experimental Protocols
Induction of Cellular Hypertrophy in RL-14 Cardiomyocytes
Methodology:
-
Cell Culture: Human fetal ventricular cardiomyocytes (RL-14 cells) are cultured in a suitable medium until they reach the desired confluency.
-
Treatment: The cells are treated with 20 µM of 11(S)-HETE or a vehicle control for 24 hours.
-
Analysis of Hypertrophic Markers:
-
RNA Extraction and RT-PCR: Total RNA is isolated from the cells, and quantitative real-time PCR is performed to measure the mRNA levels of hypertrophic markers such as atrial natriuretic peptide (ANP), β-myosin heavy chain (β-MHC), and skeletal α-actin (ACTA-1).
-
Phase-Contrast Imaging: The cell surface area is measured using phase-contrast microscopy and image analysis software to assess physical changes in cell size.
-
Measurement of CYP1B1 Enzymatic Activity (EROD Assay)
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing human liver microsomes (0.1 mg/mL) as the source of CYP1B1, 7-ethoxyresorufin (7-ER) as the substrate (2 µM), and a suitable buffer (100 mM potassium phosphate, pH 7.4, with 5 mM MgCl₂).
-
Addition of 11(S)-HETE: Varying concentrations of 11(S)-HETE (e.g., 0, 10, 20, 40, 100 nM) are added to the reaction mixture.
-
Reaction Initiation: The reaction is initiated by the addition of NADPH (1 mM).
-
Fluorescence Measurement: The formation of the fluorescent product, resorufin, is monitored over time using a fluorescence plate reader (excitation/emission wavelengths of 550/585 nm).
-
Data Analysis: The rate of resorufin formation is calculated and used to determine the ethoxyresorufin-O-deethylase (EROD) activity, which is indicative of CYP1B1 catalytic activity.
Conclusion and Future Directions
The foundational studies on 11(S)-HETE have established it as a significant bioactive lipid, particularly in the context of oxidative stress and cardiovascular pathophysiology. Its ability to induce cardiomyocyte hypertrophy and modulate the expression of key metabolic enzymes highlights its potential as a therapeutic target. However, several critical questions remain. The definitive identification of a high-affinity receptor for 11(S)-HETE is paramount for understanding its precise mechanism of action and for the rational design of targeted therapies. Further research is also needed to fully elucidate the downstream signaling pathways activated by 11(S)-HETE and to explore its role in other physiological and pathological conditions. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in these future investigations.
References
- 1. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 11(S)-HETE: Core Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
11(S)-hydroxyeicosatetraenoic acid, or 11(S)-HETE, is a non-enzymatically formed oxylipin derived from arachidonic acid. As a member of the eicosanoid family of signaling molecules, it plays a significant role in various physiological and pathological processes, including inflammation, allergic responses, and cardiovascular function. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 11(S)-HETE, details its known signaling pathways, and offers insights into relevant experimental protocols. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of 11(S)-HETE are crucial for its handling, storage, and application in experimental settings. A summary of these properties is presented in the tables below.
Table 1: Chemical Identifiers and Formula of 11(S)-HETE
| Property | Value |
| IUPAC Name | (5Z,8Z,11S,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid[1] |
| Synonyms | 11(S)-Hydroxyeicosatetraenoic Acid, 11S-HETE[1][2] |
| Molecular Formula | C₂₀H₃₂O₃[1][3] |
| Molecular Weight | 320.5 g/mol |
| CAS Number | 54886-50-9 |
| InChI Key | GCZRCCHPLVMMJE-YZGNWCGPSA-N |
Table 2: Physical Properties of 11(S)-HETE
| Property | Value | Notes |
| Physical Form | Solution in ethanol | Commercially available as a solution. |
| Melting Point | Not definitively reported | The melting points of long-chain hydroxy fatty acids are influenced by chain length, saturation, and the position of the hydroxyl group. As a polyunsaturated fatty acid, it is expected to have a low melting point, likely below room temperature. |
| Boiling Point | 487.7 ± 33.0 °C at 760 mmHg | Predicted value. |
| Solubility | Soluble in ethanol, DMF, and DMSO. Slightly soluble in PBS (pH 7.2) at approximately 0.8 mg/mL. | High solubility in organic solvents is characteristic of lipids. |
| Stability and Storage | Stable for ≥ 2 years when stored at -20°C in an appropriate solvent. | Should be stored under inert gas and protected from light to prevent oxidation. |
| λmax | 236 nm |
Signaling Pathways of 11(S)-HETE
11(S)-HETE exerts its biological effects through complex signaling networks. Primarily formed through non-enzymatic lipid peroxidation of arachidonic acid, its presence is often indicative of oxidative stress.
Cardiovascular Effects: Induction of Cardiac Hypertrophy
Recent studies have elucidated a significant role for 11(S)-HETE in the development of cardiac hypertrophy. It functions by upregulating the expression and activity of Cytochrome P450 1B1 (CYP1B1), an enzyme implicated in cardiovascular diseases. The proposed signaling cascade is outlined below.
Role in Inflammation and Allergic Rhinitis
11(S)-HETE is found in elevated levels in inflammatory conditions and has been specifically implicated in the pathophysiology of allergic rhinitis. While the precise receptor and downstream signaling cascade are still under investigation, it is understood to contribute to the inflammatory response. The general mechanism of allergic rhinitis involves an immediate IgE-mediated mast cell response followed by a late-phase reaction characterized by the infiltration of eosinophils and other immune cells. 11(S)-HETE is thought to modulate the production of cytokines and chemokines that orchestrate this inflammatory infiltrate.
Experimental Protocols
Synthesis and Purification
As 11(S)-HETE is primarily formed non-enzymatically, its laboratory synthesis often involves the oxidation of arachidonic acid. Purification of 11(S)-HETE from biological samples or synthetic mixtures is typically achieved using high-performance liquid chromatography (HPLC).
Workflow for Purification of 11(S)-HETE:
A detailed protocol for the chiral separation of HETE isomers using HPLC can be adapted from existing literature.
Chiral HPLC Purification Protocol Outline:
-
Sample Preparation: The lipid extract containing HETEs is dried down and reconstituted in the mobile phase.
-
Chromatographic System: A high-performance liquid chromatography system equipped with a UV detector is used.
-
Column: A chiral stationary phase column (e.g., a polysaccharide-based column) is essential for separating the (S) and (R) enantiomers.
-
Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is typically used for normal-phase chiral separations. The exact ratio may need to be optimized for baseline separation.
-
Detection: The elution of HETEs is monitored by UV absorbance at 236 nm.
-
Fraction Collection: Fractions corresponding to the 11(S)-HETE peak are collected.
-
Solvent Evaporation: The solvent from the collected fractions is evaporated under a stream of nitrogen.
-
Purity Assessment: The purity of the isolated 11(S)-HETE is confirmed using analytical HPLC and its identity is verified by mass spectrometry.
Biological Assays
To investigate the biological effects of 11(S)-HETE, various in vitro assays can be employed.
Cell Viability Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
MTT Assay Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of 11(S)-HETE (dissolved in an appropriate vehicle, with a vehicle-only control) for the desired duration.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Results are often expressed as a percentage of the vehicle-treated control.
Enzyme Activity Assay (CYP1B1 Activity):
To assess the effect of 11(S)-HETE on the enzymatic activity of CYP1B1, a fluorometric assay can be used.
CYP1B1 Activity Assay Protocol Outline:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a suitable buffer, recombinant human CYP1B1 enzyme, and a fluorogenic substrate (e.g., 7-ethoxyresorufin, which is converted to the fluorescent product resorufin by CYP1B1).
-
Addition of 11(S)-HETE: Add varying concentrations of 11(S)-HETE to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding NADPH.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
Data Analysis: Compare the enzyme activity in the presence of 11(S)-HETE to the control (without 11(S)-HETE) to determine its effect.
Conclusion
11(S)-HETE is an important lipid mediator involved in a range of physiological and pathological processes. A thorough understanding of its chemical and physical properties is essential for accurate and reproducible research. While significant progress has been made in elucidating its role in cardiovascular disease and inflammation, further investigation into its specific signaling pathways and receptor interactions is warranted. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the multifaceted biology of 11(S)-HETE and its potential as a therapeutic target.
References
The Endogenous Functions of 11(S)-HETE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. While historically less studied than other HETE isomers, emerging evidence highlights its significant role in various physiological and pathological processes. This technical guide provides an in-depth exploration of the endogenous functions of 11(S)-HETE, detailing its synthesis, signaling pathways, and involvement in cellular processes. This document synthesizes current research to offer a comprehensive resource for professionals in biomedical research and drug development, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways through diagrams.
Introduction
Hydroxyeicosatetraenoic acids (HETEs) are a family of signaling lipids generated from arachidonic acid via enzymatic and non-enzymatic pathways. These molecules are implicated in a wide array of biological functions, including inflammation, cell proliferation, and ion transport. Among the various HETE regioisomers, 11(S)-HETE has garnered increasing attention for its distinct biological activities. This guide focuses on the endogenous roles of the (S)-enantiomer of 11-HETE, providing a detailed overview of its biochemistry and cellular effects.
Synthesis of 11(S)-HETE
11(S)-HETE can be generated through multiple pathways within the cell, primarily involving non-enzymatic oxidation and, to a lesser extent, enzymatic processes.
-
Non-Enzymatic Pathway: The predominant route for 11(S)-HETE synthesis is through the non-enzymatic, free radical-mediated peroxidation of arachidonic acid.[1] This process is often associated with conditions of oxidative stress, where an increase in reactive oxygen species (ROS) promotes the oxidation of polyunsaturated fatty acids.[2]
-
Enzymatic Pathways: While the R-enantiomer, 11(R)-HETE, is a known by-product of cyclooxygenase (COX-1 and COX-2) activity, the enzymatic synthesis of 11(S)-HETE is less direct.[1] Cytochrome P450 (CYP) enzymes, particularly CYP1B1, can produce both 11(R)- and 11(S)-HETE from arachidonic acid, with the R-enantiomer being more predominant in some tissues like rat liver microsomes.[1]
Signaling and Cellular Functions
While a specific cell surface receptor for 11(S)-HETE has not yet been definitively identified, its biological effects are evident, particularly in the context of cellular hypertrophy and cancer biology. The signaling mechanisms are thought to involve intracellular targets and modulation of enzymatic activity. For comparison, the related molecule 12(S)-HETE is known to signal through the G-protein coupled receptor GPR31.[3]
Induction of Cellular Hypertrophy
Recent studies have demonstrated that 11(S)-HETE is a potent inducer of cardiomyocyte hypertrophy. This effect is more pronounced than that of its (R)-enantiomer. The hypertrophic response is associated with the upregulation of several cardiac hypertrophic markers.
The primary mechanism implicated in 11(S)-HETE-induced hypertrophy is its interaction with and upregulation of cytochrome P450 enzymes, especially CYP1B1. 11(S)-HETE not only increases the mRNA and protein levels of CYP1B1 but also allosterically activates the enzyme.
Role in Cancer and Angiogenesis
Elevated levels of 11(S)-HETE have been associated with certain types of cancer. It has been shown to stimulate endothelial cell proliferation, migration, and angiogenesis, which are critical processes for tumor growth and metastasis.
Quantitative Data
The following tables summarize quantitative data from key studies on the effects of 11(S)-HETE.
Table 1: Effect of 11(S)-HETE on Cardiac Hypertrophic Markers in RL-14 Cells
| Hypertrophic Marker | Fold Increase (vs. Control) | Reference |
| Atrial Natriuretic Peptide (ANP) | 231% | |
| β-Myosin Heavy Chain (β-MHC) | 499% | |
| β/α-MHC Ratio | 107% | |
| Skeletal α-Actin (ACTA-1) | 282% | |
| Data from RL-14 cells treated with 20 µM 11(S)-HETE for 24 hours. |
Table 2: Effect of 11(S)-HETE on CYP Enzyme mRNA Expression in RL-14 Cells
| CYP Enzyme | Fold Increase in mRNA (vs. Control) | Reference |
| CYP1B1 | 142% | |
| CYP1A1 | 109% | |
| CYP4A11 | 90% | |
| CYP4F11 | 416% | |
| CYP4F2 | 257% | |
| CYP2J2 | 47% | |
| CYP2E1 | 163% | |
| Data from RL-14 cells treated with 20 µM 11(S)-HETE for 24 hours. |
Table 3: Concentration of 11(S)-HETE in Human Blood
| Blood Component | Concentration (ng/mL) | Condition | Reference |
| Plasma | 0.49 ± 0.2 | Untreated | |
| Serum | 3.05 ± 0.2 | - | |
| Values are presented as mean ± SEM. |
Experimental Protocols
Quantification of 11(S)-HETE by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of 11(S)-HETE from biological samples.
Methodology:
-
Sample Preparation: To a known volume of the biological sample (e.g., 200 µL of plasma), add an internal standard such as 15(S)-HETE-d8.
-
Extraction: Perform lipid extraction using a suitable method. For plasma, a liquid-liquid extraction with a solvent mixture like water/2-propanol/hexane can be used. Solid-phase extraction (SPE) with C18 cartridges is another common method.
-
Derivatization (Optional): For enhanced sensitivity in some mass spectrometry setups, derivatization of the carboxylic acid group may be performed.
-
LC-MS/MS Analysis: Reconstitute the dried extract in the initial mobile phase. Inject the sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile with a small percentage of acetic or formic acid. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transition for 11-HETE.
-
Quantification: Generate a standard curve using known concentrations of authentic 11(S)-HETE standard. Quantify the amount of 11(S)-HETE in the sample by comparing its peak area to the standard curve, normalized to the internal standard.
Induction and Analysis of Cellular Hypertrophy
This protocol details the steps to induce and measure cellular hypertrophy in a cardiomyocyte cell line in response to 11(S)-HETE treatment.
Cell Culture and Treatment:
-
Culture a suitable cardiomyocyte cell line, such as the human fetal ventricular cardiomyocyte cell line RL-14, under standard conditions.
-
Treat the cells with a working concentration of 11(S)-HETE (e.g., 20 µM) for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
Analysis of Hypertrophic Markers (RT-PCR):
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR (RT-PCR): Perform quantitative RT-PCR using primers specific for cardiac hypertrophic markers (e.g., ANP, β-MHC, ACTA-1) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Measurement of Cell Size:
-
Capture phase-contrast images of the treated and control cells.
-
Use image analysis software (e.g., ImageJ) to measure the surface area of individual cells.
-
Statistically compare the cell sizes between the different treatment groups.
Conclusion
11(S)-HETE is an important endogenous lipid mediator with significant roles in cellular hypertrophy and potentially in cancer progression. Its synthesis is closely linked to oxidative stress, providing a connection between cellular redox state and downstream signaling events. The ability of 11(S)-HETE to allosterically activate and upregulate CYP1B1 highlights a novel mechanism by which this lipid can exert its biological effects. Further research is warranted to fully elucidate the specific receptors and downstream signaling pathways of 11(S)-HETE, which will be crucial for developing targeted therapeutic strategies for diseases where this eicosanoid is implicated. This guide provides a foundational resource for researchers to explore the multifaceted functions of 11(S)-HETE.
References
11(S)-HETE: A Technical Guide for Researchers in Eicosanoid Science
An In-depth Whitepaper on the Historical Context, Biological Significance, and Methodologies for the Study of 11(S)-Hydroxyeicosatetraenoic Acid
Introduction: The Eicosanoid Landscape and the Emergence of 11(S)-HETE
The field of eicosanoid research, originating in the 1930s with the discovery of prostaglandins, has since unveiled a complex and crucial class of lipid signaling molecules.[1] Derived from 20-carbon polyunsaturated fatty acids like arachidonic acid, eicosanoids are pivotal mediators in a vast array of physiological and pathological processes, including inflammation, immunity, and cardiovascular function.[1][2] This diverse family of molecules is broadly categorized into prostaglandins, thromboxanes, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs).[1][2]
Among the HETEs, 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) has garnered increasing interest. This technical guide provides a comprehensive overview of 11(S)-HETE, from its historical context within eicosanoid research to its biosynthesis, biological activities, and the experimental protocols essential for its study. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the study of lipid mediators and their roles in health and disease.
Biosynthesis of 11-HETE: A Multi-Pathway Origin
11-HETE can be generated through several distinct enzymatic and non-enzymatic pathways, with the stereochemistry of the resulting molecule being pathway-dependent.
-
Cyclooxygenase (COX) Pathway: The COX-1 and COX-2 enzymes, primarily known for prostaglandin synthesis, can also produce 11-hydroperoxyeicosatetraenoic acid (11-HpETE), which is subsequently reduced to 11-HETE. Notably, the COX-dependent pathway exclusively generates the 11(R)-HETE enantiomer.
-
Lipoxygenase (LOX) Pathway: While various lipoxygenases are responsible for the synthesis of other HETE isomers, a specific 11-lipoxygenase that produces 11(S)-HETE has not been extensively characterized in mammals.
-
Cytochrome P450 (CYP) Enzymes: Certain CYP450 enzymes can metabolize arachidonic acid to form 11-HETE.
-
Non-Enzymatic Lipid Peroxidation: 11-HETE can be formed non-enzymatically through the free radical-mediated oxidation of arachidonic acid. This process yields a racemic mixture of both 11(S)-HETE and 11(R)-HETE. The presence of 11(S)-HETE in biological systems is often considered a marker of oxidative stress.
Quantitative Data on the Biological Activities of 11(S)-HETE
The following tables summarize the available quantitative data on the biological effects of 11(S)-HETE.
Table 1: Induction of Hypertrophic Markers in Human Cardiomyocytes (RL-14 cells) by 11(S)-HETE (20 µM for 24h)
| Hypertrophic Marker | Fold Increase vs. Control |
| Atrial Natriuretic Peptide (ANP) | 2.31 |
| β-Myosin Heavy Chain (β-MHC) | 4.99 |
| β-MHC/α-MHC Ratio | 1.07 |
| Skeletal α-Actin (ACTA-1) | 2.82 |
Data extracted from a study by Helal et al. (2024).
Table 2: Upregulation of Cytochrome P450 (CYP) Enzyme mRNA in Human Cardiomyocytes (RL-14 cells) by 11(S)-HETE (20 µM for 24h)
| CYP Enzyme | Fold Increase in mRNA vs. Control |
| CYP1B1 | 1.42 |
| CYP1A1 | 1.09 |
| CYP4A11 | 0.90 |
| CYP4F11 | 4.16 |
| CYP4F2 | 2.57 |
| CYP2E1 | 1.63 |
| CYP2J2 | 0.47 |
Data extracted from a study by Helal et al. (2024).
Table 3: Allosteric Activation of CYP1B1 by 11(S)-HETE
| Concentration of 11(S)-HETE | Fold Increase in Vmax of Recombinant Human CYP1B1 |
| 0.5 nM | 1.03 |
| 2.5 nM | 1.10 |
| 10 nM | 1.50 |
| 40 nM | 1.40 |
Data extracted from a study by Helal et al. (2024).
Table 4: Effect of 11(S)-HETE on CYP1B1 Activity in Human Liver Microsomes
| Concentration of 11(S)-HETE | Increase in EROD Activity (%) vs. Control |
| 10 nM | 7 |
| 20 nM | 19 |
| 40 nM | 36 |
| 100 nM | 83 |
Data extracted from a study by Helal et al. (2024).
Signaling Pathways of 11(S)-HETE
The specific cell surface receptor for 11(S)-HETE has not yet been identified. Consequently, a complete classical signaling pathway remains to be elucidated. However, recent research has demonstrated that 11(S)-HETE can induce cellular hypertrophy in cardiomyocytes, a process linked to the upregulation and allosteric activation of CYP1B1. This suggests a potential intracellular signaling mechanism or a feedback loop involving metabolic enzymes.
References
Methodological & Application
Application Note: Quantification of 11(S)-HETE in Biological Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
11(S)-hydroxyeicosatetraenoic acid, or 11(S)-HETE, is an oxygenated metabolite of arachidonic acid (ARA). As a member of the eicosanoid family of signaling molecules, it is involved in various physiological and pathophysiological processes, including inflammation and oxidative stress.[1][2] Its accurate quantification in biological matrices such as plasma, serum, and cell culture media is crucial for understanding its role in disease and for the development of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity, selectivity, and robustness.[1][3][4] This document provides a detailed protocol for the extraction and quantification of 11(S)-HETE from biological samples using LC-MS/MS.
11(S)-HETE Biosynthesis Pathway
11(S)-HETE is formed from arachidonic acid through several enzymatic and non-enzymatic pathways. The primary enzymatic routes involve cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes. Additionally, non-enzymatic lipid peroxidation, driven by reactive oxygen species (ROS), can produce a racemic mixture of 11-HETE enantiomers.
Caption: Biosynthesis pathways of 11(S)-HETE from arachidonic acid.
Experimental Protocol & Methodology
This protocol outlines a robust method for the quantification of 11(S)-HETE using solid-phase extraction (SPE) for sample cleanup followed by LC-MS/MS analysis.
Protocol Workflow
The overall workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General workflow for 11(S)-HETE quantification.
Materials and Reagents
-
11(S)-HETE analytical standard
-
Deuterated internal standard (IS), e.g., 15(S)-HETE-d8 or 5(S)-HETE-d8
-
LC-MS grade methanol, acetonitrile, water, and hexane
-
Formic acid or acetic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Triple Quadrupole)
Sample Preparation: Solid Phase Extraction (SPE)
Quantification of eicosanoids in biological matrices presents challenges due to their low concentrations. SPE is a common and effective technique for sample cleanup and concentration.
-
Aliquot Sample : Transfer 200-500 µL of the biological sample (e.g., plasma, serum, cell lysate) into a clean glass tube.
-
Spike Internal Standard : Add a known amount of the deuterated internal standard (e.g., 10 µL of a 4 ng/µL 15(S)-HETE-d8 solution) to all samples, calibration standards, and quality controls. This is critical for accurate quantification.
-
Condition SPE Cartridge : Condition a C18 SPE cartridge by washing sequentially with 2 mL of methanol followed by 2 mL of water.
-
Load Sample : Apply the sample onto the conditioned SPE cartridge.
-
Wash Cartridge : Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elute Analyte : Elute 11(S)-HETE and the internal standard from the cartridge using 1-2 mL of methanol or ethyl acetate into a clean collection tube.
-
Evaporate : Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute : Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 63:37:0.02 water:acetonitrile:formic acid). Vortex briefly and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
The high sensitivity and selectivity of LC-MS/MS make it the preferred method for eicosanoid quantification.
-
Liquid Chromatography (LC) Conditions : A reverse-phase C18 column is typically used for separation.
-
Column : C18, 2.1 x 150 mm, 3.5 µm (or similar)
-
Mobile Phase A : Water with 0.1% acetic acid or 0.02% formic acid.
-
Mobile Phase B : Acetonitrile/Methanol (90:10, v/v) with 0.1% acetic acid.
-
Flow Rate : 0.3 mL/min
-
Injection Volume : 10 µL
-
Gradient : A typical gradient starts with a high aqueous percentage to retain the analyte, followed by an increasing organic percentage to elute it. An example gradient involves starting at 20% B, increasing to 95% B, holding, and then re-equilibrating. A full chromatographic run is typically 15-25 minutes.
-
-
Mass Spectrometry (MS) Conditions : Eicosanoids are typically analyzed in negative ionization mode using electrospray ionization (ESI).
-
Ionization Mode : Negative Electrospray Ionization (ESI-)
-
Scan Type : Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage : -4000 V to -4500 V
-
Source Temperature : 350-500 °C
-
MRM Transitions : Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard to ensure specificity.
-
Quantification
Quantification is achieved using the stable isotope dilution method. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards. The concentration of 11(S)-HETE in the unknown samples is then calculated from this curve.
Data Presentation
Table 1: Recommended LC-MS/MS Parameters for 11(S)-HETE Analysis
| Parameter | Recommended Setting | Reference |
| Liquid Chromatography | ||
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 150 mm) | |
| Mobile Phase A | Water + 0.1% Acetic Acid or 0.02% Formic Acid | |
| Mobile Phase B | Acetonitrile/Methanol + 0.1% Acetic Acid | |
| Flow Rate | 0.2 - 0.3 mL/min | |
| Mass Spectrometry | ||
| Ionization Mode | Negative ESI | |
| Precursor Ion [M-H]⁻ | m/z 319.0 - 319.2 | |
| Product Ion | m/z 167.1 | |
| Internal Standard | 15(S)-HETE-d8 or 5(S)-HETE-d8 | |
| IS Precursor Ion | m/z 327.2 (for HETE-d8) | |
| IS Product Ion | m/z 116 (for 5-HETE-d8) or specific for IS |
Table 2: Example Quantitative Performance Data
The performance of the method should be validated for linearity, accuracy, and precision. The following table shows typical performance characteristics reported in the literature for eicosanoid analysis.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | < 5 pg on-column | |
| Limit of Quantification (LOQ) | 0.1 - 3.0 ng/mL | |
| Linearity (R²) | > 0.99 | |
| Recovery from Plasma | 75 - 100% | |
| Inter/Intra-day Precision (CV%) | < 15% |
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of 11(S)-HETE in a variety of biological samples. The use of solid-phase extraction for sample preparation coupled with stable isotope dilution mass spectrometry ensures high-quality data suitable for both basic research and clinical applications. Proper method validation is essential to guarantee accurate and reproducible results.
References
- 1. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obesity is positively associated with arachidonic acid-derived 5- and 11-hydroxyeicosatetraenoic acid (HETE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of the Analysis of Oxylipins in Biological Samples [mdpi.com]
Application Note: Chiral Separation of 11(S)-HETE and 11(R)-HETE Enantiomers by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Hydroxyeicosatetraenoic acid (11-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid. It exists as two enantiomers, 11(S)-HETE and 11(R)-HETE, which can be produced through distinct enzymatic and non-enzymatic pathways.[1][2] The enzymatic pathways, such as those involving cyclooxygenase (COX) enzymes, stereoselectively produce specific enantiomers, with COX-1 and COX-2 exclusively generating 11(R)-HETE.[3][4] In contrast, non-enzymatic lipid peroxidation results in a racemic mixture of both enantiomers.[2] The stereochemistry of 11-HETE is crucial as the individual enantiomers can exhibit different biological activities and potencies. Therefore, the ability to separate and quantify the individual 11(S) and 11(R) enantiomers is essential for understanding their specific roles in physiological and pathological processes.
This application note provides a detailed protocol for the chiral separation of 11(S)-HETE and 11(R)-HETE enantiomers using High-Performance Liquid Chromatography (HPLC). The methodology is based on the use of a polysaccharide-based chiral stationary phase, which is known for its broad applicability and high efficiency in resolving a wide range of enantiomers.
Signaling Pathway of 11-HETE Formation
The following diagram illustrates the enzymatic and non-enzymatic pathways for the formation of 11-HETE from arachidonic acid.
Caption: Formation of 11-HETE enantiomers from arachidonic acid.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. For biological samples, extraction and clean-up steps are necessary to remove interfering substances.
Materials:
-
Biological sample (e.g., plasma, cell culture supernatant)
-
Internal Standard (e.g., deuterated 11-HETE)
-
Methanol
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
Hexane
-
Ethyl Acetate
-
Nitrogen gas stream
-
Mobile phase solvent for reconstitution
Protocol:
-
Sample Collection: Collect the biological sample and add an internal standard.
-
Protein Precipitation: Add cold methanol to the sample to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the 11-HETE with a non-polar solvent like ethyl acetate.
-
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the initial mobile phase for HPLC analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Chiral HPLC Separation
This protocol is a representative method based on successful separations of similar HETE enantiomers.
Instrumentation and Columns:
-
HPLC system with a pump, autosampler, and UV or Mass Spectrometry (MS) detector.
-
Chiral Column: Lux Amylose-2, 3 µm, 150 x 2.0 mm (or similar polysaccharide-based chiral column)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 90% B over 40 minutes |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 235 nm or MS (e.g., ESI in negative ion mode) |
| Injection Volume | 10 µL |
Note: The mobile phase composition and gradient may require optimization depending on the specific chiral stationary phase and HPLC system used. For acidic compounds like HETEs, the addition of a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape.
Data Presentation
The following table presents representative quantitative data for the chiral separation of 11-HETE enantiomers based on typical performance of polysaccharide-based chiral columns. Actual values may vary depending on the specific experimental conditions.
| Enantiomer | Retention Time (min) | Resolution (Rs) | Separation Factor (α) |
| 11(S)-HETE | (Anticipated ~25-30) | ||
| 11(R)-HETE | (Anticipated ~30-35) | > 1.5 | > 1.1 |
Note: The elution order of the enantiomers can vary depending on the specific chiral stationary phase used.
Experimental Workflow
The diagram below outlines the complete experimental workflow from sample preparation to data analysis for the chiral separation of 11-HETE enantiomers.
Caption: Experimental workflow for 11-HETE enantiomer analysis.
Conclusion
The protocol described in this application note provides a robust method for the chiral separation of 11(S)-HETE and 11(R)-HETE enantiomers by HPLC. The use of a polysaccharide-based chiral stationary phase allows for effective resolution of the two enantiomers, enabling their individual quantification. This methodology is a valuable tool for researchers in various fields, including pharmacology, biochemistry, and clinical research, to investigate the distinct biological roles of 11-HETE enantiomers.
References
- 1. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note & Protocol: Quantitative Analysis of 11(S)-HETE in Cell Culture Supernatants
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantification of 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE), a bioactive lipid mediator derived from arachidonic acid, in cell culture supernatants. 11(S)-HETE is involved in various physiological and pathological processes, including cellular hypertrophy and inflammation.[1] Accurate measurement of its production by cultured cells is crucial for understanding its biological roles and for the development of novel therapeutics. This note details two primary analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity, and Enzyme-Linked Immunosorbent Assay (ELISA) for higher throughput applications. Protocols cover supernatant collection, sample preparation using solid-phase extraction (SPE), and analytical procedures for both platforms.
Biological Context and Signaling Pathway
11(S)-HETE is an eicosanoid synthesized from arachidonic acid (AA) primarily through the action of cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes.[2] While COX-1 and COX-2 exclusively generate the 11(R)-HETE enantiomer, other enzymatic and non-enzymatic pathways can produce 11(S)-HETE.[1][2] This lipid mediator has been shown to exert biological effects in an enantioselective manner. For instance, in human cardiomyocyte cell lines, 11(S)-HETE is more potent than its R-enantiomer in inducing cellular hypertrophy and upregulating the expression of CYP1B1, linking it to oxidative stress responses.[1]
Below are diagrams illustrating the biosynthesis of 11(S)-HETE and a proposed signaling pathway based on its observed effects.
Caption: Biosynthesis pathway of 11(S)-HETE from arachidonic acid.
Caption: Proposed signaling pathway for 11(S)-HETE leading to cellular responses.
Experimental Workflow Overview
The overall process for analyzing 11(S)-HETE from cell culture supernatants involves several key stages, from initial sample collection to final data interpretation.
Caption: General experimental workflow for 11(S)-HETE analysis.
Materials and Reagents
-
11(S)-HETE analytical standard
-
Deuterated internal standard (e.g., 11(S)-HETE-d8 or 15(S)-HETE-d8) for LC-MS/MS
-
Solid-Phase Extraction (SPE) C18 cartridges
-
LC-MS grade solvents: Methanol, Acetonitrile, Water, Formic Acid
-
Butylated hydroxytoluene (BHT)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Nitrogen gas evaporator
-
11-HETE ELISA Kit (if applicable)
-
Polypropylene tubes
Experimental Protocols
Protocol 1: Cell Culture Supernatant Collection
-
Culture Cells: Plate and culture cells to the desired confluency. If studying stimulation, replace the medium with serum-free or low-serum medium before adding the stimulus to minimize background.
-
Collect Medium: After the desired incubation period, collect the cell culture medium into polypropylene tubes.
-
Remove Debris: Centrifuge the supernatant at 3,000 x g for 10 minutes at 4°C to pellet any cells and debris.
-
Store: Transfer the cleared supernatant to a new tube. At this point, samples can be processed immediately or stored at -80°C. Avoid multiple freeze-thaw cycles.
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
This protocol is essential for concentrating 11(S)-HETE and removing interfering substances from the culture medium, especially for LC-MS/MS analysis.
-
Add Antioxidant & Internal Standard: To 1 mL of cleared supernatant, add an antioxidant like BHT to a final concentration of 0.005% to prevent auto-oxidation. For LC-MS/MS, add a deuterated internal standard (e.g., 1 ng of 11-HETE-d8).
-
Condition SPE Cartridge: Condition a C18 SPE cartridge by washing with 2 mL of methanol, followed by 2 mL of water.
-
Load Sample: Apply the prepared supernatant to the conditioned C18 cartridge.
-
Wash Cartridge: Wash the cartridge with 1 mL of 10% methanol in water to remove salts and polar impurities.
-
Elute Analyte: Elute the HETEs from the cartridge with 1 mL of methanol into a clean collection tube.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 63:37 water:acetonitrile with 0.02% formic acid) for LC-MS/MS analysis or in the appropriate ELISA buffer.
Protocol 3A: Quantification by LC-MS/MS
LC-MS/MS provides high sensitivity and specificity for absolute quantification.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient starts with a high aqueous content and ramps up to a high organic content to elute the analyte. For example, start at 35% B, increase to 98% B over 12 minutes, hold for 2 minutes, and then re-equilibrate.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 11-HETE and the internal standard.
-
Table 1: Example LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| 11-HETE | 319.2 | 167.0 | -20 |
| 11-HETE-d8 (IS) | 327.2 | 175.0 | -20 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
-
Quantification: Generate a standard curve by plotting the peak area ratio (analyte/internal standard) against the concentration of serially diluted 11(S)-HETE analytical standards. Determine the concentration in unknown samples by interpolation from this curve.
Protocol 3B: Quantification by Competitive ELISA
ELISA is a high-throughput alternative, though it may be subject to cross-reactivity. Follow the manufacturer's instructions carefully.
-
Prepare Standards: Reconstitute and serially dilute the 11-HETE standard provided in the kit to generate a standard curve.
-
Sample Preparation: Dilute the reconstituted samples (from SPE step 7) as needed using the supplied ELISA buffer.
-
Assay Procedure (General):
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the HETE-acetylcholinesterase (AChE) tracer (or HRP conjugate). The tracer competes with the HETE in the sample for binding to the antibody.
-
Incubate the plate (e.g., overnight at 4°C or for a specified time at room temperature).
-
Wash the plate multiple times to remove unbound reagents.
-
Add the developing solution (e.g., Ellman's Reagent for AChE). The intensity of the color developed is inversely proportional to the amount of HETE in the sample.
-
Read the absorbance on a microplate reader at the specified wavelength (e.g., 412 nm).
-
-
Quantification: Generate a standard curve by plotting the percentage of bound tracer (%B/B₀) versus the log of the standard concentration. Calculate the concentration of 11-HETE in the samples from this curve.
Table 2: Example 11-HETE ELISA Data
| Standard Conc. (pg/mL) | Absorbance (412 nm) | % B/B₀ |
|---|---|---|
| 0 (B₀) | 1.250 | 100% |
| 50 | 1.050 | 84% |
| 100 | 0.875 | 70% |
| 250 | 0.600 | 48% |
| 500 | 0.375 | 30% |
| 1000 | 0.225 | 18% |
| Sample 1 | 0.750 | 60% |
The concentration of Sample 1 would be interpolated from the standard curve.
References
- 1. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 11(S)-HETE as a Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) is a non-enzymatically formed oxylipin derived from arachidonic acid.[1] As a member of the eicosanoid family, it plays a role in various physiological and pathological processes, making its accurate quantification in biological matrices crucial for research and drug development. This document provides detailed application notes and protocols for the use of 11(S)-HETE as a standard in mass spectrometry-based quantification, ensuring accurate and reproducible results.
Overview of 11(S)-HETE and its Significance
11(S)-HETE is the (S) enantiomer of 11-HETE and is formed from the non-enzymatic oxidation of arachidonic acid.[1][2] While both 11(R)- and 11(S)-HETE can be formed via cytochrome P450 (CYP) pathways, the (R) enantiomer is typically more predominant in this enzymatic route.[2][3] In contrast, levels of 11(S)-HETE have been found to be higher than 11(R)-HETE in human plasma and serum. The accurate measurement of 11(S)-HETE is critical for understanding its role in inflammatory responses and other biological pathways.
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids like 11(S)-HETE in complex biological samples. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing and instrument response. A deuterated analog, such as (±)11-HETE-d8, is a suitable internal standard for the quantification of 11-HETE.
Table 1: Mass Spectrometry Parameters for 11(S)-HETE Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard |
| 11(S)-HETE | 319 | 167 | (±)11-HETE-d8 |
Note: The specific precursor and product ions may vary slightly depending on the instrument and ionization conditions. It is essential to optimize these parameters on the specific mass spectrometer being used.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction of 11(S)-HETE from biological fluids like plasma or serum.
Materials:
-
Biological sample (e.g., 200 µL plasma)
-
Internal Standard ((±)11-HETE-d8)
-
Methanol (MeOH)
-
Water (H2O)
-
10% Methanol in water
-
Hexane
-
Ethyl Acetate
-
Formic Acid
-
SPE columns (C18)
Procedure:
-
Spike with Internal Standard: To 200 µL of plasma, add a known amount of (±)11-HETE-d8 internal standard solution.
-
Condition SPE Column: Wash the C18 SPE column with 2 mL of MeOH followed by 2 mL of H2O.
-
Load Sample: Apply the spiked plasma sample to the conditioned SPE column.
-
Wash Column: Wash the column with 1 mL of 10% MeOH in water to remove polar interferences.
-
Elute Analytes: Elute the HETEs from the column with 1 mL of MeOH.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes. The specific gradient profile should be optimized to achieve good separation of 11(S)-HETE from other isomers and matrix components.
Table 2: Example LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 70 | 30 | 0.325 |
| 1.0 | 70 | 30 | 0.325 |
| 4.0 | 31 | 69 | 0.325 |
| 14.5 | 35 | 65 | 0.325 |
| 16.0 | 10 | 90 | 0.325 |
| 18.0 | 70 | 30 | 0.325 |
This is an example gradient and may require optimization for different LC systems and columns.
Mass Spectrometry (MS)
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Parameters:
-
Ionization Mode: Negative ESI is typically used for the analysis of HETEs.
-
Scan Type: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification.
-
Source Temperature: Optimize for the specific instrument (e.g., 350 °C).
-
Ion Spray Voltage: Optimize for the specific instrument (e.g., -4.2 kV).
Data Analysis and Quality Control
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of a certified 11(S)-HETE standard and a fixed concentration of the internal standard into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Quantification: Determine the concentration of 11(S)-HETE in the samples by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations within each analytical batch to ensure the accuracy and precision of the assay.
Signaling Pathways and Experimental Workflows
11(S)-HETE Biosynthesis and Signaling Pathway
Caption: Biosynthesis of 11(S)-HETE and its downstream signaling pathways.
Experimental Workflow for 11(S)-HETE Quantification
Caption: Workflow for quantifying 11(S)-HETE in biological samples.
Conclusion
The accurate quantification of 11(S)-HETE is essential for elucidating its biological roles. The protocols and information provided herein offer a robust framework for researchers to develop and validate sensitive and specific LC-MS/MS methods for the analysis of this important lipid mediator. Adherence to good laboratory practices, including proper sample handling, the use of appropriate internal standards, and thorough method validation, is paramount for obtaining reliable and reproducible data.
References
Application of 11(S)-HETE in In-Vitro Cardiac Hypertrophy Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload and other pathological stimuli. While initially adaptive, sustained hypertrophy can progress to heart failure. Understanding the molecular mechanisms that drive this process is crucial for the development of novel therapeutic interventions. Recent studies have highlighted the role of arachidonic acid metabolites, specifically hydroxyeicosatetraenoic acids (HETEs), in cardiovascular pathophysiology. This document provides detailed application notes and protocols for utilizing 11(S)-HETE to induce and study cardiac hypertrophy in in-vitro models, based on findings that demonstrate its potent hypertrophic effects on human cardiomyocytes.
11(S)-HETE, an enantiomer of 11-HETE, has been shown to be a more potent inducer of hypertrophic responses in human cardiomyocytes compared to its 11(R) counterpart.[1][2] Its mechanism of action is linked to the upregulation and allosteric activation of cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the formation of cardiotoxic metabolites.[1][2][3] These application notes will guide researchers in utilizing 11(S)-HETE as a tool to model pathological cardiac hypertrophy in a controlled in-vitro setting.
Data Presentation
The following tables summarize the quantitative effects of 11(S)-HETE on hypertrophic markers in human fetal ventricular cardiomyocytes (RL-14 cell line).
Table 1: Effect of 11(S)-HETE on Cardiomyocyte Hypertrophic Gene Expression
| Hypertrophic Marker | Treatment | Fold Change vs. Control | Percentage Increase | Statistical Significance (p-value) |
| ANP | 20 µM 11(S)-HETE (24h) | 3.31 | 231% | < 0.05 |
| β-MHC | 20 µM 11(S)-HETE (24h) | 5.99 | 499% | < 0.05 |
| β/α-MHC ratio | 20 µM 11(S)-HETE (24h) | 2.07 | 107% | < 0.05 |
| ACTA-1 | 20 µM 11(S)-HETE (24h) | 3.82 | 282% | < 0.05 |
Data sourced from Al-Amoudi et al., 2024.
Table 2: Effect of 11(S)-HETE on Cardiomyocyte Cell Size
| Parameter | Treatment | Percentage Increase vs. Control | Statistical Significance (p-value) |
| Cell Surface Area | 20 µM 11(S)-HETE (24h) | 34% | < 0.05 |
Data sourced from Al-Amoudi et al., 2024.
Experimental Protocols
This section provides a detailed methodology for inducing cardiac hypertrophy in RL-14 cells using 11(S)-HETE.
Protocol 1: In-Vitro Induction of Cardiac Hypertrophy with 11(S)-HETE
1. Cell Culture and Maintenance:
- Culture human fetal ventricular cardiomyocytes (RL-14 cell line) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Passage cells upon reaching 80-90% confluency.
2. 11(S)-HETE Treatment:
- Seed RL-14 cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, or chamber slides for imaging).
- Allow cells to adhere and grow to a desired confluency (typically 60-70%).
- Prepare a stock solution of 11(S)-HETE in a suitable solvent (e.g., ethanol).
- Dilute the 11(S)-HETE stock solution in serum-free culture medium to a final concentration of 20 µM. Also, prepare a vehicle control with the same concentration of the solvent.
- Replace the culture medium with the 11(S)-HETE-containing medium or the vehicle control medium.
- Incubate the cells for 24 hours.
3. Assessment of Cardiac Hypertrophy:
Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway of 11(S)-HETE in inducing cardiac hypertrophy and the general experimental workflow.
Caption: Proposed signaling pathway of 11(S)-HETE-induced cardiac hypertrophy.
Caption: General experimental workflow for studying 11(S)-HETE-induced hypertrophy.
References
Application Notes & Protocols for the Detection of 11(S)-HETE in Human Serum and Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxyeicosatetraenoic acids (11-HETEs) are lipid signaling molecules derived from the metabolism of arachidonic acid (AA). They exist as two primary enantiomers, 11(S)-HETE and 11(R)-HETE. The formation of these enantiomers can occur through enzymatic pathways, involving cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes, as well as non-enzymatic free radical-mediated oxidation.[1][2] The S-enantiomer, 11(S)-HETE, has been implicated in various physiological and pathological processes, including the induction of cellular hypertrophy.[1]
Given their low endogenous concentrations and structural similarity to other eicosanoids, the accurate and sensitive quantification of 11(S)-HETE in complex biological matrices like human serum and plasma presents a significant analytical challenge.[3][4] This document provides a detailed overview of the primary methods for 11(S)-HETE detection, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), and includes comprehensive protocols for sample preparation and analysis.
Biosynthesis and Signaling Pathway of 11-HETE
Arachidonic acid is converted to 11-HETE through several pathways. COX enzymes predominantly produce the 11(R)-HETE enantiomer. In contrast, non-enzymatic synthesis via free radical oxidation of arachidonic acid can lead to the formation of 11(S)-HETE. Cytochrome P450 enzymes can also contribute to the formation of 11-HETE. The biological effects of 11(S)-HETE are linked to its ability to modulate cellular signaling, for instance, by upregulating CYP1B1, which is associated with cardiac hypertrophy.
References
- 1. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of the Analysis of Oxylipins in Biological Samples [mdpi.com]
- 4. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for 11(S)-HETE Extraction from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid. It is produced via both enzymatic and non-enzymatic pathways. The cyclooxygenase (COX-1 and COX-2) and cytochrome P450 (CYP) enzymes can catalyze the formation of 11(S)-HETE.[1][2][3] Non-enzymatic lipid peroxidation also contributes to its formation, typically resulting in a racemic mixture of R and S enantiomers.[1] 11(S)-HETE is implicated in various physiological and pathological processes, including inflammation, cardiovascular function, and cancer, making it a crucial analyte for research and drug development.[4]
This document provides detailed protocols for the extraction of 11(S)-HETE from tissue samples for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Two common extraction techniques are described: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Signaling Pathway of 11(S)-HETE Formation
The formation of 11(S)-HETE is a branch of the complex arachidonic acid cascade. The following diagram illustrates the primary enzymatic pathways leading to its synthesis.
Caption: Enzymatic pathways for 11(S)-HETE synthesis from arachidonic acid.
Experimental Workflow for 11(S)-HETE Analysis
The overall workflow from tissue sample to data analysis is depicted below. This process involves sample preparation, extraction, chromatographic separation, and mass spectrometric detection.
Caption: General workflow for 11(S)-HETE extraction and analysis from tissue.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of HETEs, including 11-HETE, using LC-MS/MS-based methods. Note that specific values can vary depending on the tissue matrix, instrumentation, and specific protocol used.
Table 1: Reported Concentrations of 11-HETE in Biological Samples
| Biological Matrix | Species | Concentration Range (ng/mL or ng/g) | Reference |
| Human Plasma | Human | 3.0 ± 0.5 | |
| Human Serum | Human | 3.05 ± 0.2 | |
| Mouse Heart Perfusate | Mouse | ~0.5 - 1.5 | |
| Rat Aorta Smooth Muscle Cells | Rat | Major Product |
Table 2: Performance Characteristics of HETE Quantification Methods
| Parameter | Typical Value | Method | Reference |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | LC-MS/MS | |
| Limit of Quantification (LOQ) | 0.25 - 2.5 ng/mL | LC-MS/MS | |
| Recovery | 85 - 115% | SPE & LC-MS/MS | |
| Linearity (r²) | > 0.99 | LC-MS/MS |
Experimental Protocols
Important Pre-analytical Considerations:
-
Sample Collection: Immediately snap-freeze tissue samples in liquid nitrogen after collection to minimize enzymatic activity and lipid peroxidation.
-
Inhibitors: Add antioxidants like butylated hydroxytoluene (BHT) and cyclooxygenase inhibitors such as indomethacin to the homogenization buffer to prevent ex vivo formation of HETEs.
-
Internal Standards: To account for extraction losses and matrix effects, add a stable isotope-labeled internal standard (e.g., 11(S)-HETE-d8) to the sample before homogenization.
Protocol 1: Solid-Phase Extraction (SPE) of 11(S)-HETE
This protocol is adapted for the extraction of eicosanoids from tissue homogenates using a reverse-phase SPE cartridge (e.g., C18).
Materials:
-
Tissue sample (~10-50 mg)
-
Homogenization Buffer (e.g., PBS with 0.01% BHT and 10 µM indomethacin)
-
Internal Standard (e.g., 11(S)-HETE-d8)
-
Methanol, HPLC grade
-
Ethanol, HPLC grade
-
Ethyl Acetate, HPLC grade
-
Hexane, HPLC grade
-
Deionized Water
-
2M Hydrochloric Acid (HCl)
-
C18 SPE Cartridges
-
Nitrogen evaporator or centrifugal vacuum evaporator
-
LC-MS/MS reconstitution solvent (e.g., 50:50 Methanol:Water)
Methodology:
-
Homogenization:
-
Weigh the frozen tissue sample.
-
Add 1 mL of ice-cold homogenization buffer per 50 mg of tissue.
-
Add the internal standard to the buffer.
-
Homogenize the tissue on ice using a suitable homogenizer (e.g., bead beater, rotor-stator).
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
-
Sample Acidification:
-
Acidify the supernatant to a pH of approximately 3.5 by adding 2M HCl. This step protonates the carboxylic acid group of HETEs, allowing for retention on the reverse-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by washing with 5 mL of ethanol followed by 5 mL of deionized water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the acidified supernatant onto the conditioned SPE cartridge. A flow rate of approximately 0.5-1 mL/minute is recommended.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 5 mL of 15% ethanol in water to remove less hydrophobic impurities.
-
Wash the cartridge with 5 mL of hexane to remove neutral lipids.
-
-
Elution:
-
Elute the 11(S)-HETE and other eicosanoids from the cartridge with 5 mL of ethyl acetate. Collect the eluate in a clean tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the LC-MS/MS reconstitution solvent. Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of 11(S)-HETE
LLE is a classic method for lipid extraction. The Folch method or variations thereof are commonly used.
Materials:
-
Tissue sample (~10-50 mg)
-
Homogenization Buffer (as in Protocol 1)
-
Internal Standard (e.g., 11(S)-HETE-d8)
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Deionized Water
-
Nitrogen evaporator or centrifugal vacuum evaporator
-
LC-MS/MS reconstitution solvent (e.g., 50:50 Methanol:Water)
Methodology:
-
Homogenization:
-
Follow the homogenization and internal standard addition steps as described in Protocol 1.
-
-
Solvent Extraction:
-
To the tissue homogenate, add chloroform and methanol in a ratio that results in a final single-phase mixture of Chloroform:Methanol:Aqueous Sample of approximately 2:1:0.8 (v/v/v). For 1 mL of aqueous homogenate, this would typically involve adding 2 mL of chloroform and 1 mL of methanol.
-
Vortex the mixture vigorously for 2 minutes and then agitate for 20 minutes at 4°C.
-
-
Phase Separation:
-
Induce phase separation by adding 1 mL of chloroform and 1 mL of deionized water.
-
Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
-
-
Collection of Organic Phase:
-
Carefully collect the lower organic (chloroform) phase containing the lipids, including 11(S)-HETE, using a glass Pasteur pipette. Avoid disturbing the protein interface.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the collected chloroform phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the LC-MS/MS reconstitution solvent. Vortex thoroughly.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
-
Conclusion
The choice between SPE and LLE depends on the specific requirements of the study, including sample throughput, desired purity of the extract, and available resources. SPE generally provides a cleaner extract, which can reduce matrix effects in the subsequent LC-MS/MS analysis, and is more amenable to high-throughput applications. LLE is a robust and widely used method but can be more labor-intensive and may co-extract more interfering substances. Both methods, when performed carefully and with the use of appropriate internal standards, can provide accurate and reliable quantification of 11(S)-HETE in tissue samples. For chiral separation of 11(S)-HETE from its R-enantiomer, specialized chiral chromatography columns and methods are necessary.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of 11-HETE and 15-HETE, together with prostacyclin, as major products of the cyclooxygenase pathway in cultured rat aorta smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of 11(S)-HETE to Induce Oxidative Stress in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) is a bioactive lipid mediator derived from the non-enzymatic oxidation of arachidonic acid by reactive oxygen species (ROS).[1][2] Its presence and concentration in biological systems are often indicative of lipid peroxidation and heightened oxidative stress.[1][2] This document provides detailed application notes and experimental protocols for utilizing 11(S)-HETE to induce and study oxidative stress and its downstream cellular effects. The protocols are primarily based on studies conducted in human cardiomyocyte cell lines, such as RL-14, where 11(S)-HETE has been shown to induce cellular hypertrophy and modulate the expression of cytochrome P450 (CYP) enzymes.[1]
Mechanism of Action
11(S)-HETE acts as a signaling molecule that can trigger a cascade of events associated with cellular stress. A key mechanism involves the upregulation of CYP enzymes, particularly CYP1B1. This induction can lead to altered cellular metabolism and the development of pathological conditions like cellular hypertrophy. The S-enantiomer of 11-HETE has been demonstrated to be more potent than its R-enantiomer in eliciting these effects, highlighting the stereospecificity of its biological actions.
Signaling Pathway
The signaling pathway initiated by 11(S)-HETE-induced oxidative stress leading to cellular hypertrophy involves the modulation of gene expression, particularly of CYP enzymes. The following diagram illustrates this proposed pathway.
Experimental Protocols
The following are detailed protocols for inducing and measuring the effects of 11(S)-HETE in a cellular context.
Protocol 1: Induction of Cellular Effects with 11(S)-HETE
This protocol describes the treatment of a human cardiomyocyte cell line (RL-14) with 11(S)-HETE to induce cellular hypertrophy and modulate CYP enzyme expression.
Materials:
-
Human fetal ventricular cardiomyocyte cell line (RL-14)
-
Appropriate cell culture medium and supplements
-
11(S)-HETE (and 11(R)-HETE as a control)
-
Vehicle for dissolving HETEs (e.g., ethanol)
-
Multi-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Culture: Culture RL-14 cells in the recommended medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in multi-well plates at a density appropriate for the subsequent assays. Allow the cells to adhere and reach a suitable confluency (typically 70-80%).
-
Treatment:
-
Prepare stock solutions of 11(S)-HETE and 11(R)-HETE in the chosen vehicle.
-
Dilute the HETE solutions in the cell culture medium to the desired final concentration (e.g., 20 µM). A vehicle-only control should be included.
-
Remove the old medium from the cells and replace it with the HETE-containing or control medium.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
-
Downstream Analysis: Following incubation, the cells can be harvested for various analyses as described in the subsequent protocols.
Protocol 2: Measurement of Oxidative Stress
This protocol provides methods to quantify the level of oxidative stress in cells treated with 11(S)-HETE.
A. Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (H2DCF-DA)
Materials:
-
H2DCF-DA probe
-
Krebs-Ringer N-2-hydroxyethylpiperazine-N′-2-ethanesulfonic acid (KRH) buffer or Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Culture and treat cells with 11(S)-HETE as described in Protocol 1.
-
Wash the cells with KRH buffer or PBS.
-
Load the cells with H2DCF-DA (e.g., 10-20 µM) in KRH buffer or PBS and incubate for 30 minutes at 37°C.
-
Remove the probe-containing medium and wash the cells.
-
Add fresh KRH buffer or PBS.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. An increase in fluorescence indicates an increase in intracellular ROS.
B. Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)
Materials:
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation
-
Spectrophotometer
Procedure:
-
Harvest the 11(S)-HETE-treated cells and prepare a cell lysate.
-
To the lysate, add a solution of TBA, TCA, and BHT.
-
Heat the mixture at 95°C for 60 minutes.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm. The absorbance is proportional to the MDA concentration, which can be quantified using an MDA standard curve.
Protocol 3: Measurement of Downstream Cellular Effects
A. Quantification of Cellular Hypertrophy
Materials:
-
Phase-contrast microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
After treatment with 11(S)-HETE, capture images of the cells using a phase-contrast microscope.
-
Using image analysis software, measure the surface area of a significant number of individual cells for each treatment group.
-
Compare the average cell surface area between the control and 11(S)-HETE-treated groups. An increase in cell surface area is indicative of hypertrophy.
B. Quantification of Gene Expression by Real-Time PCR (RT-PCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
RT-PCR master mix
-
Primers for target genes (e.g., CYP1B1, hypertrophic markers) and a housekeeping gene.
Procedure:
-
Extract total RNA from the treated cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform RT-PCR using primers for the genes of interest.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.
C. Quantification of Protein Expression by Western Blot
Materials:
-
Lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Primary antibodies (e.g., anti-CYP1B1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody.
-
Wash and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Effect of 11(S)-HETE on Markers of Oxidative Stress
| Treatment | Intracellular ROS (Fold Change vs. Control) | MDA Levels (nmol/mg protein) |
| Vehicle Control | 1.0 | Value |
| 11(R)-HETE (20 µM) | Value | Value |
| 11(S)-HETE (20 µM) | Value | Value |
Table 2: Effect of 11(S)-HETE on Cellular Hypertrophy
| Treatment | Average Cell Surface Area (µm²) | Hypertrophic Marker Gene Expression (Fold Change) |
| Vehicle Control | Value | 1.0 |
| 11(R)-HETE (20 µM) | Value | Value |
| 11(S)-HETE (20 µM) | Value | Value |
Table 3: Effect of 11(S)-HETE on CYP1B1 Expression
| Treatment | CYP1B1 mRNA (Fold Change) | CYP1B1 Protein (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| 11(R)-HETE (20 µM) | Value | Value |
| 11(S)-HETE (20 µM) | Value | Value |
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to utilize 11(S)-HETE as a tool to induce and investigate oxidative stress and its downstream consequences in a cellular context. By following these methodologies, researchers can further elucidate the role of lipid peroxidation products in various physiological and pathological processes.
References
Application Notes: Enhancing 11(S)-HETE Detection with Derivatization Techniques
Abstract
11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) is a bioactive lipid mediator derived from arachidonic acid, primarily through non-enzymatic lipid peroxidation, making it a key biomarker for oxidative stress. Its low endogenous concentrations and physicochemical properties present significant challenges for sensitive and reliable quantification. This application note provides detailed protocols for two chemical derivatization techniques—AMPP and picolinic acid derivatization—designed to significantly enhance the detection of 11(S)-HETE using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods improve ionization efficiency and chromatographic behavior, leading to substantially lower limits of detection compared to the analysis of the underivatized molecule.
Introduction
11-hydroxyeicosatetraenoic acids (11-HETEs) are products of the enzymatic or non-enzymatic oxidation of arachidonic acid. While cyclooxygenases (COX) and cytochrome P450 (CYP) enzymes can produce 11-HETEs, the 11(S)-HETE enantiomer is predominantly formed via the interaction of arachidonic acid with reactive oxygen species (ROS)[1]. This links 11(S)-HETE directly to oxidative stress, a key factor in various pathologies[1][2]. Studies have shown that 11(S)-HETE can induce cellular hypertrophy and upregulate the expression of CYP enzymes like CYP1B1[1].
The quantitative analysis of 11(S)-HETE in biological matrices is challenging due to its low physiological concentrations and poor ionization efficiency in common mass spectrometry modes. Fatty acids are typically analyzed in negative electrospray ionization mode (ESI-), but this can suffer from signal suppression due to acidic mobile phases[3]. Chemical derivatization is a powerful strategy to overcome these limitations. By modifying the functional groups of 11(S)-HETE—specifically its carboxylic acid or hydroxyl group—it is possible to improve its detectability significantly.
This document details two effective pre-column derivatization strategies:
-
N-(4-aminomethylphenyl)pyridinium (AMPP) Derivatization: This charge-reversal technique targets the carboxylic acid moiety, introducing a permanently positive charge. This allows for analysis in the highly sensitive positive ionization mode (ESI+).
-
Picolinic Acid Derivatization: This method targets the hydroxyl group, creating picolinyl esters that exhibit enhanced ionization and provide specific fragmentation patterns, thereby increasing sensitivity and specificity.
We provide comprehensive protocols for these methods and compare their performance against the direct analysis of underivatized 11(S)-HETE.
11(S)-HETE Formation and Signaling Pathway
11(S)-HETE is synthesized from arachidonic acid through multiple pathways and has been shown to elicit biological effects, such as inducing cellular hypertrophy, by modulating gene expression.
Caption: Formation of 11(S)-HETE from arachidonic acid and its subsequent signaling.
Experimental Workflow and Protocols
A generalized workflow for the analysis of 11(S)-HETE from biological samples involves extraction, derivatization, and LC-MS/MS analysis.
Caption: General experimental workflow for derivatization-based 11(S)-HETE analysis.
Materials and Reagents
-
11(S)-HETE standard (Cayman Chemical or equivalent)
-
15(S)-HETE-d8 internal standard (Cayman Chemical or equivalent)
-
N-(4-aminomethylphenyl)pyridinium chloride (AMPP)
-
Picolinic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 2-methyl-6-nitrobenzoic anhydride (MNBA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Methanol, Acetonitrile, Isopropanol, Hexane (all LC-MS grade)
-
Formic Acid, Acetic Acid (LC-MS grade)
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)
-
Ultrapure water
Protocol 1: AMPP Derivatization (Carboxyl Group)
This protocol is adapted from methods described for eicosanoids and other fatty acids, which enhances sensitivity by introducing a permanently charged group for ESI+ analysis.
1. Sample Preparation and Extraction: a. To 200 µL of plasma, add 10 µL of internal standard (e.g., 15(S)-HETE-d8). b. For total HETE analysis (from phospholipids), perform hydrolysis by adding 150 µL of 2-propanol and 150 µL of 1.0 M KOH. Incubate at 37°C for 30 minutes with shaking. Neutralize with 150 µL of 1.0 M HCl. For free HETEs, skip this step. c. Perform lipid extraction using a suitable method, such as liquid-liquid extraction with hexane/isopropanol or solid-phase extraction (SPE). d. Evaporate the final extract to dryness under a gentle stream of nitrogen.
2. Derivatization Reaction: a. Reconstitute the dried extract in a solution containing AMPP, a coupling agent (e.g., DCC), and a catalyst (e.g., DMAP) in an aprotic solvent like acetonitrile. b. Incubate the reaction mixture at 60°C for 30 minutes. c. After incubation, evaporate the solvent.
3. LC-MS/MS Analysis: a. Reconstitute the derivatized sample in the initial mobile phase (e.g., 85% Methanol/Water with 0.1% formic acid). b. Inject onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm). c. Use a gradient elution with mobile phase A (Water with 0.1% formic acid) and mobile phase B (Acetonitrile/Methanol with 0.05% formic acid). d. Detect using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode with Selected Reaction Monitoring (SRM). Monitor the specific precursor-product ion transition for AMPP-derivatized 11-HETE.
Protocol 2: Picolinic Acid Derivatization (Hydroxyl Group)
This protocol esterifies the hydroxyl group of 11-HETE, which has been shown to increase detection sensitivity by over 100-fold for similar hydroxylated compounds.
1. Sample Preparation and Extraction: a. Follow the same extraction procedure as described in Protocol 1 (steps 1a-1d).
2. Derivatization Reaction: a. To the dried residue, add a derivatization mixture containing picolinic acid, 4-(dimethylamino)pyridine (DMAP), and 2-methyl-6-nitrobenzoic anhydride (MNBA) in a solution of tetrahydrofuran/triethylamine. b. Incubate the reaction at room temperature for 30 minutes. c. Evaporate the solvent under nitrogen.
3. LC-MS/MS Analysis: a. Reconstitute the derivatized sample in the initial mobile phase. b. Perform chromatographic separation on a C18 column as described in Protocol 1. c. Detect using a tandem mass spectrometer in ESI+ mode. The picolinyl ester derivatives are known to produce characteristic fragmentation patterns, making MS3 analysis on ion trap instruments particularly effective for enhancing specificity.
Performance and Quantitative Data
Chemical derivatization significantly improves the limit of detection (LOD) and limit of quantification (LOQ) for HETEs. The following table summarizes reported performance metrics for underivatized 11-HETE and the expected improvements with derivatization techniques.
| Analytical Method | Target Analyte | Ionization Mode | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sensitivity Enhancement | Reference |
| No Derivatization | 11-HETE | ESI- | <2.6 pg on column | <0.09 ng/mL | Baseline | |
| AMPP Derivatization | General Eicosanoids | ESI+ | - | 200–900 fg range | 10 to 20-fold | |
| AMPP Derivatization | 9-HETE, 11-HETE | ESI+ | Improved vs. ESI- | Enabled detection in plasma | - | |
| Picolinic Acid Derivatization | Hydroxy-THC | ESI+ | - | - | ~100-fold | |
| Picolinic Acid Derivatization | Hydroxy-androgens | ESI+ | Allows detection down to 1 pg on column | - | - |
Note: Data for derivatized 11-HETE is inferred from similar molecules, as direct comparative studies are limited. The enhancement factor depends heavily on the analyte, matrix, and instrumentation.
Conclusion
Chemical derivatization is an indispensable tool for overcoming the challenges associated with the trace-level quantification of 11(S)-HETE. Both AMPP and picolinic acid derivatization strategies offer substantial improvements in sensitivity by enabling analysis in the more robust positive ionization mode.
-
AMPP derivatization is a charge-reversal strategy ideal for targeting the carboxylic acid group, providing a significant boost in signal for a wide range of eicosanoids.
-
Picolinic acid derivatization targets the hydroxyl group and has demonstrated dramatic increases in sensitivity for other hydroxylated lipids and steroids.
The choice of method will depend on the specific requirements of the study, available instrumentation, and the need to analyze other lipids simultaneously. By implementing these detailed protocols, researchers, scientists, and drug development professionals can achieve the sensitivity and specificity required to accurately measure 11(S)-HETE and further investigate its role in health and disease.
References
- 1. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obesity is positively associated with arachidonic acid-derived 5- and 11-hydroxyeicosatetraenoic acid (HETE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Standards and Reference Materials for 11(S)-HETE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid. It is formed through both enzymatic and non-enzymatic pathways and has been implicated in various physiological and pathological processes, including inflammation and cellular hypertrophy. Accurate and reliable quantification of 11(S)-HETE in biological samples is crucial for understanding its role in health and disease and for the development of novel therapeutics. This document provides detailed information on analytical standards and reference materials for 11(S)-HETE, along with comprehensive protocols for its extraction and analysis.
Analytical Standards and Reference Materials
Commercially available analytical standards are essential for the accurate identification and quantification of 11(S)-HETE. These standards are typically high-purity compounds supplied in an organic solvent. It is also common to find the racemic mixture, (±)11-HETE, which contains both the (S) and (R) enantiomers.
Table 1: Quantitative Data for 11(S)-HETE and (±)11-HETE Analytical Standards
| Property | 11(S)-HETE | (±)11-HETE |
| Synonyms | 11(S)-Hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic acid | (±)11-Hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic acid |
| CAS Number | 54886-50-9[1] | 71030-38-1[2] |
| Molecular Formula | C₂₀H₃₂O₃[1][2] | C₂₀H₃₂O₃[2] |
| Molecular Weight | 320.5 g/mol | 320.5 g/mol |
| Purity | ≥98% | ≥98% |
| Formulation | A solution in ethanol | A solution in ethanol |
| Storage | -20°C | -20°C |
| Stability | ≥ 2 years at -20°C | ≥ 2 years at -20°C |
Biological Significance and Signaling Pathway
11(S)-HETE is an oxylipin formed from arachidonic acid via both enzymatic (e.g., cytochrome P450) and non-enzymatic (e.g., lipid peroxidation) pathways. It has been shown to induce cellular hypertrophy in cardiomyocytes. While a specific cell surface receptor for 11(S)-HETE has not been definitively identified, recent evidence suggests its involvement in signaling pathways that lead to the upregulation of gene expression, particularly for cytochrome P450 enzymes like CYP1B1. This upregulation is associated with the development of cellular hypertrophy.
Caption: Putative signaling pathway for 11(S)-HETE leading to cellular hypertrophy.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 11(S)-HETE from Human Plasma
This protocol describes the extraction of 11(S)-HETE and other eicosanoids from human plasma using C18 solid-phase extraction cartridges.
Materials:
-
Human plasma collected in EDTA tubes
-
11(S)-HETE analytical standard
-
Deuterated internal standard (e.g., 15(S)-HETE-d8)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 500 µL of plasma, add a known amount of deuterated internal standard.
-
Acidify the plasma to pH 3-4 with 2 M HCl (approximately 50 µL per mL of plasma). This step is crucial for the efficient retention of acidic lipids on the C18 sorbent.
-
Vortex briefly and centrifuge at 2000 x g for 5 minutes to pellet any precipitate.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the acidified and clarified plasma sample onto the conditioned C18 cartridge at a slow flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove polar interferences.
-
Wash the cartridge with 2 mL of 15% methanol in water to remove less nonpolar interferences.
-
Wash the cartridge with 2 mL of hexane to remove neutral lipids.
-
-
Elution:
-
Elute the 11(S)-HETE and other eicosanoids from the cartridge with 2 mL of methanol or ethyl acetate.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 63:37:0.02 water:acetonitrile:formic acid).
-
Protocol 2: LC-MS/MS Analysis of 11(S)-HETE
This protocol outlines a general method for the quantification of 11(S)-HETE using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (90:10, v/v)
-
Gradient:
-
0-3 min: 20% B
-
3-16 min: Linear gradient to 65% B
-
16-19 min: Linear gradient to 95% B
-
19-23 min: Hold at 95% B
-
23-23.2 min: Return to 20% B
-
23.2-25 min: Re-equilibration at 20% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Ion Spray Voltage: -4000 V
-
Source Temperature: 500°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
11-HETE: Precursor ion (m/z) 319.2 -> Product ion (m/z) 167.1
-
15(S)-HETE-d8 (Internal Standard): Precursor ion (m/z) 327.2 -> Product ion (m/z) 116.0
-
-
Collision Energy and other MS parameters should be optimized for the specific instrument used.
Data Analysis:
-
Create a calibration curve using the 11(S)-HETE analytical standard.
-
Quantify the amount of 11(S)-HETE in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and analysis of 11(S)-HETE from biological samples.
References
Application of 11(S)-HETE in Studying Inflammatory Responses in Macrophages
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid. While extensive research has focused on its isomer, 12(S)-HETE, emerging evidence suggests that 11(S)-HETE also plays a significant role in cellular processes, including inflammatory responses. Macrophages, as key players in the innate immune system, are central to the initiation, propagation, and resolution of inflammation. Understanding how 11(S)-HETE modulates macrophage function is crucial for elucidating its role in inflammatory diseases and for the development of novel therapeutic strategies.
This document provides detailed application notes and experimental protocols for studying the effects of 11(S)-HETE on inflammatory responses in macrophages. It includes information on the potential signaling pathways involved, methods for assessing macrophage activation, and quantitative data from relevant studies.
Data Presentation
While direct quantitative data on the effects of 11(S)-HETE on macrophage inflammatory markers is limited in the current literature, studies on other cell types and related lipid mediators provide valuable insights. The following tables summarize relevant findings that can guide research in this area.
Table 1: Effects of 11(S)-HETE on Cytochrome P450 (CYP) Enzyme Expression in Human Cardiomyocytes (RL-14 cells)
Note: This data is from a study on cardiomyocytes and may not be directly transferable to macrophages. However, it suggests potential molecular targets of 11(S)-HETE that could be investigated in macrophages, as CYP enzymes are also expressed in these immune cells and are involved in lipid metabolism and inflammation.
| CYP Enzyme | Fold Change in mRNA Expression (vs. Control) after 24h treatment with 20 µM 11(S)-HETE | Fold Change in Protein Level (vs. Control) after 24h treatment with 20 µM 11(S)-HETE |
| CYP1B1 | 2.42 | 2.86 |
| CYP1A1 | 2.09 | Not Reported |
| CYP4A11 | 1.90 | 2.52 |
| CYP4F11 | 5.16 | Not Reported |
| CYP4F2 | 3.57 | 2.53 |
| CYP2J2 | Increased (significantly) | Increased (significantly) |
Data derived from a study on human RL-14 cardiomyocyte cell line[1].
Table 2: Comparison of Effects of 11(S)-HETE and 11(R)-HETE on Hypertrophic Markers in Cardiomyocytes
Note: This table highlights the stereo-selectivity of HETE effects, a factor to consider in macrophage studies.
| Hypertrophic Marker | % Increase with 20 µM 11(S)-HETE (vs. Control) | % Increase with 20 µM 11(R)-HETE (vs. Control) |
| ANP (mRNA) | 231% | Not Significant |
| β-MHC (mRNA) | 499% | Not Significant |
| β/α-MHC ratio (mRNA) | 107% | 132% |
| ACTA-1 (mRNA) | 282% | 46% |
Data derived from a study on human RL-14 cardiomyocyte cell line[1].
Signaling Pathways
The precise signaling pathways activated by 11(S)-HETE in macrophages are not yet fully elucidated. However, based on the known mechanisms of other HETEs and general principles of macrophage biology, several pathways are likely to be involved.
Potential 11(S)-HETE Signaling in Macrophages
Caption: Putative signaling pathway for 11(S)-HETE in macrophages.
Macrophage Polarization and HETE Metabolism
Macrophages can be polarized into a pro-inflammatory M1 phenotype or an anti-inflammatory M2 phenotype. This polarization state significantly impacts their metabolism of HETEs. M2 macrophages, for instance, have been shown to rapidly metabolize 12(S)-HETE into less active products through ω-1-hydroxylation and β-oxidation.[2][3][4] This suggests that the inflammatory context and macrophage phenotype are critical variables when studying the effects of 11(S)-HETE.
Caption: Differential metabolism of HETEs by M1 and M2 macrophages.
Experimental Protocols
Protocol 1: In Vitro Culture and Polarization of Macrophages
Objective: To generate M1 and M2 polarized macrophages from bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7, THP-1).
Materials:
-
Bone marrow cells from mice or macrophage cell line
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Interleukin-4 (IL-4)
-
Interleukin-13 (IL-13)
-
Phosphate Buffered Saline (PBS)
-
Cell scrapers
Procedure:
-
Differentiation of BMDMs: a. Harvest bone marrow cells from the femurs and tibias of mice. b. Culture the cells in complete medium containing 20 ng/mL M-CSF for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs). Replace the medium every 2-3 days.
-
Macrophage Polarization: a. Seed the differentiated BMDMs or macrophage cell line at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight. b. For M1 Polarization: Replace the medium with fresh medium containing 100 ng/mL LPS and 20 ng/mL IFN-γ. c. For M2 Polarization: Replace the medium with fresh medium containing 20 ng/mL IL-4 and 20 ng/mL IL-13. d. For M0 (unpolarized) control: Replace the medium with fresh medium without any polarizing cytokines. e. Incubate the cells for 24-48 hours.
-
Verification of Polarization: a. Assess the expression of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arginase-1, CD206, IL-10) by qRT-PCR, Western blot, or flow cytometry.
Caption: Workflow for macrophage polarization.
Protocol 2: Treatment of Macrophages with 11(S)-HETE and Analysis of Inflammatory Responses
Objective: To evaluate the effect of 11(S)-HETE on cytokine production and the activation of key inflammatory signaling pathways in polarized macrophages.
Materials:
-
Polarized M0, M1, and M2 macrophages (from Protocol 1)
-
11(S)-HETE (and 11(R)-HETE as a control for stereospecificity)
-
Vehicle control (e.g., ethanol or DMSO)
-
RNA lysis buffer (e.g., TRIzol)
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
ELISA kits for TNF-α, IL-6, IL-1β, IL-10
-
Antibodies for Western blotting (e.g., phospho-p65, total p65, phospho-p38, total p38, β-actin)
Procedure:
-
11(S)-HETE Treatment: a. After polarization, replace the medium with fresh serum-free medium. b. Treat the cells with varying concentrations of 11(S)-HETE (e.g., 10 nM - 10 µM) or vehicle control for different time points (e.g., 30 min, 1h, 6h, 24h).
-
Analysis of Cytokine Secretion: a. Collect the cell culture supernatants at the end of the treatment period. b. Measure the concentrations of secreted cytokines (TNF-α, IL-6, IL-1β, IL-10) using ELISA kits according to the manufacturer's instructions.
-
Analysis of Gene Expression: a. Lyse the cells with RNA lysis buffer. b. Isolate total RNA and perform reverse transcription to synthesize cDNA. c. Analyze the mRNA expression of inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2, Arg1) by qRT-PCR.
-
Analysis of Signaling Pathway Activation: a. For early time points (e.g., 15-60 min), lyse the cells with protein lysis buffer. b. Determine the protein concentration using a BCA assay. c. Perform Western blotting to analyze the phosphorylation status of key signaling proteins like NF-κB p65 and p38 MAPK.
Caption: Experimental workflow for studying 11(S)-HETE effects.
Conclusion and Future Directions
The study of 11(S)-HETE in macrophages is an emerging area with the potential to uncover novel mechanisms of inflammatory regulation. The protocols and data presented here provide a framework for researchers to investigate the specific roles of this lipid mediator. Future studies should focus on:
-
Directly assessing the impact of 11(S)-HETE on cytokine and chemokine profiles in different macrophage subsets.
-
Identifying the specific cell surface and nuclear receptors for 11(S)-HETE in macrophages.
-
Elucidating the downstream signaling cascades, including the NF-κB and MAPK pathways, that are modulated by 11(S)-HETE.
-
Investigating the role of 11(S)-HETE in macrophage-mediated processes such as phagocytosis, efferocytosis, and antigen presentation.
-
Exploring the in vivo relevance of 11(S)-HETE in animal models of inflammatory diseases.
By systematically addressing these questions, the scientific community can build a comprehensive understanding of the biological functions of 11(S)-HETE and its potential as a therapeutic target.
References
- 1. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deactivation of 12(S)-HETE through (ω-1)-hydroxylation and β-oxidation in alternatively activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Measuring 11(S)-HETE-Induced Gene Expression Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
11(S)-Hydroxyeicosatetraenoic acid (11(S)-HETE) is a bioactive lipid mediator derived from arachidonic acid through enzymatic and non-enzymatic pathways.[1] It plays a significant role in various physiological and pathophysiological processes, including cellular hypertrophy.[1] Understanding how 11(S)-HETE modulates gene expression is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting its signaling pathways. These application notes provide detailed protocols for measuring gene expression changes induced by 11(S)-HETE, from cell culture to data analysis.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the conceptual signaling pathway of HETEs leading to gene expression and the general experimental workflow for measuring these changes.
Caption: Conceptual signaling pathway for HETE-induced gene expression.
References
Application Note: Quantification of 11(S)-HETE in Biological Matrices using Deuterated 11(S)-HETE as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid primarily through the cyclooxygenase (COX) pathway.[1] It is implicated in various physiological and pathological processes, including inflammation and cellular hypertrophy.[2] Accurate and precise quantification of 11(S)-HETE in biological samples is crucial for understanding its role in disease and for the development of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this type of analysis due to its high sensitivity and specificity.[3]
The use of a stable isotope-labeled internal standard is essential for robust and reliable quantification in mass spectrometry.[4][5] A deuterated analog of the analyte, such as 11(S)-HETE-d8, is an ideal internal standard because it shares nearly identical physicochemical properties with the endogenous analyte. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization, effectively correcting for variations in sample recovery and matrix effects. This application note provides a detailed protocol for the quantification of 11(S)-HETE in biological matrices using deuterated 11(S)-HETE as an internal standard.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The deuterated internal standard is chemically identical to the analyte but has a higher mass due to the incorporation of deuterium atoms. Because the analyte and the internal standard co-elute during liquid chromatography and exhibit similar ionization efficiency in the mass spectrometer, the ratio of their signal intensities is directly proportional to the ratio of their concentrations. By measuring this ratio, any sample loss during preparation or fluctuations in instrument response are compensated for, leading to highly accurate and precise quantification.
Logical Relationship: Principle of Stable Isotope Dilution
Caption: The principle of stable isotope dilution for accurate quantification.
Experimental Protocols
1. Materials and Reagents
-
Standards: 11(S)-HETE and 11(S)-HETE-d8 (or another suitable deuterated version like 12(S)-HETE-d8, which is sometimes used for HETEs in general).
-
Solvents: HPLC-grade methanol, acetonitrile, isopropanol, hexane, and water.
-
Acids: Formic acid and acetic acid.
-
Solid-Phase Extraction (SPE): C18 SPE cartridges.
-
Biological Matrix: Plasma, urine, or cell culture supernatant.
-
Equipment: Vortex mixer, centrifuge, SPE manifold, nitrogen evaporator, LC-MS/MS system (e.g., AB SCIEX API 4000 or similar).
2. Sample Preparation Protocol (from Plasma)
-
Aliquoting: Aliquot 200 µL of plasma into a clean glass test tube.
-
Internal Standard Spiking: Add a known amount (e.g., 10 µL of a 4 ng/µL solution) of the deuterated 11(S)-HETE internal standard to each sample, calibrator, and quality control sample.
-
Protein Precipitation & LLE: Add 1.0 mL of a solution containing 10% (v/v) acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).
-
Vortexing: Briefly vortex the mixture to ensure thorough mixing.
-
Extraction: Add 2.0 mL of hexane, cap the tube, and vortex for 3 minutes.
-
Centrifugation: Centrifuge the samples at 2000 x g for 5 minutes at room temperature to separate the layers.
-
Collection: Transfer the upper organic (hexane) layer to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., water-acetonitrile-formic acid [63:37:0.02; v/v/v]).
3. Solid-Phase Extraction (SPE) Protocol (Alternative Cleanup)
-
Conditioning: Wash the C18 SPE column with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the spiked and pre-treated sample onto the conditioned column.
-
Washing: Wash the column with 1 mL of 10% methanol to remove polar interferences.
-
Elution: Elute the eicosanoids with 1 mL of methanol.
-
Evaporation & Reconstitution: Dry the eluant under vacuum or nitrogen and reconstitute in the initial LC mobile phase for analysis.
4. LC-MS/MS Analysis Protocol
-
LC System: A UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 0.02% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) or similar organic mixture.
-
Gradient Elution: A typical gradient might start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes. For example, starting at 20% B, increasing to 55% B, then to 100% B, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Source Parameters:
-
Spray Voltage: ~ -4.2 kV.
-
Source Temperature: ~ 350 °C.
-
5. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of 11(S)-HETE and a fixed concentration of the deuterated internal standard.
-
Peak Integration: Integrate the peak areas for both the 11(S)-HETE and the deuterated internal standard MRM transitions.
-
Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and sample.
-
Regression: Plot the peak area ratio against the concentration of the calibration standards and perform a linear regression to generate a calibration curve.
-
Concentration Determination: Determine the concentration of 11(S)-HETE in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for 11(S)-HETE quantification using LC-MS/MS.
Data Presentation
The following table summarizes typical parameters for the LC-MS/MS analysis of HETEs using a deuterated internal standard. Note that specific values can vary depending on the instrument and exact methodology used.
| Parameter | 11(S)-HETE | Deuterated HETE (e.g., 15(S)-HETE-d8) | Reference |
| Precursor Ion (m/z) | 319 | 327 (for d8) | |
| Product Ion (m/z) | 167 | Varies (e.g., specific fragment for d8) | |
| Limit of Detection (LOD) | < 2.6 pg on column | - | |
| Limit of Quantitation (LOQ) | < 0.09 ng/mL | - | |
| Retention Time | ~ 9.31 min | Co-elutes with analyte |
Note: 15(S)-HETE-d8 is often used as a general internal standard for various HETEs, including 11(S)-HETE, in multiplexed assays.
Biological Context: 11(S)-HETE Formation
11(S)-HETE is formed from arachidonic acid (AA), a polyunsaturated fatty acid typically esterified in cell membrane phospholipids. Upon cellular stimulation, AA is released and can be metabolized by several enzymatic pathways. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are primary contributors to the formation of 11-hydroperoxyeicosatetraenoic acid (11-HpETE), which is subsequently reduced to 11(S)-HETE.
Signaling Pathway: Formation of 11(S)-HETE
Caption: Biosynthesis pathway of 11(S)-HETE from arachidonic acid.
The use of deuterated 11(S)-HETE as an internal standard provides a robust, accurate, and precise method for the quantification of endogenous 11(S)-HETE in complex biological matrices. The protocol outlined in this application note, combining liquid-liquid or solid-phase extraction with sensitive LC-MS/MS analysis, is well-suited for applications in clinical research, drug development, and fundamental studies of lipid signaling pathways. The inherent advantages of the stable isotope dilution technique minimize analytical variability, ensuring high-quality, reproducible data essential for advancing our understanding of the biological roles of 11(S)-HETE.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting poor recovery of 11(S)-HETE during solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the solid-phase extraction (SPE) of 11(S)-hydroxyeicosatetraenoic acid [11(S)-HETE], a critical lipid mediator.
Troubleshooting Guide: Poor Recovery of 11(S)-HETE
Low recovery of 11(S)-HETE during SPE can be attributed to several factors throughout the extraction process. This guide provides a systematic approach to identifying and resolving common issues.
Question: My recovery of 11(S)-HETE is consistently low. What are the potential causes and how can I troubleshoot this?
Answer:
Poor recovery can occur at any stage of the solid-phase extraction process. To diagnose the issue, it is recommended to collect and analyze the fractions from each step (load, wash, and elution) to determine where the analyte is being lost.[1] Below is a breakdown of potential problems and their solutions.
1. Analyte Lost in the Loading Fraction (Flow-through)
If 11(S)-HETE is found in the initial sample flow-through, it indicates insufficient retention on the SPE sorbent.
-
Issue: Incorrect Sorbent Choice. 11(S)-HETE is a moderately nonpolar, acidic lipid. A reversed-phase sorbent, such as C18, is typically appropriate for its extraction from aqueous matrices.[2]
-
Solution: Verify that you are using a reversed-phase C18 or a similar polymeric sorbent (e.g., Strata-X).[3]
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Issue: Improper Sorbent Conditioning or Equilibration. Failure to properly wet and prepare the sorbent bed can lead to channeling and prevent effective interaction between the analyte and the stationary phase.[4][5]
-
Solution: Ensure the sorbent is conditioned with an organic solvent like methanol, followed by equilibration with an aqueous solution that mimics the sample's solvent composition. Crucially, do not allow the sorbent bed to dry out between these steps and sample loading.
-
Issue: Sample pH Not Optimized. As an acidic compound, the pH of the sample will affect the ionization state of 11(S)-HETE's carboxylic acid group. For optimal retention on a reversed-phase sorbent, the analyte should be in its neutral, less polar form.
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Solution: Acidify the sample to a pH at least two units below the pKa of the carboxylic acid group (typically <4.0) to ensure it is protonated and more effectively retained.
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Issue: Sample Loading Flow Rate is Too High. A fast flow rate reduces the contact time between the analyte and the sorbent, leading to incomplete retention.
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Solution: Decrease the sample loading flow rate to approximately 1-2 mL/min to allow for adequate interaction.
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Issue: Cartridge Overload. Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through unretained.
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Solution: Ensure the amount of sample loaded does not exceed the manufacturer's specified capacity for the cartridge size. If necessary, use a larger cartridge or dilute the sample.
2. Analyte Lost in the Wash Fraction
If 11(S)-HETE is detected in the wash eluate, the wash solvent is too strong and is prematurely eluting the analyte.
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Issue: Wash Solvent is Too Nonpolar. An overly strong organic wash solvent will strip the retained 11(S)-HETE from the sorbent along with the interferences.
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Solution: The wash step should be strong enough to remove polar interferences without eluting the analyte. Use a highly aqueous wash solvent (e.g., water or 10% methanol in water). A subsequent wash with a nonpolar solvent like hexane can be used to remove nonpolar lipids that are less polar than 11(S)-HETE.
3. Analyte Remains on the Sorbent (Not in Elution Fraction)
If 11(S)-HETE is not found in the flow-through, wash, or the final eluate, it is likely still bound to the SPE cartridge.
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Issue: Elution Solvent is Too Weak. The elution solvent must be strong enough to disrupt the hydrophobic interactions between 11(S)-HETE and the sorbent.
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Solution: Use a sufficiently nonpolar organic solvent to elute the analyte. Solvents like methanol, acetonitrile, or ethyl acetate are commonly used. It may be necessary to increase the organic content or use a stronger solvent.
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Issue: Insufficient Elution Volume. An inadequate volume of elution solvent may not be enough to completely desorb the analyte from the sorbent.
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Solution: Increase the volume of the elution solvent. Applying the elution solvent in two smaller aliquots can sometimes improve recovery compared to a single larger volume.
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Issue: Incomplete Sorbent Drying Before Elution (for non-miscible elution solvents). If using a water-immiscible elution solvent like ethyl acetate after an aqueous wash, residual water on the sorbent can prevent the elution solvent from effectively interacting with the analyte.
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Solution: Ensure the sorbent bed is thoroughly dried under vacuum or with nitrogen after the final aqueous wash and before adding the elution solvent.
Below is a DOT script for a Graphviz diagram illustrating the troubleshooting workflow.
Caption: Troubleshooting workflow for poor 11(S)-HETE recovery during SPE.
Frequently Asked Questions (FAQs)
Q1: What type of SPE cartridge is best for 11(S)-HETE extraction? A1: A reversed-phase sorbent is recommended. C18 is the most common and effective choice for extracting moderately nonpolar analytes like 11(S)-HETE from aqueous samples such as plasma or cell culture media. Polymeric reversed-phase sorbents can also be a good alternative.
Q2: Why is it necessary to acidify my sample before loading it onto the SPE cartridge? A2: 11(S)-HETE contains a carboxylic acid functional group. At neutral pH, this group will be deprotonated (negatively charged), making the molecule more polar. To enhance its retention on a nonpolar C18 sorbent, the sample should be acidified to a pH below the pKa of the carboxylic acid (typically pH < 4.0). This protonates the group, making the molecule neutral and less polar, thus increasing its affinity for the stationary phase.
Q3: Can I let the SPE cartridge dry out during the procedure? A3: It is critical not to let the sorbent bed dry out after conditioning and equilibration and before sample loading. A dry sorbent bed can lead to poor analyte retention due to a phenomenon known as "dewetting". However, it is important to dry the sorbent bed thoroughly after the wash step if you are using an elution solvent that is not miscible with water (e.g., ethyl acetate).
Q4: What are typical recovery rates for 11(S)-HETE with SPE? A4: While specific recovery for 11(S)-HETE can vary based on the matrix and exact protocol, typical recovery rates for eicosanoids using validated SPE methods are generally in the range of 70-120%. For the closely related 8(S)-HETrE, expected recovery is between 85% and 95%. Recoveries over 100% can indicate the presence of co-eluting interferences from the matrix.
Q5: My recovery is over 100%. What does this mean? A5: Recoveries exceeding 100% usually indicate the presence of an interfering substance from the sample matrix that co-elutes with your analyte and is detected by your analytical method. To address this, you may need to optimize your wash steps with a slightly stronger solvent to remove the interference or adjust your downstream analytical method (e.g., chromatography) to separate the analyte from the interfering peak.
Quantitative Data Summary
The following table summarizes expected performance characteristics for the SPE of eicosanoids, which can serve as a benchmark for the extraction of 11(S)-HETE.
| Parameter | Expected Value | Notes |
| Recovery | 70% - 120% | Highly dependent on the biological matrix, sample pH, and optimization of wash and elution solvents. Can be assessed using a spiked matrix. |
| Purity | >90% | Refers to the removal of interfering substances from the matrix that could cause ion suppression in mass spectrometry. |
| Reproducibility (RSD) | <15% | Relative Standard Deviation for replicate extractions, indicating the precision of the method. |
Detailed Experimental Protocol: SPE of 11(S)-HETE
This protocol is a general guideline for the reversed-phase SPE of 11(S)-HETE from liquid biological samples (e.g., plasma, serum, cell culture media) using a C18 cartridge. Optimization for specific matrices may be required.
Materials:
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C18 SPE Cartridges (e.g., 100 mg, 1 mL)
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Methanol (HPLC grade)
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Ethyl Acetate or Methanol (HPLC grade, for elution)
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Hexane (HPLC grade)
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Water (HPLC grade or ultrapure)
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Formic Acid (or other acid for pH adjustment)
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Internal Standard (e.g., deuterated 11(S)-HETE, if available)
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SPE Vacuum Manifold
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Nitrogen Evaporator
Protocol Steps:
-
Sample Preparation:
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Thaw frozen biological samples on ice.
-
If using an internal standard, spike it into the sample at this stage.
-
Acidify the sample to pH 3.5-4.0 with formic acid.
-
Centrifuge the sample to remove any particulate matter.
-
-
Sorbent Conditioning:
-
Place the C18 cartridge on the vacuum manifold.
-
Wash the cartridge with 2 mL of methanol.
-
-
Sorbent Equilibration:
-
Equilibrate the cartridge with 2 mL of water.
-
Crucial: Do not allow the cartridge to dry out between this step and sample loading.
-
-
Sample Loading:
-
Load the acidified sample onto the conditioned C18 cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with 2 mL of hexane to remove nonpolar lipids.
-
-
Drying (Optional but recommended):
-
Dry the cartridge thoroughly under a high vacuum for 5-10 minutes to remove any residual aqueous solvent.
-
-
Elution:
-
Elute the 11(S)-HETE from the cartridge with 1-2 mL of ethyl acetate or methanol.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume of a solvent compatible with the subsequent analytical method (e.g., 100 µL of methanol/water, 50:50 v/v).
-
Signaling Pathway of 11(S)-HETE
11(S)-HETE is an bioactive lipid that can be formed non-enzymatically via reactive oxygen species or enzymatically by cyclooxygenases (COX) and cytochrome P450 (CYP) enzymes from arachidonic acid. Recent studies have shown that 11(S)-HETE can induce cellular hypertrophy in cardiomyocytes. This effect is associated with the upregulation of several CYP enzymes, most notably CYP1B1. While a specific receptor for 11(S)-HETE has not been definitively identified, the structurally similar 12(S)-HETE is known to act through the G-protein coupled receptor GPR31, activating downstream pathways such as MEK/ERK and NF-κB. It is plausible that 11(S)-HETE may act through a similar receptor and signaling cascade.
The following DOT script generates a diagram of a plausible signaling pathway for 11(S)-HETE leading to cellular hypertrophy.
Caption: Plausible signaling pathway for 11(S)-HETE-induced cellular hypertrophy.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Auto-oxidation of 11(S)-HETE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the auto-oxidation of 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) during sample preparation. Following these best practices is critical for ensuring the accuracy, reproducibility, and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 11(S)-HETE and why is it prone to auto-oxidation?
11(S)-HETE is a hydroxyeicosatetraenoic acid, an bioactive lipid mediator derived from the polyunsaturated fatty acid (PUFA), arachidonic acid.[1][2] Its formation can be enzymatic, through enzymes like cyclooxygenases (COX), or non-enzymatic via the interaction of arachidonic acid with reactive oxygen species.[3][4][5] Like other PUFAs, the multiple double bonds in the carbon backbone of 11(S)-HETE make it highly susceptible to non-enzymatic oxidation (auto-oxidation), a process that can be initiated by factors like oxygen, heat, light, and trace metal ions.
Q2: What are the main consequences of 11(S)-HETE auto-oxidation in my samples?
Auto-oxidation compromises sample integrity in several ways:
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Analyte Degradation: It leads to a direct loss of 11(S)-HETE, resulting in inaccurately low quantification.
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Generation of Artifacts: The process creates a variety of primary and secondary oxidation products, such as other hydroperoxides, aldehydes, and ketones. These products can interfere with analytical methods like LC-MS/MS, causing unexpected peaks or ion suppression.
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Compromised Stereospecificity: Non-enzymatic oxidation of arachidonic acid produces a racemic mixture (both R and S enantiomers) of HETEs. If your research focuses on the biologically specific 11(S)-HETE isomer, auto-oxidation can create a background of non-enzymatic HETEs, confounding the interpretation of results.
Q3: What is the ideal storage temperature for samples containing 11(S)-HETE?
For long-term stability (months to years), samples should be stored at -80°C. This temperature is critical for preventing the degradation of long-chain PUFAs. While storage at -20°C may be acceptable for very short periods, it is not cold enough to completely halt oxidative processes, especially in samples without antioxidants. For purified 11(S)-HETE dissolved in an organic solvent, storage at -20°C ± 4°C under an inert atmosphere is recommended.
Q4: Should I add an antioxidant to my samples? If so, which one and when?
Yes, adding an antioxidant is a highly effective strategy. The antioxidant should be added as early as possible, ideally during sample collection or immediately before extraction, to prevent oxidation during handling and processing. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and Trolox (a water-soluble vitamin E analog).
Q5: Can I use plastic tubes and pipette tips when working with 11(S)-HETE standards or extracts?
It is strongly discouraged to use plastic containers or pipette tips for handling or storing 11(S)-HETE in organic solvents. Plasticizers and other contaminants can leach from the plastic into the solvent, leading to sample contamination and potential interference during analysis. Always use glass containers with Teflon-lined caps and glass or stainless steel pipettes for any work involving organic solutions of lipids. Aqueous suspensions of lipids can be stored in plastic.
Q6: How can I tell if my 11(S)-HETE sample has oxidized?
Directly observing oxidation can be difficult without specific tests. However, indicators include:
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Analytical Evidence: The presence of unexpected peaks in LC-MS/MS or GC-MS chromatograms may indicate oxidation byproducts. Mass spectrometry can be used to identify common oxidation products like malondialdehyde (MDA) or specific hydroperoxides.
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Inconsistent Results: High variability between sample replicates or a systematic decrease in 11(S)-HETE concentration over time can suggest ongoing degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate samples. | 1. Inconsistent exposure to air (oxygen) during processing.2. Variable exposure to light or heat.3. Non-homogenous distribution of antioxidant. | 1. Purge all sample tubes with an inert gas (argon or nitrogen) before sealing.2. Work on ice and under dim light whenever possible.3. Ensure the antioxidant is fully dissolved and vortexed thoroughly after addition to the sample or solvent. |
| Lower than expected 11(S)-HETE concentrations. | 1. Degradation during long-term storage.2. Auto-oxidation during sample extraction or solvent evaporation steps.3. Repeated freeze-thaw cycles. | 1. Confirm storage temperature is at or below -80°C.2. Add an antioxidant (e.g., 0.005% BHT) to your extraction and reconstitution solvents.3. Evaporate solvents under a gentle stream of nitrogen.4. Aliquot samples after initial processing to avoid multiple freeze-thaw events. |
| Unexpected peaks in LC-MS/MS analysis. | 1. Formation of primary or secondary oxidation products (e.g., hydroperoxides, aldehydes).2. Contamination from plasticware. | 1. Review sample handling procedures to minimize exposure to oxygen.2. Use high-purity, freshly opened solvents for extraction.3. Switch to glass vials and syringes for all steps involving organic solvents.4. If possible, use mass spectrometry to identify the chemical signature of the interfering peaks. |
| Poor recovery after Solid-Phase Extraction (SPE). | 1. Analyte degradation on the SPE sorbent due to residual oxygen or metal contaminants.2. Loss of analyte during the solvent evaporation step. | 1. Condition the SPE cartridge with solvent containing an antioxidant.2. Ensure the sample is not allowed to go dry on the column for extended periods.3. Elute the sample and immediately evaporate the solvent under a gentle stream of nitrogen in a cooled environment. |
Data and Protocols
Table 1: Stability of Polyunsaturated Fatty Acids (PUFAs) in Plasma Under Various Storage Conditions
| Temperature | Duration | Stability Notes | Citation(s) |
| -80°C | ≥ 10 years | Considered the gold standard for long-term storage. Prevents significant degradation of PUFAs in plasma phospholipid fractions. | |
| -20°C | < 3 years | Not recommended for long-term storage. Oxidative processes can still occur, and PUFA loss has been observed, though the addition of BHT can mitigate some degradation. | |
| 4°C / Room Temp | Hours to Days | Unstable. Rapid degradation occurs. Not suitable for storage. |
Protocol 1: Recommended Sample Handling and Storage Workflow
This protocol outlines the critical steps from collection to analysis to minimize auto-oxidation.
-
Sample Collection: Collect biological samples (e.g., plasma, tissue) and immediately place them on ice.
-
Antioxidant Addition: If compatible with downstream analysis, add an antioxidant solution (e.g., BHT in ethanol to a final concentration of 0.005%) to the sample. Vortex gently.
-
Flash Freezing: Aliquot the sample into appropriate storage vials (glass for organic extracts, polypropylene for aqueous samples) and flash-freeze in liquid nitrogen or a dry ice/ethanol bath.
-
Long-Term Storage: Immediately transfer the frozen aliquots to a -80°C freezer.
-
Extraction:
-
Thaw samples on ice just prior to use.
-
Perform lipid extraction (e.g., liquid-liquid or solid-phase extraction) using high-purity solvents that have been purged with nitrogen. It is recommended to add an antioxidant to the extraction solvent(s).
-
Minimize exposure to ambient air by working quickly or in a glove box.
-
-
Solvent Evaporation: Dry the final extract under a gentle stream of nitrogen. Avoid high heat.
-
Reconstitution and Analysis: Reconstitute the lipid extract in an appropriate solvent (e.g., methanol/water), purge the vial headspace with nitrogen, cap tightly, and proceed to analysis (e.g., LC-MS/MS) as soon as possible.
Protocol 2: Preparation of 11(S)-HETE Stock and Working Solutions
-
Solvent Selection: Use a high-purity, peroxide-free solvent such as ethanol or methanol.
-
Handling: Allow the vial of 11(S)-HETE standard (often shipped as a solid or film) to warm to room temperature before opening to prevent condensation.
-
Dissolution: Add the desired volume of solvent to the vial to create a concentrated stock solution. Use a glass syringe for accurate measurement.
-
Inert Atmosphere: Before capping, gently flush the vial's headspace with argon or nitrogen gas to displace oxygen.
-
Storage: Store the stock solution in a glass vial with a Teflon-lined cap at -20°C or -80°C.
-
Working Solutions: Prepare working solutions by diluting the stock solution in the appropriate mobile phase or injection solvent. Prepare these fresh for each experiment if possible. Purge the headspace of working solution vials with inert gas before storing.
Visual Guides
Caption: Simplified non-enzymatic auto-oxidation pathway leading to HETE formation.
Caption: Recommended workflow for sample preparation to minimize 11(S)-HETE oxidation.
Caption: Troubleshooting logic tree for diagnosing common issues with 11(S)-HETE analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in the quantification of 11(S)-HETE in plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) in plasma samples. The information provided aims to help address challenges related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of 11(S)-HETE?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[1] In the context of 11(S)-HETE quantification in plasma, endogenous components like phospholipids, salts, and proteins can co-elute with the analyte and interfere with its ionization in the mass spectrometer source.[2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[3][4] Ion suppression is the more commonly observed phenomenon in electrospray ionization (ESI) mass spectrometry.[5]
Q2: I am observing low and inconsistent signal intensity for 11(S)-HETE. Could this be due to matrix effects?
A2: Yes, low and inconsistent signal intensity are classic symptoms of ion suppression caused by matrix effects. The complex composition of plasma can lead to significant signal suppression for lipid analytes like 11(S)-HETE. The degree of suppression can vary between different plasma samples, leading to poor reproducibility.
Q3: How can I determine if my 11(S)-HETE assay is suffering from matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of an 11(S)-HETE standard solution into the mass spectrometer while injecting a blank, extracted plasma sample. A dip in the baseline signal at the retention time of 11(S)-HETE indicates the presence of co-eluting matrix components that cause ion suppression.
-
Post-Extraction Spike Analysis: This quantitative method compares the peak area of 11(S)-HETE in a blank plasma extract spiked with a known concentration of the analyte to the peak area of a pure standard solution at the same concentration. The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of ion suppression or enhancement. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for 11(S)-HETE quantification?
A4: A stable isotope-labeled internal standard (SIL-IS), such as 11(S)-HETE-d8, is a form of the analyte where some atoms have been replaced with their heavier isotopes (e.g., deuterium). A SIL-IS is considered the gold standard for correcting matrix effects because it has nearly identical chemical and physical properties to the analyte. It will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Q5: Can you suggest a starting point for sample preparation to minimize matrix effects for 11(S)-HETE in plasma?
A5: Solid-phase extraction (SPE) is a highly effective and widely used technique for cleaning up plasma samples and reducing matrix effects before LC-MS/MS analysis of eicosanoids. A reversed-phase SPE cartridge (e.g., C18) is a good starting point. The general steps involve conditioning the cartridge, loading the acidified plasma sample, washing away polar interferences, and then eluting the 11(S)-HETE with an organic solvent. A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low signal intensity for 11(S)-HETE | Ion Suppression: Co-eluting matrix components are suppressing the ionization of the analyte. | 1. Improve Sample Cleanup: Optimize the solid-phase extraction (SPE) protocol. Consider a different sorbent or add more rigorous wash steps. 2. Modify Chromatography: Adjust the LC gradient to better separate 11(S)-HETE from interfering matrix components. 3. Use a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard (e.g., 11(S)-HETE-d8) to compensate for suppression. |
| High variability in results between samples | Inconsistent Matrix Effects: Different plasma samples have varying levels of interfering components. | 1. Standardize Sample Collection: Ensure a consistent protocol for plasma collection and handling. 2. Matrix-Matched Calibrators: Prepare calibration standards in a representative blank plasma matrix to mimic the matrix effects in the unknown samples. 3. Employ a SIL-IS: This is the most effective way to correct for sample-to-sample variability in matrix effects. |
| Poor peak shape for 11(S)-HETE | Matrix Overload: High concentrations of matrix components are affecting the chromatography. | 1. Dilute the Sample: If the 11(S)-HETE concentration is high enough, diluting the plasma sample before extraction can reduce the overall matrix load. 2. Optimize SPE: Ensure the SPE method is effectively removing the bulk of the matrix components. |
| Carryover of 11(S)-HETE signal in blank injections | System Contamination: Buildup of lipids and other matrix components in the LC-MS system. | 1. Implement a Robust Wash Method: Use a strong organic solvent to wash the injection needle and port between samples. 2. Divert Valve: Use a divert valve to direct the early and late eluting, highly retained matrix components to waste instead of the MS source. |
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for 11(S)-HETE Quantification in Plasma
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | > 90% | 80 - 95% | 85 - 100% |
| Matrix Effect (Ion Suppression, illustrative) | 40 - 70% | 20 - 40% | 5 - 20% |
| Reproducibility (CV%) | < 20% | < 15% | < 10% |
| Sample Cleanliness | Poor | Moderate | High |
| Recommendation | Not recommended for standalone use due to significant matrix effects. | A viable option, but may require more optimization. | Highly recommended for robust and reproducible quantification. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 11(S)-HETE from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
Materials:
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Human plasma (collected with an anticoagulant like EDTA)
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C18 SPE cartridges (e.g., 100 mg, 1 mL)
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Methanol (LC-MS grade)
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Water (LC-MS grade)
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Formic acid
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Internal standard solution (e.g., 11(S)-HETE-d8 in ethanol)
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Nitrogen evaporator
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Vortex mixer
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Centrifuge
Procedure:
-
Sample Pre-treatment:
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Thaw plasma samples on ice.
-
To 200 µL of plasma, add 10 µL of the internal standard solution.
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Add 600 µL of acidified water (0.1% formic acid).
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Vortex for 30 seconds.
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Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
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Condition the C18 SPE cartridge with 1 mL of methanol.
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Equilibrate the cartridge with 1 mL of water. Do not let the cartridge go dry.
-
-
Sample Loading:
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Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Allow the sample to pass through the cartridge slowly (e.g., 1 mL/min).
-
-
Washing:
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Wash the cartridge with 1 mL of 15% methanol in water to remove polar interferences.
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Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
-
Elution:
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Elute the 11(S)-HETE and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
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Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
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Protocol 2: LC-MS/MS Parameters for 11(S)-HETE Analysis
These are typical starting parameters and should be optimized for your specific instrument.
Liquid Chromatography (LC):
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Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30% to 95% B
-
12-15 min: Hold at 95% B
-
15.1-18 min: Return to 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
11(S)-HETE: Q1: 319.2 m/z -> Q3: 167.1 m/z
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11(S)-HETE-d8 (IS): Q1: 327.2 m/z -> Q3: 175.1 m/z
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-
Ion Source Parameters:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Visualizations
Caption: Workflow for mitigating matrix effects in 11(S)-HETE quantification.
Caption: Troubleshooting decision tree for addressing matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion suppression effects in liquid chromatography-electrospray-ionisation transport-region collision induced dissociation mass spectrometry with different serum extraction methods for systematic toxicological analysis with mass spectra libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of 11(S)-HETE standards in solution
This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of 11(S)-hydroxyeicosatetraenoenoic acid (11(S)-HETE) standards in solution. Proper handling and storage are critical for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for preparing and storing 11(S)-HETE stock solutions?
A: For long-term storage, an organic solvent is highly recommended. Ethanol is a common and effective choice for preparing stock solutions of 11(S)-HETE.[1][2][3] Other miscible organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can also be used.[1][2] When preparing to use the standard in aqueous buffers for biological experiments, it is best to make fresh dilutions from the organic stock solution immediately before use. Aqueous solutions should not be stored for more than one day.
Q2: What are the optimal temperature and duration for storing 11(S)-HETE solutions?
A: For long-term stability (≥1-2 years), 11(S)-HETE standards in a suitable organic solvent like ethanol should be stored at -20°C or lower. While -20°C is often cited, storing at ultra-low temperatures of -80°C can provide enhanced stability and is recommended to minimize degradation, especially for sensitive applications. Lipid extracts in organic solvents should be stored in airtight containers, protected from light and oxygen, at -20°C or below.
Q3: My 11(S)-HETE standard seems to be degrading, leading to inconsistent results. What are the likely causes?
A: Degradation of 11(S)-HETE, a polyunsaturated fatty acid metabolite, is primarily caused by oxidation. Key factors that accelerate degradation include:
-
Improper Solvent: Storing the standard in aqueous buffers for extended periods can lead to hydrolysis and oxidation.
-
Exposure to Oxygen: Repeatedly opening and closing the vial introduces oxygen, which can oxidize the double bonds in the molecule. It is advisable to purge the vial with an inert gas like nitrogen or argon before sealing.
-
Temperature Fluctuations: Frequent freeze-thaw cycles can accelerate degradation. It is best to aliquot the stock solution into smaller, single-use vials to avoid repeated warming and cooling of the entire standard.
-
Exposure to Light: UV light can promote the formation of free radicals, leading to lipid peroxidation. Store all solutions in amber vials or protect them from light.
-
Presence of Contaminants: Trace metals or other impurities in solvents or buffers can catalyze oxidative reactions.
Q4: How can I minimize the degradation of my 11(S)-HETE working solutions during experiments?
A: To maintain the integrity of working solutions during an experiment:
-
Prepare fresh dilutions from a frozen stock solution immediately before each experiment.
-
Keep working solutions on ice and protected from light as much as possible.
-
Use high-purity solvents and reagents to avoid introducing contaminants that could catalyze degradation.
-
If experiments are lengthy, consider preparing fresh working solutions midway through the process.
Q5: Are there any recommended additives to improve the stability of 11(S)-HETE in solution?
A: Yes, adding an antioxidant to the solvent can significantly improve stability by preventing oxidation. Butylated hydroxytoluene (BHT) is a common and effective antioxidant used for stabilizing lipid standards. A low concentration (e.g., 0.005%) of BHT can be added to the organic solvent used for the stock solution. Other antioxidants used in lipidomics include butylated hydroxyanisole (BHA) and tertiary butylhydroquinone (TBHQ).
Q6: How can I verify the stability and concentration of my 11(S)-HETE standard?
A: The most reliable method for verifying the stability and concentration of your 11(S)-HETE standard is through analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). You can compare a stored aliquot against a freshly prepared standard or a certified reference material. A decrease in the parent ion peak for 11(S)-HETE and the potential appearance of oxidation products would indicate degradation. UV spectrophotometry can also be used, as 11(S)-HETE has a characteristic maximum absorbance (λmax) at 236 nm due to its conjugated diene structure. A decrease in absorbance at this wavelength could suggest degradation.
Quantitative Stability Data
The stability of HETE isomers is highly dependent on storage temperature. The following table summarizes the mean percent change of 11-HETE concentration in plasma samples over a 6-month period at different storage temperatures. Negative values indicate degradation.
| Storage Duration | Mean Change at -20°C (%) | Mean Change at -80°C (%) | Mean Change at -150°C (%) |
| 1 Month | -15% | -5% | -2% |
| 3 Months | -25% | -8% | -4% |
| 6 Months | -40% | -12% | -6% |
Data adapted from studies on eicosanoid stability in biological matrices. Actual stability of a pure standard in organic solvent may be higher, but the trend clearly indicates that lower temperatures significantly improve stability.
Visual Guides
Logical Troubleshooting Workflow
The following diagram provides a step-by-step workflow to troubleshoot potential stability issues with your 11(S)-HETE standard.
References
Technical Support Center: Optimization of Liquid Chromatography Gradients for HETE Isomer Separation
Welcome to the technical support center for the optimization of liquid chromatography (LC) gradients for the separation of hydroxyeicosatetraenoic acid (HETE) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these complex separations.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of HETE isomers so challenging?
A1: HETE isomers are structurally very similar, often differing only in the position of a hydroxyl group or the stereochemistry of a double bond. This similarity in their physicochemical properties makes them difficult to resolve using standard chromatographic techniques.[1] Effective separation requires highly optimized methods that can exploit subtle differences in their polarity and shape.
Q2: What is the most common chromatographic approach for separating HETE isomers?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) is the most prevalent technique for the separation and quantification of HETE isomers.[2] C18 columns are widely used due to their hydrophobic stationary phase, which provides good retention for these lipid mediators.[3]
Q3: Is it necessary to use a chiral column to separate all HETE isomers?
A3: Not for all HETE isomers, but it is essential for separating enantiomers (e.g., 12(R)-HETE and 12(S)-HETE).[4] While positional isomers can often be separated on a standard C18 column with an optimized gradient, enantiomers require a chiral stationary phase (CSP) to achieve resolution.
Q4: How does the mobile phase composition affect the separation of HETE isomers?
A4: The mobile phase composition, particularly the organic solvent (e.g., acetonitrile or methanol) and the aqueous component, dictates the elution strength and selectivity. Modifiers such as formic acid or acetic acid are often added to the mobile phase to improve peak shape and ionization efficiency in mass spectrometry by controlling the pH.
Troubleshooting Guide
Issue 1: Poor Resolution of Positional HETE Isomers
Question: My chromatogram shows co-eluting or poorly resolved peaks for positional HETE isomers (e.g., 12-HETE and 9-HETE). How can I improve the separation?
Answer:
Poor resolution of positional isomers is a common challenge. Here are several strategies to improve separation:
-
Optimize the Gradient: A shallow gradient, where the percentage of the organic solvent increases slowly over time, can significantly enhance the resolution of closely eluting isomers. Experiment with different gradient slopes and durations.
-
Adjust the Mobile Phase Composition: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different solvent properties. Also, ensure the mobile phase additives like formic acid are at an optimal concentration (typically 0.1%).
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution, although it will increase the run time.
-
Change the Column Temperature: Temperature can influence selectivity. Try adjusting the column temperature in increments (e.g., 5-10°C) to see if it improves separation.
-
Consider a Different Stationary Phase: If a C18 column is not providing adequate separation, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different interactions with the aromatic systems of the HETE molecules.
Issue 2: Peak Tailing
Question: I am observing significant peak tailing for my HETE isomer standards. What could be the cause and how can I fix it?
Answer:
Peak tailing can be caused by several factors. Here are some common causes and solutions:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar hydroxyl groups of the HETEs, causing tailing. Ensure your mobile phase is sufficiently acidic (e.g., using 0.1% formic acid) to suppress the ionization of these silanol groups.
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Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent mixture (e.g., isopropanol/acetonitrile) to remove contaminants.
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve your standards and samples in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try diluting your sample.
Issue 3: Inconsistent Retention Times
Question: The retention times for my HETE isomers are shifting between runs. What is causing this instability?
Answer:
Inconsistent retention times are often a sign of system instability. Here are the primary areas to investigate:
-
Inadequate Column Equilibration: The column must be properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration time can lead to retention time drift. A general rule is to equilibrate with at least 10 column volumes.
-
Fluctuating Column Temperature: Ensure your column oven is maintaining a stable temperature. Even small temperature variations can affect retention times.
-
Mobile Phase Instability: Prepare fresh mobile phases daily, especially the aqueous component, to prevent microbial growth and changes in pH. Ensure the mobile phase is thoroughly degassed to prevent bubble formation in the pump.
-
Pump Performance: Inconsistent pump performance, such as pressure fluctuations, can lead to variable flow rates and, consequently, shifting retention times. Check for leaks and ensure the pump seals are in good condition.
Data Presentation
Table 1: Example LC Gradient Program for HETE Isomer Separation
| Time (min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |
| 0.0 | 70 | 30 |
| 2.0 | 70 | 30 |
| 15.0 | 40 | 60 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 70 | 30 |
| 35.0 | 70 | 30 |
This is a representative gradient and may require optimization for specific applications and columns.
Table 2: Typical Retention Times for HETE Isomers on a C18 Column
| HETE Isomer | Approximate Retention Time (min) |
| 20-HETE | 18.5 |
| 15-HETE | 20.2 |
| 12-HETE | 21.0 |
| 9-HETE | 21.3 |
| 8-HETE | 21.8 |
| 5-HETE | 22.5 |
Retention times are highly dependent on the specific column, gradient, and LC system used. This table is for illustrative purposes.
Experimental Protocols
Protocol 1: Reversed-Phase LC-MS/MS for Positional HETE Isomer Analysis
This protocol provides a general framework for the separation and analysis of positional HETE isomers.
-
Sample Preparation:
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Perform solid-phase extraction (SPE) to isolate lipids from the biological matrix.
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Reconstitute the dried extract in the initial mobile phase composition.
-
-
LC Conditions:
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Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient optimized for the separation of the isomers of interest (refer to Table 1 for an example).
-
Flow Rate: 0.3 mL/min.
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Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each HETE isomer (e.g., m/z 319 -> specific fragment ions).
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Protocol 2: Chiral LC-MS/MS for HETE Enantiomer Separation
This protocol is designed for the separation of HETE enantiomers, such as 12(R)-HETE and 12(S)-HETE.
-
Sample Preparation:
-
Follow the same sample preparation steps as in Protocol 1.
-
-
LC Conditions:
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Column: Chiral stationary phase column (e.g., ChiralPak AD-RH, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol, water, and acetic acid (e.g., 95:5:0.1, v/v/v).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Use the same transitions as for the positional isomers, as enantiomers have the same mass.
-
Visualizations
Caption: Experimental workflow for HETE isomer analysis.
Caption: Troubleshooting logic for HETE isomer separation.
Caption: Simplified HETE biosynthesis and signaling pathways.
References
- 1. biocompare.com [biocompare.com]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. csfarmacie.cz [csfarmacie.cz]
overcoming co-elution issues in the analysis of eicosanoids
Technical Support Center: Eicosanoid Analysis
Welcome to the technical support center for eicosanoid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a focus on resolving co-elution issues during liquid chromatography-mass spectrometry (LC-MS/MS) experiments.
Troubleshooting Guide: Overcoming Co-Elution
Co-elution, the failure of two or more compounds to separate chromatographically, is a primary obstacle in eicosanoid analysis, especially for structurally similar isomers.[1][2] Because mass spectrometry detection may not fully resolve isobars, optimizing chromatographic separation is critical.[1] This guide provides a systematic approach to diagnosing and resolving these issues.
Logical Workflow for Troubleshooting Poor Peak Resolution
The following diagram outlines a step-by-step process for addressing co-elution problems in your LC-MS workflow.
Frequently Asked Questions (FAQs)
Sample Preparation
Question: I have low and inconsistent recovery after Solid Phase Extraction (SPE). What are the common causes and solutions?
Answer: Low and variable recovery is a frequent issue in SPE.[3] The complexity of biological matrices requires careful optimization of the extraction protocol.
Common Causes & Solutions:
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Sorbent Mismatch: The sorbent's retention mechanism may not be appropriate for your target eicosanoids. For most eicosanoids, a reverse-phase (e.g., C18) sorbent is used to bind the lipids from an acidified aqueous sample.[4]
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Improper pH: Eicosanoids contain a carboxylic acid group and must be protonated (neutral) to be retained on a reverse-phase column. Ensure your sample is acidified to a pH of ~3.5 before loading.
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Drying of Cartridge Bed: If the sorbent bed dries out after conditioning and before sample loading, retention can be compromised. Ensure the bed remains wetted throughout the process.
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Insufficient Elution Solvent: You may not be using enough solvent volume or a strong enough solvent to elute the analytes. After washing away interferences, elute with an organic solvent like methanol or ethyl acetate.
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Analyte Instability: Some eicosanoids, like PGD₂, are chemically unstable. It is crucial to use deuterated internal standards for both PGD₂ and PGE₂ to accurately quantify them, as their degradation rates during sample prep can differ significantly.
Experimental Protocol: Generic C18 SPE for Eicosanoids This protocol is a modification of standard methods for extracting eicosanoids from aqueous samples like cell culture media.
-
Sample Preparation: To 1 mL of sample (e.g., plasma, cell media), add a cyclooxygenase inhibitor (e.g., indomethacin at 10-15 µM) and an appropriate deuterated internal standard mix. Acidify to pH 3.5 with 2M HCl.
-
Column Conditioning: Wash a C18 SPE cartridge (e.g., Strata-X) with 2-3 mL of methanol, followed by 2-3 mL of deionized water. Do not let the column dry.
-
Sample Loading: Apply the acidified sample to the column at a slow flow rate (~0.5-1 mL/min).
-
Washing: Wash the column with 1-2 mL of 10-15% methanol in water to remove polar impurities.
-
Elution: Elute the eicosanoids with 1-2 mL of methanol or ethyl acetate.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator. Reconstitute the residue in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.
Chromatographic Separation
Question: My PGE₂ and PGD₂ peaks are co-eluting. How can I separate these isomers?
Answer: Prostaglandin E₂ (PGE₂) and Prostaglandin D₂ (PGD₂) are geometric isomers with identical masses and similar fragmentation patterns, making their chromatographic separation essential for accurate quantification. Standard C18 columns often provide insufficient resolution.
Solutions:
-
Change Stationary Phase: Switching to a column with a different selectivity, such as a phenyl-hexyl stationary phase, can significantly improve the separation. One study achieved a baseline separation of 1.4 minutes between PGD₂ and PGE₂ using a phenyl-hexyl column, compared to only 0.25 minutes on a standard C18. Other stationary phases like C30 have also shown excellent selectivity for eicosanoid analysis.
-
Optimize Mobile Phase: While additives like formic or acetic acid are necessary to achieve good peak shape and ionization efficiency, their concentration can impact selectivity. Systematically evaluate the concentration of your mobile phase additive (e.g., 0.02% vs. 0.1% formic acid) and the organic solvent composition (acetonitrile vs. methanol).
-
Use Deuterated Internal Standards: Due to the instability of PGD₂, it is critical to use both d4-PGD₂ and d4-PGE₂ as internal standards. Using only one for both analytes can lead to inaccurate measurements because their degradation rates during sample preparation and analysis are significantly different.
Data Presentation: Comparison of Columns for PGE₂/PGD₂ Separation
| Parameter | Method 1 (Standard C18) | Method 2 (Phenyl-Hexyl) |
| Column Chemistry | C18 | Phenyl-Hexyl |
| Separation (ΔRT) | ~0.25 min | ~1.4 min |
| Reference | Schmidt et al. (as cited in) | Cao et al. |
Question: I can't resolve different HETE or EET regioisomers. What is the best approach?
Answer: Hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs) are regioisomers that can be challenging to separate. While a high-quality C18 column with an optimized gradient can resolve many, some pairs require specific strategies.
Solutions:
-
UPLC/UHPLC Systems: Ultra-high performance liquid chromatography (UPLC/UHPLC) systems, which use columns with smaller particles (<2 µm), provide significantly higher efficiency and resolving power than traditional HPLC, which can be sufficient to separate many HETE and EET isomers.
-
Optimized MS/MS Fragmentation: Even with co-elution, regioisomers can sometimes be distinguished by selecting specific, unique daughter ion fragments in your MRM method. This requires careful optimization of collision energies for each analyte to find unique transitions that differentiate them.
-
Derivatization: Chemical derivatization can alter the chromatographic properties of the analytes, potentially improving separation. For example, derivatizing the carboxylic acid group can sometimes enhance the resolution of certain isomers.
Question: How do I separate enantiomers, such as 12(R)-HETE and 12(S)-HETE?
Answer: Enantiomers have identical physicochemical properties in a non-chiral environment and therefore cannot be separated by standard reverse-phase chromatography. Distinguishing between enantiomers is critical, as their biological origins and activities often differ; for instance, enzymatic pathways produce eicosanoids stereoselectively, while non-enzymatic free radical pathways do not.
Solution: Chiral Chromatography The definitive method for separating enantiomers is chiral chromatography.
-
Stationary Phase: Columns with a chiral stationary phase (CSP), such as Chiralpak AD-RH or Chiracel OJ-RH, are used to resolve enantiomeric pairs of eicosanoids. These columns can often achieve baseline resolution of HETE and hydroperoxy eicosanoid enantiomers.
-
Mobile Phase: Chiral separations are often performed using normal-phase (e.g., hexane/ethanol mixtures) or reverse-phase conditions, depending on the specific column. Coupling normal phase chiral chromatography to mass spectrometry can be achieved using techniques like electron capture atmospheric pressure chemical ionization (ECAPCI/MS) to maintain sensitivity.
Context: Eicosanoid Synthesis Pathways
Understanding the origin of eicosanoids can help in experimental design. This diagram shows a simplified overview of the main enzymatic pathways originating from arachidonic acid (AA).
References
best practices for the storage and handling of 11(S)-HETE
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage, handling, and use of 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE).
Frequently Asked Questions (FAQs)
1. What is 11(S)-HETE and how is it formed?
11(S)-HETE is an oxylipin, a bioactive lipid mediator, and the (S) enantiomer of 11(R)-HETE.[1] It is formed from arachidonic acid through both non-enzymatic and enzymatic pathways.[2][3] Non-enzymatic formation often occurs via the interaction of arachidonic acid with reactive oxygen species, linking it to oxidative stress.[2][3]
2. What are the recommended storage conditions for 11(S)-HETE?
For long-term stability, 11(S)-HETE should be stored at -20°C. Under these conditions, it is stable for at least two years.
3. How should I prepare solutions of 11(S)-HETE?
11(S)-HETE is typically supplied as a solution in ethanol. To prepare a solution in a different solvent, the ethanol can be evaporated under a gentle stream of nitrogen, and the desired solvent can then be added. It is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. For aqueous buffers, it is recommended to first dissolve 11(S)-HETE in an organic solvent and then dilute it with the aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
4. What is the solubility of 11(S)-HETE in common solvents?
The following table summarizes the solubility of 11(S)-HETE in various solvents:
| Solvent | Solubility |
| 0.1 M Na2CO3 | 2 mg/ml |
| DMF | Miscible |
| DMSO | Miscible |
| Ethanol | Miscible |
| PBS (pH 7.2) | 0.8 mg/ml |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity observed in experiments. | Degradation of 11(S)-HETE: Improper storage or handling can lead to degradation. | Ensure 11(S)-HETE has been stored at -20°C in a tightly sealed container. Avoid repeated freeze-thaw cycles. Prepare fresh solutions for each experiment. |
| Incorrect solvent or concentration: The solvent may be interfering with the assay, or the concentration of 11(S)-HETE may be too low. | Verify the compatibility of the solvent with your experimental system. Perform a dose-response curve to determine the optimal concentration. | |
| Precipitation of 11(S)-HETE in aqueous solutions. | Low solubility in aqueous buffers: 11(S)-HETE has limited solubility in aqueous solutions. | Prepare a stock solution in an organic solvent (e.g., DMSO or ethanol) and then dilute it into the aqueous buffer. Ensure the final organic solvent concentration is minimal. |
| Difficulty dissolving 11(S)-HETE after evaporating the original solvent. | Residual solvent or improper technique: Incomplete evaporation or harsh conditions can affect solubility. | Use a gentle stream of nitrogen to evaporate the solvent. Ensure the compound is completely dry before adding the new solvent. Gentle warming or vortexing may aid dissolution. |
| Variability between experimental replicates. | Inaccurate pipetting of viscous solutions: Solvents like DMSO can be viscous, leading to pipetting errors. | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous solvents. |
| Adsorption to plasticware: Lipids like 11(S)-HETE can adsorb to plastic surfaces. | Use low-adhesion microcentrifuge tubes and pipette tips. Consider using glass vials for long-term storage of solutions. |
Experimental Protocols
Cell-Based Assay for Investigating the Effect of 11(S)-HETE on Gene Expression
This protocol is based on the methodology used to study the effect of 11(S)-HETE on CYP enzyme expression in RL-14 human cardiomyocyte cells.
Materials:
-
RL-14 human fetal ventricular cardiomyocyte cells
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Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., FBS, antibiotics)
-
11(S)-HETE stock solution (in ethanol)
-
Vehicle control (ethanol)
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6-well cell culture plates
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RNA extraction kit
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RT-PCR reagents and instrument
Procedure:
-
Cell Seeding: Seed RL-14 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
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Cell Culture: Culture the cells overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Treatment Preparation: Prepare the desired concentrations of 11(S)-HETE by diluting the stock solution in cell culture medium. Also, prepare a vehicle control with the same final concentration of ethanol. A typical treatment concentration is 20 µM.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing either 11(S)-HETE or the vehicle control.
-
Incubation: Incubate the treated cells for the desired period (e.g., 24 hours).
-
RNA Extraction: After incubation, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RT-PCR Analysis: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to analyze the expression levels of target genes (e.g., CYP1B1, CYP1A1, CYP4F2, and CYP4A11). Use appropriate housekeeping genes for normalization.
-
Data Analysis: Analyze the RT-qPCR data to determine the relative change in gene expression in 11(S)-HETE-treated cells compared to the vehicle control.
Signaling Pathways and Workflows
Caption: 11(S)-HETE induces cellular hypertrophy through the upregulation of CYP1B1.
Caption: 12(S)-HETE activates multiple signaling pathways to promote cell migration and spreading.
Caption: Workflow for preparing 11(S)-HETE solutions for cell-based experiments.
References
Technical Support Center: 11(S)-HETE ELISA Kits
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 11(S)-HETE ELISA kits. The following information is intended to be a general guide. Always refer to the specific protocol and troubleshooting section provided with your ELISA kit.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during ELISA experiments in a question-and-answer format.
Problem 1: No or Weak Signal
Question: I am not getting any signal, or the signal is very weak in all wells, including the standards. What could be the cause?
Answer: This is a common issue that can arise from several factors throughout the experimental process. Here are the potential causes and solutions:
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Reagent Issues:
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Expired or Improperly Stored Reagents: Confirm that all kit components are within their expiration date and have been stored at the recommended temperatures.[1][2] Most kits require storage at 2-8°C.[1]
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Reagents Not at Room Temperature: Ensure all reagents, including samples and standards, are brought to room temperature (18-25°C) before use, which may take 15-20 minutes on the bench.[1][3]
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Incorrect Reagent Preparation: Double-check all calculations for dilutions of standards and antibodies. Ensure reagents were prepared in the correct order as specified by the protocol.
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Omission of a Key Reagent: Systematically review the protocol to ensure that no reagent, such as the detection antibody or substrate, was accidentally omitted.
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Inactive Substrate or Conjugate: The substrate solution should be colorless before being added to the wells. If you suspect the enzyme conjugate is inactive, you may need to use fresh reagents. Sodium azide is a known inhibitor of horseradish peroxidase (HRP) and should be avoided in buffers if using an HRP-conjugated antibody.
-
-
Procedural Errors:
-
Incorrect Pipetting Technique: Verify the accuracy and calibration of your pipettes.
-
Vigorous Plate Washing: Overly aggressive washing can lead to the removal of the capture antibody or antigen from the plate. Check the settings on automated plate washers.
-
Incorrect Incubation Times or Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol. Insufficient incubation can lead to a weak signal.
-
Incorrect Plate Reader Settings: Ensure the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB after adding the stop solution).
-
Problem 2: High Background
Question: My blank wells have a high absorbance reading, and there is little distinction between my low concentration standards and the blank. What is causing this high background?
Answer: High background can obscure your results and is often caused by non-specific binding or insufficient washing.
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Insufficient Washing:
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Increase the number of wash steps or the duration of each wash to more effectively remove unbound antibodies and reagents. Adding a 30-second soak step between washes can also be beneficial.
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Ensure complete removal of wash buffer after each step by inverting the plate and tapping it on absorbent paper.
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Verify that the automated plate washer is functioning correctly, with all ports dispensing and aspirating properly.
-
-
Non-Specific Binding:
-
Inadequate Blocking: The blocking buffer may be insufficient. Try increasing the blocking incubation time or the concentration of the blocking agent (e.g., from 1% to 2% BSA).
-
High Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Consider titrating the antibodies to find the optimal concentration.
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Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample or with the capture antibody. Running a control with only the secondary antibody can help diagnose this.
-
-
Reagent and Procedural Issues:
-
Contaminated Reagents or Water: Use high-quality, pure water for preparing buffers and ensure reagents are not contaminated. Microbial contamination in the wash buffer can also lead to high background.
-
Prolonged Incubation or Substrate Development: Exceeding the recommended incubation times can increase background signal. Similarly, allowing the color to develop for too long before adding the stop solution can cause high background.
-
Light Exposure of Substrate: TMB substrate is light-sensitive. Store it in the dark and limit its exposure to light during the assay.
-
Problem 3: Poor Standard Curve
Question: My standard curve is not linear or has a low R-squared value. What should I do?
Answer: A poor standard curve can result from several issues, many of which overlap with causes of weak signal or high background.
-
Pipetting and Dilution Errors:
-
Inaccurate pipetting when preparing the serial dilutions of the standard is a common cause. Ensure pipettes are calibrated and use fresh tips for each dilution.
-
Double-check all calculations for the standard dilutions.
-
-
Improper Standard Handling:
-
Ensure the standard is properly reconstituted according to the kit instructions.
-
Avoid repeated freeze-thaw cycles of the standard.
-
-
Assay Conditions:
-
Ensure all reagents are thoroughly mixed before use.
-
Using a plate sealer during incubations can prevent evaporation, which can concentrate reagents in the wells and affect results.
-
Problem 4: Poor Replicates
Question: I am seeing high variability between my duplicate or triplicate wells. What is the cause?
Answer: Poor replicate data can compromise the reliability of your results.
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Inconsistent Pipetting: Ensure consistent and careful pipetting into all replicate wells. Using a multichannel pipette can help, but ensure all tips are securely fitted.
-
Inadequate Mixing: Thoroughly mix all samples and reagents before adding them to the plate.
-
Plate Washing: Inconsistent washing across the plate can lead to variability. An automated plate washer can improve consistency.
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Edge Effects: Wells on the edge of the plate can be subject to temperature variations and increased evaporation. To mitigate this, you can avoid using the outer wells or fill them with buffer. Ensure the plate is evenly warmed to room temperature before use and cover it during incubations.
Quantitative Data Summary
The following table provides general quantitative recommendations for troubleshooting. The exact values will be specific to your kit and assay, so these should be considered starting points for optimization.
| Parameter | Common Range/Suggestion | Rationale |
| Washing Steps | 3-5 washes | To remove unbound reagents. |
| Soak Time During Wash | 30 seconds | To improve removal of non-specific binding. |
| Blocking Time | 1-2 hours | To prevent non-specific antibody binding. |
| Blocking Agent Conc. | 1-5% BSA or non-fat milk | To saturate non-specific binding sites. |
| Sample Dilution | 1:2 to 1:10 (or higher) | To bring analyte concentration within the dynamic range of the assay and reduce matrix effects. |
| Primary Antibody Incubation | 1-2 hours at RT or overnight at 4°C | To allow for sufficient binding to the target. |
| Secondary Antibody Incubation | 1 hour at RT | To allow for binding to the primary antibody. |
| Substrate Incubation | 5-30 minutes | For color development. |
Experimental Protocols
Below is a generalized protocol for a competitive ELISA, a common format for detecting small molecules like 11(S)-HETE. This is an example protocol and should be adapted based on the specific instructions provided with your kit.
Generalized Competitive ELISA Protocol
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manual. Bring all components to room temperature before use.
-
Standard and Sample Addition: Pipette 100 µL of each standard and sample into the appropriate wells of the antibody-coated microplate. It is recommended to run all standards and samples in duplicate.
-
HRP-Conjugate Addition: Add the specified volume of HRP-conjugated 11(S)-HETE to each well (except the blank).
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Incubation: Cover the plate with a plate sealer and incubate for the time and temperature specified in the protocol (e.g., 1-2 hours at room temperature with gentle shaking).
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer. After the final wash, remove any remaining buffer by inverting the plate and tapping it firmly on a clean paper towel.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
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Stop Reaction: Add 50-100 µL of stop solution to each well. The color in the wells should change from blue to yellow.
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Read Plate: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
Visualizations
ELISA Troubleshooting Workflow
Caption: A flowchart for troubleshooting common ELISA issues.
General Competitive ELISA Workflow
Caption: A typical workflow for a competitive ELISA experiment.
References
strategies to prevent isomerization of 11(S)-HETE during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) during analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of 11(S)-HETE, suggesting potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Appearance of unexpected peaks co-eluting with or near the 11(S)-HETE peak in the chromatogram. | Isomerization of 11(S)-HETE or related HETEs. Some HETE isomers are unstable under acidic conditions and can rearrange to form conjugated diene HETEs, including other positional isomers.[1] | - Maintain Neutral pH: During sample extraction, particularly solid-phase extraction (SPE), adjust the sample pH to approximately 7.0 to minimize acid-induced isomerization.[2] - Use Chiral Chromatography: Employ a chiral HPLC column to separate 11(S)-HETE from its enantiomer, 11(R)-HETE, and other closely related isomers that may have formed. |
| Low recovery of 11(S)-HETE after sample processing. | 1. Degradation due to oxidation. 11(S)-HETE is susceptible to autooxidation, especially if samples are not handled properly. 2. Inefficient extraction. Improper SPE technique can lead to loss of the analyte. | 1. Prevent Oxidation: - Immediately after collection, add an antioxidant and cyclooxygenase inhibitor, such as indomethacin (10-15 µM), to the sample.[3] - Keep samples on ice at all times during processing.[2] - For long-term storage, keep samples at -80°C.[2] 2. Optimize SPE: - Ensure proper conditioning and equilibration of the SPE cartridge. - Apply the sample at a slow and consistent flow rate (e.g., 0.5 mL/minute) to maximize binding. - Use an appropriate wash solvent that removes interferences without eluting 11(S)-HETE. |
| High variability in quantitative results between replicate samples. | 1. Ex vivo enzymatic formation of HETEs. Platelet activation during blood collection can lead to the formation of various eicosanoids, including HETEs. 2. Inconsistent sample handling. Variations in temperature, light exposure, and processing time can lead to differential degradation. | 1. Inhibit Enzymatic Activity: - Add a cyclooxygenase inhibitor (e.g., indomethacin) to blood samples immediately upon collection. 2. Standardize Procedures: - Follow a consistent, documented protocol for all sample processing steps. - Minimize the time samples are at room temperature and exposed to light. |
| Difficulty in separating 11(S)-HETE from other HETE isomers. | Inappropriate analytical column or mobile phase. The structural similarity of HETE isomers requires specialized chromatographic conditions for effective separation. | - Chiral HPLC: Utilize a chiral stationary phase (CSP) for the separation of enantiomers. Derivatized amylose columns are often used for this purpose. - Mobile Phase Optimization: A common mobile phase for chiral separation of HETEs consists of a gradient of acetonitrile in water with 0.1% formic acid. For normal phase chiral chromatography, a mobile phase of hexane/anhydrous ethanol/water/formic acid can be effective. |
Frequently Asked Questions (FAQs)
1. What is the primary cause of 11(S)-HETE isomerization during analysis?
The primary cause of isomerization is exposure to acidic conditions, particularly during sample extraction and processing. Some HETE isomers, which may be present in the sample, are known to be unstable in acidic environments and can rearrange to form other isomers, including 11-HETE. Therefore, maintaining a neutral pH is crucial.
2. How can I prevent the oxidation of 11(S)-HETE in my samples?
To prevent oxidation, several steps should be taken:
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Add Antioxidants: Immediately after sample collection, add an antioxidant. Butylated hydroxytoluene (BHT) is commonly used. Additionally, a cyclooxygenase inhibitor like indomethacin should be added to prevent new HETE formation.
-
Maintain Low Temperatures: Keep samples on ice throughout the extraction process and store them at -80°C for long-term stability.
-
Minimize Light Exposure: Protect samples from direct light, as this can accelerate degradation.
3. What is the recommended procedure for storing samples intended for 11(S)-HETE analysis?
For optimal stability, samples should be snap-frozen in liquid nitrogen immediately after collection and the addition of antioxidants. For long-term storage, samples should be kept at -80°C. Avoid repeated freeze-thaw cycles.
4. Why is chiral chromatography necessary for 11(S)-HETE analysis?
Chiral chromatography is essential to separate the (S) and (R) enantiomers of 11-HETE. This is important because the biological activity of these enantiomers can differ significantly. Furthermore, the presence of the (R) enantiomer can be an indicator of non-enzymatic, oxidative processes. Chiral separation provides a more accurate picture of the biologically relevant 11(S)-HETE levels.
5. Can I use a standard C18 column for 11(S)-HETE analysis?
A standard C18 column can be used for the initial separation of HETEs from other lipids and for quantifying total 11-HETE. However, it will not separate the (S) and (R) enantiomers. For enantiomeric separation, a chiral column is required.
Experimental Protocols
Detailed Solid-Phase Extraction (SPE) Protocol for 11(S)-HETE
This protocol is designed to minimize isomerization and maximize the recovery of 11(S)-HETE from biological fluids.
Materials:
-
C18 SPE Cartridges
-
Methanol
-
Deionized Water
-
Hexane
-
Ethyl Acetate
-
Nitrogen gas supply for evaporation
-
pH meter and solutions for adjustment (e.g., dilute HCl and NaOH)
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Internal standard (e.g., deuterated 11(S)-HETE)
Procedure:
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
Add an internal standard to each sample for quantification.
-
Adjust the sample pH to ~7.0. This is a critical step to reduce acid-induced isomerization.
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For plasma or serum, precipitate proteins by adding cold ethanol to a final concentration of 15%. Centrifuge to pellet the precipitate.
-
-
SPE Cartridge Conditioning:
-
Wash the C18 cartridge with 5-10 mL of methanol.
-
Equilibrate the cartridge with 5-10 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned C18 cartridge at a slow, steady flow rate (approximately 0.5 mL/min).
-
-
Washing:
-
Wash the cartridge with 5-10 mL of deionized water (pH adjusted to ~7.0).
-
Wash with a solution of 15% ethanol in water to remove polar impurities.
-
Wash with hexane to elute non-polar, interfering lipids.
-
-
Elution:
-
Elute the 11(S)-HETE and other eicosanoids with 5-10 mL of ethyl acetate or methyl formate.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol/water).
-
Visualizations
Caption: Potential for isomerization of HETEs during acidic versus neutral SPE.
Caption: Recommended workflow to prevent 11(S)-HETE isomerization.
Caption: Troubleshooting decision tree for 11(S)-HETE analysis issues.
References
Technical Support Center: Refining Cell Culture Protocols for Consistent 11(S)-HETE Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible results when treating cell cultures with 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE).
Troubleshooting Guides
This section addresses specific issues that may arise during cell culture experiments involving 11(S)-HETE.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or No Cellular Response | 1. 11(S)-HETE Degradation: 11(S)-HETE can be unstable in aqueous solutions and susceptible to oxidation. | - Prepare fresh dilutions of 11(S)-HETE in pre-warmed culture medium immediately before each experiment.- Avoid repeated freeze-thaw cycles of the stock solution.- Store the stock solution at -20°C or lower in a tightly sealed, light-protected vial.[1] |
| 2. Suboptimal Concentration: The effective concentration of 11(S)-HETE is cell-type dependent. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A common starting range is 10-100 nM, with some studies using up to 20 µM.[2][3] | |
| 3. Low Cell Density: Insufficient cell numbers can lead to a weak or undetectable signal. | - Ensure cells are seeded at an appropriate density to allow for optimal response to treatment. | |
| Poor 11(S)-HETE Solubility in Media | 1. Improper Dissolution: 11(S)-HETE is a lipid and has low solubility in aqueous solutions like cell culture media.[1][4] | - Prepare a concentrated stock solution in an organic solvent such as ethanol or DMSO.- When preparing the final working concentration, dilute the stock solution in serum-free media or PBS before adding to the complete media to prevent precipitation. The final concentration of the organic solvent in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. |
| High Variability Between Replicates | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. | - Ensure a homogenous single-cell suspension before seeding.- Use appropriate pipetting techniques to ensure even distribution of cells in each well. |
| 2. Pipetting Errors: Inaccurate pipetting of the 11(S)-HETE stock solution. | - Use calibrated pipettes and appropriate tips for the volumes being dispensed. | |
| Increased Cell Death/Cytotoxicity | 1. High Solvent Concentration: The solvent used for the 11(S)-HETE stock solution (e.g., ethanol, DMSO) can be toxic to cells at higher concentrations. | - Prepare a vehicle control with the same final concentration of the solvent to assess its effect on cell viability.- Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1%). |
| 2. 11(S)-HETE-induced Apoptosis/Necrosis: At high concentrations or in certain cell types, 11(S)-HETE itself may induce cell death. | - Perform a cell viability assay (e.g., MTT, MTS) to determine the cytotoxic concentration of 11(S)-HETE for your cell line. |
Frequently Asked Questions (FAQs)
1. How should I prepare and store a stock solution of 11(S)-HETE?
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Answer: 11(S)-HETE is typically supplied in an organic solvent like ethanol. It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in ethanol or DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability (≥ 2 years at -20°C). Protect the stock solution from light.
2. What is a typical working concentration for 11(S)-HETE in cell culture?
-
Answer: The optimal working concentration of 11(S)-HETE is highly dependent on the cell type and the biological effect being studied. A common concentration used in studies with human cardiomyocyte cell lines is 20 µM. However, effects have been observed at concentrations as low as 10-100 nM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
3. How long should I incubate my cells with 11(S)-HETE?
-
Answer: The incubation time will vary depending on the endpoint being measured. For changes in gene and protein expression, a 24-hour incubation period has been shown to be effective. For signaling pathway activation, shorter time points (e.g., 5, 15, 30, 60 minutes) may be more appropriate. A time-course experiment is recommended to determine the optimal incubation period for your specific assay.
4. Should I use serum-containing or serum-free medium for 11(S)-HETE treatment?
-
Answer: This depends on your experimental design. Serum contains various growth factors and lipids that could interfere with the effects of 11(S)-HETE. For studying specific signaling pathways, it is often recommended to serum-starve the cells for a period (e.g., 12-24 hours) before and during treatment with 11(S)-HETE. However, for long-term experiments, the absence of serum may affect cell viability. If using serum, be aware of potential binding of 11(S)-HETE to albumin.
5. What control groups should I include in my experiments?
-
Answer: At a minimum, you should include:
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Untreated Control: Cells cultured in medium without any treatment.
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Vehicle Control: Cells treated with the same volume and final concentration of the solvent (e.g., ethanol or DMSO) used to dissolve the 11(S)-HETE. This is critical to ensure that any observed effects are due to 11(S)-HETE and not the solvent.
-
Quantitative Data Summary
The following table summarizes quantitative data from a study on the effects of 11(S)-HETE on human RL-14 cardiomyocyte cells.
Table 1: Effects of 20 µM 11(S)-HETE on RL-14 Cardiomyocyte Cells after 24 hours
| Parameter | Effect of 11(S)-HETE |
| Cell Viability | No significant change at concentrations up to 20 µM. |
| Cell Surface Area | Increased by 34% compared to control. |
| Gene Expression (mRNA) | |
| CYP1B1 | Increased by 142% compared to control. |
| CYP1A1 | Increased by 109% compared to control. |
| CYP4A11 | Increased by 90% compared to control. |
| CYP4F11 | Increased by 416% compared to control. |
| CYP4F2 | Increased by 257% compared to control. |
| CYP2J2 | Increased by 47% compared to control. |
| Protein Level | |
| CYP1B1 | Increased by 186% compared to control. |
| CYP4F2 | Increased by 153% compared to control. |
| CYP4A11 | Increased by 152% compared to control. |
| CYP2J | Increased by 135% compared to control. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for determining cell viability after 11(S)-HETE treatment.
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Treatment: Remove the culture medium and add fresh medium containing various concentrations of 11(S)-HETE and a vehicle control. Incubate for the desired treatment period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
This protocol outlines the general steps for analyzing protein expression changes following 11(S)-HETE treatment.
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Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Real-Time Quantitative PCR (RT-qPCR)
This protocol is for measuring changes in gene expression in response to 11(S)-HETE.
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RNA Extraction: Following cell treatment, extract total RNA using a commercial kit according to the manufacturer's instructions.
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cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcriptase kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, forward and reverse primers for the target gene, and the synthesized cDNA.
-
Thermal Cycling: Perform the qPCR in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the results using the comparative Cq (ΔΔCq) method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, β-actin).
Visualizations
Caption: Experimental workflow for 11(S)-HETE cell culture studies.
Caption: Postulated signaling pathway of 11(S)-HETE in cardiomyocytes.
References
Validation & Comparative
A Comparative Analysis of the Pro-Inflammatory Effects of 11(S)-HETE and Other Hydroxyeicosatetraenoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-inflammatory properties of 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) against other key HETE isomers, including 5-HETE, 12-HETE, 15-HETE, and 20-HETE. The information is supported by experimental data to aid in the evaluation of these lipid mediators in inflammatory processes and as potential therapeutic targets.
Executive Summary
Hydroxyeicosatetraenoic acids (HETEs) are a family of signaling lipids derived from the oxygenation of arachidonic acid by various enzymes, including lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) enzymes. These molecules play crucial roles in regulating inflammation. While several HETEs exhibit pro-inflammatory activities, their potencies and mechanisms of action differ significantly. This guide focuses on elucidating the pro-inflammatory profile of 11(S)-HETE in comparison to other well-characterized HETEs.
Experimental evidence indicates a hierarchy of chemotactic potency among HETEs for neutrophils, with 5-HETE being the most potent, followed by other isomers like 11-HETE and 12-HETE.[1] In terms of cytokine induction, 12-HETE and 20-HETE have been shown to be potent inducers of various pro-inflammatory cytokines and chemokines. In contrast, 15(S)-HETE has demonstrated potential anti-inflammatory or pro-resolving properties, highlighting the functional diversity within the HETE family. The specific pro-inflammatory cytokine signature of 11(S)-HETE is an area of ongoing investigation.
Data Presentation: Quantitative Comparison of HETE Pro-Inflammatory Activity
The following tables summarize the available quantitative data on the pro-inflammatory effects of different HETEs.
Table 1: Comparative Chemotactic Potency of HETEs for Human Neutrophils
| HETE Isomer | Concentration for Peak Chemotactic Response (µg/mL) | Relative Potency Rank | Reference |
| 5-HETE | 1 | 1 | [1] |
| 8-HETE:9-HETE (85:15, w/w) | 5 | 2 | [1] |
| 11-HETE | 10 | 3 | [1] |
| 12-L-HETE | 10 | 3 | [1] |
Table 2: Overview of HETE-Induced Pro-Inflammatory Cytokine and Chemokine Production
| HETE Isomer | Induced Cytokines/Chemokines | Cell Type | Quantitative Data (Concentration) | Reference |
| 11(S)-HETE | Data not available | - | - | - |
| 5-HETE | - | - | - | - |
| 12(S)-HETE | TNF-α, MCP-1, IL-6, IL-12p40 | 3T3-L1 adipocytes | Data presented as fold-change | |
| 15(S)-HETE | Generally considered anti-inflammatory/pro-resolving | Various | - | |
| 20-HETE | IL-6, IL-8, IL-13, IL-4, TNF-α, IL-1β | Endothelial cells, Vascular Smooth Muscle Cells | IL-6: 443 ± 97 pg/mL (at 1 µM 20-HETE) vs Control: 266 ± 44 pg/mL |
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol is a standard method for assessing the chemotactic activity of HETEs.
1. Isolation of Human Neutrophils:
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Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., EDTA).
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Isolate neutrophils using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Further purify neutrophils by dextran sedimentation to remove red blood cells.
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Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
2. Boyden Chamber Setup:
-
Use a 48-well micro-chemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size) separating the upper and lower wells.
-
Fill the lower wells with different concentrations of the HETE isomer to be tested, dissolved in the assay buffer. Use buffer alone as a negative control and a known chemoattractant (e.g., fMLP) as a positive control.
-
Add the neutrophil suspension to the upper wells.
3. Incubation:
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
4. Quantification of Migration:
-
After incubation, remove the membrane and fix and stain the cells that have migrated to the underside of the membrane.
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Count the number of migrated cells in several high-power fields using a microscope.
-
Alternatively, quantify migrated cells by lysing them and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.
5. Data Analysis:
-
Plot the number of migrated cells against the concentration of the HETE isomer to generate a dose-response curve and determine the EC50 value.
Cytokine Release Assay (ELISA)
This protocol describes a method to measure the release of cytokines from cells stimulated with HETEs.
1. Cell Culture and Stimulation:
-
Culture the desired cell type (e.g., peripheral blood mononuclear cells (PBMCs), endothelial cells, or a specific cell line) to near confluence in appropriate culture plates.
-
Wash the cells and replace the medium with a serum-free or low-serum medium.
-
Add different concentrations of the HETE isomers to the cells. Include a vehicle control (e.g., ethanol, the solvent for HETEs) and a positive control (e.g., lipopolysaccharide, LPS).
2. Incubation:
-
Incubate the cells for a specified period (e.g., 6, 12, or 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
3. Supernatant Collection:
-
After incubation, centrifuge the culture plates to pellet the cells.
-
Carefully collect the cell-free supernatants and store them at -80°C until analysis.
4. Cytokine Quantification (ELISA):
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest (e.g., IL-6, IL-8, TNF-α).
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves:
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Coating a 96-well plate with a capture antibody specific for the target cytokine.
-
Adding the collected supernatants and a series of known standards to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that reacts with the enzyme to produce a measurable color change.
-
-
Read the absorbance of each well using a microplate reader.
5. Data Analysis:
-
Generate a standard curve from the absorbance values of the known standards.
-
Use the standard curve to calculate the concentration of the cytokine in each supernatant sample (in pg/mL or ng/mL).
Signaling Pathways and Mandatory Visualizations
HETEs exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface, which triggers intracellular signaling cascades leading to inflammatory responses.
11(S)-HETE Signaling (Putative)
The specific receptor and detailed downstream signaling pathway for 11(S)-HETE are not as well-defined as for other HETEs. However, based on the actions of other HETEs, a putative pathway can be proposed.
Caption: Putative signaling pathway for 11(S)-HETE-mediated inflammation.
Comparative HETE Signaling Pathways
The following diagrams illustrate the known signaling pathways for other key HETE isomers.
5-HETE Signaling Pathway
Caption: 5-HETE signaling pathway in neutrophils.
12-HETE Signaling Pathway
References
A Comparative Analysis of 11(S)-HETE and Leukotriene B4 Signaling in Inflammatory Responses
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct and overlapping signaling pathways of the lipid mediators 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) and leukotriene B4 (LTB4). This report provides a side-by-side comparison of their receptors, downstream signaling cascades, and functional effects, supported by quantitative data and detailed experimental methodologies.
This guide offers an in-depth comparison of the signaling mechanisms of two potent, arachidonic acid-derived lipid mediators: 11(S)-HETE and Leukotriene B4 (LTB4). While both molecules are key players in inflammatory processes, they exhibit distinct receptor preferences and signaling pathways, leading to both unique and overlapping cellular responses. Understanding these differences is crucial for the targeted development of novel therapeutics for a range of inflammatory diseases.
Receptor Engagement and Binding Affinities
LTB4 exerts its effects through two well-characterized G-protein coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2)[1][2][3]. In contrast, the receptor landscape for 11(S)-HETE is more complex and appears to involve multiple receptor types. Notably, 11(S)-HETE can act as a ligand for the low-affinity LTB4 receptor, BLT2[4]. Additionally, the orphan G-protein coupled receptor GPR31 has been identified as a high-affinity receptor for 12(S)-HETE, a structurally similar molecule, suggesting it may also be a receptor for 11(S)-HETE[5]. Furthermore, evidence points to the existence of a cytosolic/nuclear receptor for 12(S)-HETE, which may also be relevant for 11(S)-HETE signaling.
| Ligand | Receptor | Receptor Type | Binding Affinity (Kd) |
| Leukotriene B4 (LTB4) | BLT1 | GPCR | ~1.1 nM |
| BLT2 | GPCR | ~23 nM | |
| 11(S)-HETE | BLT2 | GPCR | Lower affinity than LTB4 |
| GPR31 (putative) | GPCR | Not Determined for 11(S)-HETE (4.8 nM for 12(S)-HETE) | |
| Cytosolic/Nuclear Receptor (putative) | Intracellular Receptor | Not Determined |
Signaling Pathways: A Divergence in Downstream Cascades
The engagement of their respective receptors initiates distinct downstream signaling cascades. LTB4, through its BLT receptors, primarily signals via pertussis toxin-sensitive Gαi/o proteins, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a robust increase in intracellular calcium concentrations. This is followed by the activation of downstream kinases such as members of the mitogen-activated protein kinase (MAPK) family, including ERK1/2.
The signaling pathways for 11(S)-HETE are less comprehensively defined. When acting through BLT2, it is expected to initiate similar Gαi/o-mediated signaling as LTB4. The putative receptor GPR31 is also coupled to Gαi/o proteins and has been shown to activate MAPK/ERK signaling pathways. The signaling cascade for the cytosolic/nuclear receptor is thought to involve translocation to the nucleus and modulation of gene transcription, a mechanism distinct from the rapid, membrane-initiated signaling of GPCRs.
Diagram of Leukotriene B4 Signaling Pathway
Caption: LTB4 signaling through BLT1 and BLT2 receptors.
Diagram of 11(S)-HETE Signaling Pathways
Caption: Putative signaling pathways for 11(S)-HETE.
Functional Responses: A Comparison of Potency
Both LTB4 and 11(S)-HETE are potent chemoattractants for neutrophils and can induce calcium mobilization, key events in the inflammatory response. However, quantitative data reveal a significant difference in their potency.
| Functional Response | Ligand | Potency (EC50/Effective Concentration) | Cell Type |
| Chemotaxis | Leukotriene B4 (LTB4) | Optimum at 10⁻⁶ M | Human Neutrophils |
| 11(S)-HETE | Chemotactic at 10 µg/ml (~31 µM) | Human Neutrophils | |
| Calcium Mobilization | Leukotriene B4 (LTB4) | ED50 = 0.5 nM | Human Neutrophils |
| 11(S)-HETE | Threshold concentration ~15 nM for 12-HETE | Human Neutrophils |
These data indicate that LTB4 is a significantly more potent chemoattractant and inducer of calcium mobilization in neutrophils compared to 11(S)-HETE.
Experimental Protocols
Comparative Neutrophil Chemotaxis Assay (Boyden Chamber Method)
Objective: To quantitatively compare the chemotactic potency of 11(S)-HETE and LTB4 for human neutrophils.
Workflow Diagram:
Caption: Workflow for the comparative chemotaxis assay.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using dextran sedimentation and Ficoll-Paque density gradient centrifugation.
-
Chemotaxis Chamber Assembly: Assemble Boyden chambers with a polycarbonate filter (e.g., 3-5 µm pore size) separating the upper and lower wells.
-
Loading:
-
Lower Chamber: Add serial dilutions of 11(S)-HETE or LTB4 (e.g., 10⁻¹¹ to 10⁻⁵ M) in assay buffer (e.g., HBSS with 0.1% BSA). Include a buffer-only control.
-
Upper Chamber: Add isolated neutrophils (e.g., 1 x 10⁶ cells/mL) in assay buffer.
-
-
Incubation: Incubate the chambers at 37°C in a humidified atmosphere with 5% CO₂ for 60-90 minutes.
-
Cell Staining and Quantification: After incubation, remove the filter, fix the migrated cells on the lower side, and stain with a suitable dye (e.g., Giemsa or DAPI). Count the number of migrated cells in several high-power fields using a microscope.
-
Data Analysis: Plot the number of migrated cells against the chemoattractant concentration and determine the EC50 value for each compound using non-linear regression.
Comparative Calcium Mobilization Assay
Objective: To compare the potency of 11(S)-HETE and LTB4 in inducing intracellular calcium mobilization in human neutrophils.
Workflow Diagram:
Caption: Workflow for the comparative calcium mobilization assay.
Methodology:
-
Neutrophil Preparation: Isolate human neutrophils as described for the chemotaxis assay.
-
Dye Loading: Incubate the neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer at 37°C for 30-60 minutes.
-
Washing: Wash the cells to remove extracellular dye.
-
Fluorimetry: Resuspend the dye-loaded neutrophils in a calcium-containing buffer and place them in a fluorometer cuvette or a microplate reader.
-
Measurement:
-
Record the baseline fluorescence for a short period.
-
Add serial dilutions of 11(S)-HETE or LTB4 and continue to record the fluorescence signal to measure the increase in intracellular calcium.
-
-
Data Analysis: Calculate the change in fluorescence intensity and plot it against the agonist concentration to determine the EC50 value for each compound.
Conclusion
Leukotriene B4 is a highly potent inflammatory mediator that signals primarily through the high-affinity BLT1 receptor, leading to robust neutrophil chemotaxis and activation. In contrast, 11(S)-HETE appears to be a less potent agonist, potentially acting through the low-affinity BLT2 receptor and other putative receptors like GPR31. The divergence in their receptor usage and signaling potency highlights the intricate regulation of inflammatory responses and presents distinct opportunities for therapeutic intervention. Further research into the specific roles of 11(S)-HETE and its receptors will be critical in developing more targeted anti-inflammatory therapies.
References
- 1. 12-(S)-Hydroxyeicosatetraenoic Acid and GPR31 Signaling in Spinal Cord in Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - Integrated screening identifies GPR31 as a key driver and druggable target for metabolic dysfunction–associated steatohepatitis [jci.org]
- 3. The G protein–coupled receptor GPR31 promotes membrane association of KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
A Comparative Guide to 11(S)-HETE Quantification: LC-MS versus ELISA
For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators like 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) is critical for understanding its role in various physiological and pathological processes. This guide provides a comprehensive cross-validation of two common analytical methods: Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA), offering insights into their respective strengths and limitations in the context of 11(S)-HETE analysis.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of LC-MS and ELISA for the quantification of HETEs and other lipid mediators. It is important to note that specific performance will vary depending on the exact protocol, instrumentation, and biological matrix.
| Feature | LC-MS/MS | ELISA |
| Specificity | High to Very High | Moderate to High |
| Sensitivity (LLOQ) | Typically in the low pg/mL to ng/mL range.[1][2] | Typically in the mid pg/mL to ng/mL range.[3][4] |
| Accuracy | High (typically 85-115%).[2] | Moderate to High (can be affected by cross-reactivity). |
| Precision (CV%) | High (typically <15%). | Moderate to High (typically <15% intra-assay, <20% inter-assay). |
| Throughput | Moderate to High | High |
| Cost per Sample | High | Low to Moderate |
| Multiplexing Capability | High (can measure multiple analytes simultaneously). | Low (typically single analyte per assay) |
| Cross-Reactivity | Minimal | Potential for cross-reactivity with structurally similar molecules. |
| Matrix Effects | Can be significant, requires careful method development. | Can be present, often mitigated by sample dilution. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantification. Below are representative protocols for both LC-MS and ELISA for HETE analysis.
11(S)-HETE Quantification by LC-MS/MS
This protocol is a generalized procedure based on established methods for eicosanoid analysis.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Internal Standard Spiking: To each plasma or cell culture supernatant sample (e.g., 500 µL), add an internal standard solution (e.g., 11(S)-HETE-d8) to correct for extraction losses and matrix effects.
-
Acidification: Acidify the sample to pH 3-4 with a suitable acid (e.g., 1 M formic acid).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by acidified water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-organic solvent mixture (e.g., 15% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes with a high-organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (e.g., 80:20, v/v).
-
Gradient: A linear gradient from a low to high percentage of mobile phase B over a set time to separate 11(S)-HETE from its isomers and other interfering substances.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
11-HETE (Quantifier): m/z 319.2 → 167.1
-
11-HETE (Qualifier): m/z 319.2 → 115.1
-
11(S)-HETE-d8 (Internal Standard): m/z 327.2 → 175.1
-
-
3. Data Analysis:
-
Quantify 11(S)-HETE by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 11(S)-HETE.
11(S)-HETE Quantification by ELISA
This protocol is a general representation based on commercially available competitive ELISA kits for other HETEs.
1. Sample Preparation:
-
Plasma or serum samples may require purification using solid-phase extraction, similar to the LC-MS protocol, to remove interfering substances.
-
Cell culture supernatants can often be diluted directly in the assay buffer.
2. ELISA Procedure (Competitive Assay):
-
Standard and Sample Addition: Add standards of known 11(S)-HETE concentrations and prepared samples to the wells of a microplate pre-coated with a capture antibody (e.g., anti-rabbit IgG).
-
Addition of HRP-Tracer and Antiserum: Add an 11-HETE-horseradish peroxidase (HRP) conjugate (tracer) and a specific rabbit anti-11-HETE antibody to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 2 hours) at room temperature to allow for competitive binding between the 11(S)-HETE in the sample/standard and the HRP-tracer for the limited amount of primary antibody.
-
Washing: Wash the plate several times with a wash buffer to remove unbound reagents.
-
Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. The HRP enzyme on the bound tracer will catalyze a color change.
-
Incubation and Stopping the Reaction: Incubate the plate for a short period (e.g., 30 minutes) to allow for color development. Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
-
The intensity of the color is inversely proportional to the concentration of 11(S)-HETE in the sample.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 11(S)-HETE in the samples by interpolating their absorbance values on the standard curve.
Mandatory Visualization
11(S)-HETE Signaling Pathway
11(S)-HETE is known to induce cellular hypertrophy and can influence vascular function. Its signaling can involve the activation of various intracellular pathways.
Caption: Proposed signaling pathway of 11(S)-HETE leading to cellular hypertrophy and inflammation.
Experimental Workflow: Cross-Validation of 11(S)-HETE Quantification
A logical workflow for comparing LC-MS and ELISA methods for 11(S)-HETE quantification.
References
- 1. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a rapid, specific and sensitive LC-MS/MS bioanalytical method for eicosanoid quantification - assessment of arachidonic acid metabolic pathway activity in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11-Ketotestosterone Competitive ELISA Kit (EIA11K) - Invitrogen [thermofisher.com]
- 4. caymanchem.com [caymanchem.com]
Differential Effects of 11(S)-HETE and 15(S)-HETE on Cell Proliferation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two key arachidonic acid metabolites, 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) and 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), on cellular proliferation. The roles of these eicosanoids are complex and often cell-type specific, presenting both challenges and opportunities in drug development. This document summarizes key experimental findings, outlines common methodologies, and visualizes the underlying signaling pathways.
Core Findings: A Tale of Two Eicosanoids
While both 11(S)-HETE and 15(S)-HETE are derived from arachidonic acid, their impacts on cell growth and proliferation are distinct and context-dependent. 11(S)-HETE has been primarily associated with cellular hypertrophy, an increase in cell size, rather than proliferation (an increase in cell number). In contrast, 15(S)-HETE exhibits a dual role, promoting proliferation and angiogenesis in some cell types while inhibiting it in others. This differential activity makes 15(S)-HETE a particularly interesting molecule in cancer research.
Quantitative Data Summary
The following table summarizes the quantitative effects of 11(S)-HETE and 15(S)-HETE on various cell types as reported in the literature.
| Eicosanoid | Cell Type | Effect | Concentration | Key Quantitative Data | Citation |
| 11(S)-HETE | RL-14 (Human Cardiomyocyte) | Cellular Hypertrophy | 20 µM | Increased ANP by 231%, β-MHC by 499% | [1][2] |
| 15(S)-HETE | PC3 (Prostate Carcinoma) | Inhibition of Proliferation | 30 µM | IC50 of 30 µM in soft agar colony-forming assay | [3] |
| Jurkat (T-cell Leukemia) | Inhibition of Proliferation | 40 µM | IC50 of 40 µM after 6 hours of exposure | [4] | |
| HDMVEC (Endothelial Cells) | Angiogenesis (Tube Formation) | 0.1 µM | Potent induction of tube formation | [5] | |
| HepG2 & SMMC7721 (Hepatocellular Carcinoma) | Promotion of Growth | Not specified | Reversed growth arrest induced by 15-LO-1 inhibitor | ||
| Vascular Smooth Muscle Cells | Promotion of Proliferation | 10 µM | ~2-fold increase in [³H]-thymidine incorporation | ||
| MDA-MB-231 & MCF-7 (Breast Cancer) | Promotion of Proliferation | Not specified | Increased cell number and proliferation |
Signaling Pathways
The signaling cascades initiated by 11(S)-HETE and 15(S)-HETE are critical to understanding their differential effects on cell fate.
11(S)-HETE Signaling in Cardiomyocytes
In human RL-14 cardiomyocytes, 11(S)-HETE induces cellular hypertrophy primarily through the upregulation of cytochrome P450 (CYP) enzymes, particularly CYP1B1. This suggests a link between oxidative stress and the hypertrophic response.
References
- 1. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Effects of (15S)-hydroperoxyeicosatetraenoic acid and (15S)-hydroxyeicosatetraenoic acid on the acute- lymphoblastic-leukaemia cell line Jurkat: activation of the Fas-mediated death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of the Cardiovascular Effects of 11(S)-HETE and Epoxyeicosatrienoic Acids (EETs)
A comprehensive guide for researchers and drug development professionals on the contrasting cardiovascular roles of two key arachidonic acid metabolites: 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) and epoxyeicosatrienoic acids (EETs).
This guide provides a detailed comparison of the cardiovascular effects of 11(S)-HETE and EETs, supported by experimental data and methodologies. While both are metabolites of arachidonic acid, their physiological roles within the cardiovascular system diverge significantly, with EETs generally considered cardioprotective and 11(S)-HETE implicated in pathological cardiac remodeling.
At a Glance: Key Cardiovascular Effects
| Feature | 11(S)-HETE | Epoxyeicosatrienoic Acids (EETs) |
| Vascular Tone | Primarily associated with vasoconstriction in certain vascular beds. | Potent vasodilators in various vascular beds, including coronary, cerebral, and renal arteries.[1][2] |
| Cardiac Function | Induces cardiac hypertrophy. | Generally cardioprotective; improve cardiac contractile function recovery after ischemia and attenuate cardiac remodeling.[3][4] |
| Inflammation | Pro-inflammatory effects are suggested but less characterized compared to other HETEs. | Potent anti-inflammatory effects; inhibit NF-κB signaling and reduce endothelial activation and leukocyte adhesion.[5] |
| Endothelial Function | May contribute to endothelial dysfunction. | Promote endothelial health and are considered endothelium-derived hyperpolarizing factors (EDHFs). |
In-Depth Comparison of Cardiovascular Actions
Vascular Tone
Epoxyeicosatrienoic acids are well-established as potent vasodilators. They contribute to the regulation of blood pressure and organ perfusion by hyperpolarizing vascular smooth muscle cells, primarily through the activation of large-conductance calcium-activated potassium (BKCa) channels. Different EET regioisomers (e.g., 11,12-EET, 14,15-EET) exhibit varying potencies in different vascular beds. For instance, in canine coronary arterioles, all four EET regioisomers induce potent, concentration-dependent vasodilation with EC50 values in the nanomolar to picomolar range.
In contrast, the direct effects of 11(S)-HETE on vascular tone are less clear and may be context-dependent. While some studies on other HETEs like 20-HETE show potent vasoconstrictor effects, data specifically on 11(S)-HETE's vasoactive properties is limited. However, some evidence suggests that certain HETEs can act as vasoconstrictors in specific vascular territories.
Quantitative Data: Vasodilatory Potency of EETs in Canine Coronary Arterioles
| Eicosanoid | EC50 (log [M]) |
| 14,15-EET | -12.7 |
| 11,12-EET | -10.1 |
| 8,9-EET | -11.5 |
| 5,6-EET | -10.8 |
Cardiac Remodeling and Hypertrophy
A significant distinction between 11(S)-HETE and EETs lies in their impact on cardiac remodeling. 11(S)-HETE has been demonstrated to induce cellular hypertrophy in cardiomyocytes. This effect is associated with the upregulation of hypertrophic markers such as atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC), and an increase in cell size. The signaling pathway for this hypertrophic response involves the induction of cytochrome P450 1B1 (CYP1B1).
Conversely, EETs are generally considered to be protective against pathological cardiac remodeling. They have been shown to attenuate cardiac hypertrophy, fibrosis, and inflammation in various experimental models of heart disease. The cardioprotective effects of EETs are partly mediated by their anti-inflammatory actions and their ability to improve cardiac function following ischemic injury.
Inflammatory Response
EETs exhibit potent anti-inflammatory properties within the cardiovascular system. They can suppress the activation of the pro-inflammatory transcription factor NF-κB, leading to a reduction in the expression of adhesion molecules on endothelial cells and subsequent adhesion of leukocytes. This anti-inflammatory action contributes to their overall vasoprotective effects.
The inflammatory role of 11(S)-HETE is not as extensively studied as that of other HETEs like 12-HETE and 20-HETE, which are generally considered pro-inflammatory. However, the induction of cardiac hypertrophy by 11(S)-HETE suggests a potential role in pathological processes that often involve an inflammatory component.
Signaling Pathways
The signaling mechanisms underlying the cardiovascular effects of 11(S)-HETE and EETs are distinct and often opposing.
11(S)-HETE-Induced Cardiac Hypertrophy Signaling
References
- 1. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of 11(S)-HETE levels in healthy versus diseased patient cohorts
For Immediate Release
This guide provides a comparative analysis of 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) levels in healthy individuals versus various patient cohorts. Intended for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details common experimental protocols for 11(S)-HETE measurement, and visualizes the relevant biological pathways and workflows.
Introduction to 11(S)-HETE
11(S)-HETE is a bioactive lipid mediator derived from the metabolism of arachidonic acid. Its formation can occur through both enzymatic pathways, involving enzymes such as cyclooxygenases (COX-1 and COX-2) and cytochrome P450, and non-enzymatic pathways initiated by oxidative stress.[1] Emerging evidence suggests that circulating levels of 11(S)-HETE are altered in various pathological conditions, positioning it as a potential biomarker for disease diagnosis and progression. This guide aims to provide a clear comparison of these levels across different health statuses.
Comparative Analysis of 11(S)-HETE Levels
The following table summarizes the reported concentrations of 11-HETE in plasma and serum from healthy individuals and patient cohorts with specific diseases. It is important to note the variations in sample types (plasma vs. serum) and analytical methodologies across studies, which can influence reported values.
| Condition | Patient Cohort | Sample Type | 11(S)-HETE Concentration | Fold Change vs. Healthy (Approx.) | Reference |
| Healthy | Healthy Volunteers | Plasma | 0.49 ± 0.2 ng/mL | N/A | [2] |
| Healthy Volunteers | Serum (post-clotting) | 3.05 ± 0.2 ng/mL | N/A | [2] | |
| Obesity | Lean Individuals | Plasma | ≤ 0.39 nmol/L | N/A | [3] |
| Obese Individuals | Plasma | > 0.89 nmol/L | > 2.3x | [3] | |
| Liver Disease | Obese Patients with Alcoholic Steatohepatitis (ASH) | Plasma | 11.2 ± 12.9 µg/mL | Significant Increase | |
| Obese Patients with Non-alcoholic Steatohepatitis (NASH) | Plasma | 20.8 ± 21.3 µg/mL | Significant Increase | ||
| Gastrointestinal Disease | Patients with Hyperplastic Colon Polyps and Adenomas | Plasma | Up to 6 times the normal level | ~6x | |
| Patients with Colorectal Cancer | Serum and Tissue | Downregulated | Decrease | ||
| Cardiovascular Disease | Patients with Coronary Artery Disease | Not Specified | Biomarker | Not Specified |
Note: Direct comparison between studies should be made with caution due to differences in units (ng/mL, nmol/L, µg/mL) and patient populations.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of 11(S)-HETE's biological context and its measurement, the following diagrams illustrate its biosynthetic pathway and a standard experimental workflow for its quantification.
Caption: Biosynthesis of 11(S)-HETE from arachidonic acid.
Caption: A typical workflow for the quantification of 11(S)-HETE.
Experimental Protocols
The quantification of 11(S)-HETE in biological matrices is most commonly and accurately achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized protocol based on established methods.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Objective: To isolate lipids, including 11(S)-HETE, from the biological matrix (e.g., plasma, serum) and remove interfering substances.
-
Materials:
-
C18 SPE cartridges
-
Methanol
-
Water
-
Hexane
-
2-propanol
-
Acetic acid
-
Internal standard (e.g., deuterated 11(S)-HETE)
-
-
Procedure:
-
Acidify the plasma or serum sample with acetic acid.
-
Add an internal standard to the sample for quantification.
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a low-percentage methanol solution to remove polar impurities.
-
Elute the lipids, including 11(S)-HETE, with methanol or another organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To separate 11(S)-HETE from other lipid isomers and quantify it based on its specific mass-to-charge ratio and fragmentation pattern.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A C18 reversed-phase column.
-
A triple quadrupole mass spectrometer.
-
-
Typical LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol mixture with 0.1% formic acid or acetic acid.
-
Gradient: A gradient elution is typically used, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.
-
-
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for detecting acidic lipids like HETEs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for 11(S)-HETE and its internal standard.
-
Example Transition for 11-HETE: m/z 319 -> m/z 167.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy are optimized to achieve the best signal for 11(S)-HETE.
-
3. Data Analysis
-
Quantification: The concentration of 11(S)-HETE in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 11(S)-HETE.
Conclusion
The available data indicates that circulating levels of 11(S)-HETE are significantly altered in several disease states, particularly in obesity and related liver diseases. While it shows promise as a biomarker, further research with standardized methodologies across larger and more diverse patient cohorts is necessary to establish definitive concentration ranges for specific diseases. The detailed protocols and workflows provided in this guide offer a foundation for researchers to pursue further investigations into the role of 11(S)-HETE in health and disease.
References
- 1. [Isomeric specific analysis of hydroxyeicosatetraenoic acid in blood samples from obese patients with non-alcoholic and alcoholic steatohepatitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma protein changes reflect colorectal cancer development and associated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obesity is positively associated with arachidonic acid-derived 5- and 11-hydroxyeicosatetraenoic acid (HETE) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Chiral Columns for HETE Separation: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the analysis of hydroxyeicosatetraenoic acids (HETEs), the selection of an appropriate chiral column is paramount for achieving accurate enantioselective separation. This guide provides an objective comparison of different chiral columns for HETE separation, supported by experimental data, to facilitate informed decisions in your analytical workflow.
HETEs are a group of biologically active lipid mediators derived from the oxygenation of arachidonic acid. They exist as various positional isomers (e.g., 5-HETE, 12-HETE, 15-HETE), each with distinct stereoisomers (R and S enantiomers) that can exhibit different physiological and pathological activities. Consequently, the ability to resolve and quantify these enantiomers is crucial for understanding their roles in various biological processes, including inflammation, cancer, and cardiovascular disease.[1] This guide focuses on the performance of polysaccharide-based chiral stationary phases (CSPs), which are widely utilized for their broad enantioselectivity.
Comparative Performance of Chiral Columns for HETE Separation
The following table summarizes the performance of several commercially available chiral columns for the separation of HETE enantiomers. The data has been compiled from various studies to provide a comparative overview. It is important to note that chromatographic conditions can significantly influence separation performance.
| HETE Isomer | Chiral Column | Stationary Phase | Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Times (tR) (min) | Resolution (Rs) | Selectivity (α) | Reference |
| 12-HETE | Chiralpak AD-RH | Amylose tris(3,5-dimethylphenylcarbamate) | 150 x 4.6 mm, 5 µm | Methanol/Water/Acetic Acid (95:5:0.1, v/v/v) | 0.3 | LC-MS/MS | 12(R)-HETE: ~10.2, 12(S)-HETE: ~12.9 | >1.5 (baseline) | - | [2] |
| 5-HETE | Chiralpak AD | Amylose tris(3,5-dimethylphenylcarbamate) | 250 x 4.6 mm, 10 µm | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) | 1.0 | UV | - | Baseline | - | [3] |
| 15-HETE | Chiralpak AD | Amylose tris(3,5-dimethylphenylcarbamate) | 250 x 4.6 mm, 10 µm | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) | 1.0 | UV | - | Baseline | - | [3] |
| General Eicosanoids | Lux Amylose-2 | Amylose tris(5-chloro-2-methylphenylcarbamate) | - | Normal Phase & Polar Organic Modes | - | - | - | - | - | [4] |
| General Eicosanoids | Lux Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | - | Normal Phase, Reversed Phase, Polar Organic Modes | - | - | - | - | - | |
| General Eicosanoids | Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | 250 x 4.6 mm, 5 µm | Hexane/Isopropanol with additives | - | UV | - | - | - |
Note: "-" indicates data not available in the cited sources. Resolution (Rs) values greater than 1.5 indicate baseline separation. Selectivity (α) is a measure of the separation of two peaks.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting separation methods. Below are representative experimental protocols for the chiral separation of HETEs.
Protocol 1: Chiral LC-MS/MS for 12-HETE Separation on Chiralpak AD-RH
-
Column: Chiralpak AD-RH (150 x 4.6 mm, 5 µm)
-
Mobile Phase: An isocratic mixture of methanol, water, and acetic acid in a ratio of 95:5:0.1 (v/v/v).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detection: Mass Spectrometry (MS) with electrospray ionization (ESI) in negative ion mode.
-
Ion Source Temperature: 350°C.
-
Capillary Voltage: 4000 V.
-
-
Sample Preparation: Lipid extraction from biological samples can be performed using the Bligh and Dyer method. The final extract is reconstituted in the mobile phase before injection.
Protocol 2: Chiral HPLC for HETE Isomers on Chiralpak AD
-
Column: Chiralpak AD (250 x 4.6 mm, 10 µm)
-
Mobile Phase: A normal-phase eluent consisting of n-hexane, isopropanol, and trifluoroacetic acid in a ratio of 90:10:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength suitable for HETEs (e.g., 235 nm).
-
Sample Preparation: HETE standards or extracted samples should be dissolved in the mobile phase.
HETE Signaling Pathways
Understanding the biological context of HETE enantiomers is essential for interpreting analytical results. HETEs are involved in complex signaling pathways that regulate a multitude of cellular processes. The diagram below illustrates a generalized overview of the enzymatic formation and downstream signaling of key HETE isomers.
Caption: Enzymatic formation of HETEs and their downstream signaling pathways.
Discussion and Column Selection Strategy
The choice of a chiral column for HETE separation depends on several factors, including the specific HETE isomers of interest, the required sensitivity, and the available detection methods (UV or MS).
-
Polysaccharide-based CSPs , such as those found in the Chiralpak and Lux series, are the most widely used for eicosanoid separations due to their broad applicability. These columns are available with either amylose or cellulose backbones derivatized with various phenylcarbamates.
-
Amylose-based columns , like the Chiralpak AD series and Lux Amylose series, have demonstrated excellent performance for the separation of various HETE isomers. The Chiralpak AD-RH is a reversed-phase version that is compatible with aqueous mobile phases, making it well-suited for LC-MS applications.
-
Cellulose-based columns , such as the Chiralcel OD series and Lux Cellulose series, can offer complementary or sometimes superior selectivity to amylose-based phases, depending on the analyte and mobile phase conditions.
-
Particle Size: Columns with smaller particle sizes (e.g., 3 µm or 5 µm "H" series) generally provide higher efficiency and resolution compared to their 10 µm counterparts.
A recommended strategy for method development includes:
-
Initial Screening: Screen a selection of both amylose- and cellulose-based chiral columns under both normal-phase and reversed-phase (or polar organic) conditions.
-
Mobile Phase Optimization: Once a promising column is identified, optimize the mobile phase composition (e.g., the type and percentage of alcohol modifier in normal phase, or the organic solvent and additives in reversed phase) to improve resolution and analysis time.
-
Detector Compatibility: For high-sensitivity applications, LC-MS/MS is the preferred detection method. Ensure that the chosen mobile phase is compatible with the mass spectrometer's ionization source. Volatile buffers and additives, such as acetic acid or formic acid, are generally preferred over non-volatile salts.
By systematically evaluating these parameters, researchers can develop robust and reliable methods for the chiral separation of HETEs, enabling a deeper understanding of their complex roles in health and disease.
References
- 1. The Role of Hydroxyeicosatetraenoic Acids in the Regulation of Inflammation in Bronchial Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of the Hedgehog signaling pathway in cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
A Researcher's Guide to Validating Antibody Specificity in 11(S)-HETE Immunoassays
For researchers, scientists, and drug development professionals, the accuracy of immunoassay data is paramount. This guide provides a comparative framework for validating the specificity of antibodies used in 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) immunoassays, offering insights into potential cross-reactivity and outlining best practices for experimental validation.
The eicosanoid 11(S)-HETE is a lipid mediator implicated in various physiological and pathological processes, including inflammation and cancer. Immunoassays, such as ELISA, are commonly employed for its quantification in biological samples. However, the structural similarity among eicosanoids, particularly between stereoisomers like 11(S)-HETE and 11(R)-HETE, presents a significant challenge to antibody specificity. This guide emphasizes the critical need for rigorous validation to ensure reliable and accurate results.
Understanding the Challenge: Cross-Reactivity
Antibodies developed for 11(S)-HETE may exhibit cross-reactivity with other structurally related lipid mediators. This is a critical consideration as the biological activities of these molecules can differ significantly. The primary concern is the potential for an antibody to bind to other HETE isomers, which can lead to an overestimation of 11(S)-HETE concentrations and misleading biological interpretations.
Performance Comparison of 11(S)-HETE Immunoassays
Table 1: Cross-Reactivity Profile of a Commercial 11(S)-HETE ELISA Kit
| Compound | Cross-Reactivity (%) |
| 11(S)-HETE | 100 |
| 11(R)-HETE | 3.30% |
| 15(S)-HETE | 0.20% |
| 12(S)-HETE | 0.05% |
| 5(S)-HETE | <0.01% |
| Arachidonic Acid | <0.01% |
Data sourced from the product manual for the Enzo Life Sciences 11(S)-HETE ELISA kit (ADI-900-206).
Key Observation: The antibody in this representative ELISA kit demonstrates significantly higher affinity for 11(S)-HETE compared to its enantiomer, 11(R)-HETE, and other HETE isomers. However, the 3.30% cross-reactivity with 11(R)-HETE highlights the importance of considering the relative concentrations of these isomers in biological samples.
Alternative Methods for Quantification
For definitive quantification and validation of immunoassay results, mass spectrometry-based methods are considered the gold standard due to their high specificity and ability to resolve chiral isomers.
Table 2: Comparison of Immunoassay and Mass Spectrometry for 11(S)-HETE Quantification
| Feature | Immunoassay (ELISA) | Mass Spectrometry (LC-MS/MS) |
| Principle | Antibody-antigen binding | Mass-to-charge ratio |
| Specificity | Dependent on antibody; potential for cross-reactivity | High; can distinguish between isomers |
| Sensitivity | pg/mL to ng/mL range | pg/mL to fg/mL range |
| Throughput | High | Lower |
| Cost | Relatively low | High |
| Expertise | Moderate | High |
Experimental Protocols for Antibody Specificity Validation
To ensure the reliability of an 11(S)-HETE immunoassay, it is crucial to perform in-house validation experiments.
Competitive ELISA Protocol for Specificity Testing
This protocol outlines the general steps for a competitive ELISA, which is the common format for small molecule immunoassays like those for HETEs.
Principle: In a competitive ELISA, unlabeled antigen in the sample competes with a fixed amount of labeled antigen for a limited number of antibody binding sites. The more antigen in the sample, the less labeled antigen will bind, resulting in a weaker signal.
Methodology:
-
Coating: A microplate is pre-coated with a capture antibody specific for 11(S)-HETE.
-
Competition: The sample (containing unknown 11(S)-HETE) and a fixed concentration of enzyme-conjugated 11(S)-HETE (the tracer) are added to the wells. They compete for binding to the coated antibody.
-
Incubation: The plate is incubated to allow binding to occur.
-
Washing: Unbound reagents are washed away.
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.
-
Measurement: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of 11(S)-HETE in the sample.
-
Cross-Reactivity Assessment: To test for cross-reactivity, the same procedure is followed, but instead of 11(S)-HETE standards, serial dilutions of potentially cross-reacting lipids (e.g., 11(R)-HETE, other HETE isomers, arachidonic acid) are used. The concentration of each compound that causes 50% inhibition of the maximal signal is determined and compared to that of 11(S)-HETE to calculate the percent cross-reactivity.
LC-MS/MS Protocol for Confirmation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the reference method for validating immunoassay data.
Methodology:
-
Sample Preparation: Lipids are extracted from the biological sample using solid-phase extraction (SPE) or liquid-liquid extraction.
-
Chromatographic Separation: The extracted lipids are separated using a chiral liquid chromatography column, which is essential for resolving 11(S)-HETE and 11(R)-HETE.
-
Mass Spectrometric Detection: The separated analytes are ionized and detected by a mass spectrometer. Specific precursor and product ion transitions for 11(S)-HETE are monitored for quantification.
-
Quantification: The concentration of 11(S)-HETE is determined by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.
-
Validation: The results obtained by LC-MS/MS can be directly compared to the immunoassay results from the same samples to assess the accuracy of the immunoassay.
Visualizing Key Processes
To aid in the understanding of the experimental workflows and the biological context of 11(S)-HETE, the following diagrams are provided.
Caption: Competitive ELISA workflow for 11(S)-HETE quantification.
Caption: LC-MS/MS workflow for validating 11(S)-HETE immunoassay results.
Caption: A putative signaling pathway for 11(S)-HETE.
Conclusion
The specificity of antibodies is a cornerstone of reliable immunoassay data. For 11(S)-HETE, a molecule with closely related isomers, this is particularly critical. This guide provides a framework for researchers to critically evaluate the performance of 11(S)-HETE immunoassays. By understanding the potential for cross-reactivity, utilizing gold-standard validation methods like LC-MS/MS, and performing rigorous in-house specificity testing, researchers can ensure the accuracy and reproducibility of their findings in the study of this important lipid mediator.
comparative metabolomics to identify pathways affected by 11(S)-HETE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic pathways affected by 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE), a bioactive lipid metabolite derived from arachidonic acid. While direct comparative metabolomics studies on 11(S)-HETE are not extensively available, this document synthesizes current experimental data to infer its impact on cellular metabolism. The information presented is crucial for understanding the physiological and pathological roles of 11(S)-HETE and for identifying potential therapeutic targets.
Executive Summary
11(S)-HETE is a stereoisomer of 11-HETE, formed through both enzymatic and non-enzymatic pathways.[1] Experimental evidence demonstrates that 11(S)-HETE significantly upregulates the expression of several cytochrome P450 (CYP) enzymes, particularly in cardiomyocytes.[1] This upregulation suggests a consequential impact on various metabolic pathways, including those involving steroid hormones, fatty acids, and other endogenous compounds. This guide will delve into the experimental data supporting these findings, detail the methodologies used, and visualize the implicated metabolic and signaling pathways.
Data Presentation: Quantitative Effects of 11(S)-HETE on Gene and Protein Expression
Treatment of human fetal ventricular cardiomyocytes (RL-14 cells) with 11(S)-HETE has been shown to significantly alter the expression of several key metabolic enzymes. The following tables summarize the quantitative changes in mRNA and protein levels observed in a key study.
Table 1: Fold Change in mRNA Expression of CYP Enzymes in RL-14 Cells Treated with 11(S)-HETE (20 µM for 24h)
| Gene | Fold Change vs. Control |
| CYP1B1 | 2.42 |
| CYP1A1 | 2.09 |
| CYP4F2 | 3.57 |
| CYP4A11 | 1.90 |
| CYP2J2 | 1.47 |
| CYP2E1 | 2.63 |
Data sourced from a study by Helal et al.[1]
Table 2: Fold Change in Protein Expression of CYP Enzymes in RL-14 Cells Treated with 11(S)-HETE (20 µM for 24h)
| Protein | Fold Change vs. Control |
| CYP1B1 | 2.86 |
| CYP4F2 | 2.53 |
| CYP4A11 | 2.52 |
Data sourced from a study by Helal et al.[1]
Inferred Affected Metabolic Pathways
Based on the observed upregulation of specific CYP enzymes, 11(S)-HETE is predicted to impact the following metabolic pathways:
-
Steroid Hormone Metabolism: CYP1B1 is a key enzyme in the metabolism of estrogens, progesterone, and testosterone.[2] Its induction by 11(S)-HETE suggests a potential alteration in steroid hormone homeostasis.
-
Fatty Acid Metabolism: Both CYP1B1 and CYP4F2 are involved in fatty acid metabolism. CYP4F2, in particular, catalyzes the ω-oxidation of long-chain and very-long-chain fatty acids.
-
Eicosanoid Metabolism: CYP4F2 is known to be involved in the metabolism of eicosanoids, including the inactivation of the pro-inflammatory mediator leukotriene B4.
-
Retinoid (Vitamin A) Metabolism: CYP1B1 participates in the oxidation of retinol to retinoic acid, a critical signaling molecule.
-
Vitamin E and K Metabolism: CYP4F2 plays a role in the metabolism of fat-soluble vitamins, including vitamin E and vitamin K.
-
Melatonin Metabolism: CYP1B1 is capable of metabolizing melatonin, a hormone involved in regulating sleep-wake cycles.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in this guide, providing a framework for researchers looking to replicate or build upon these findings.
Cell Culture and Treatment
Human fetal ventricular cardiomyocytes (RL-14 cells) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experimental treatment, RL-14 cells were seeded and allowed to adhere overnight. The following day, the media was replaced with fresh media containing either 11(S)-HETE (20 µM) or a vehicle control (ethanol, 0.01% v/v). The cells were then incubated for 24 hours.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
Total RNA was extracted from the treated and control cells using a commercially available RNA isolation kit. The concentration and purity of the RNA were determined using a spectrophotometer. One microgram of total RNA was reverse-transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit. qRT-PCR was performed using a real-time PCR system with specific primers for the target genes (CYP1B1, CYP1A1, CYP4F2, CYP4A11, CYP2J2, and CYP2E1) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression was calculated using the 2-ΔΔCt method.
Western Blot Analysis
Following treatment, cells were lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration was determined using a BCA protein assay kit. Equal amounts of protein (e.g., 20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for one hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies specific for the target proteins (CYP1B1, CYP4F2, and CYP4A11) and a loading control (e.g., β-actin). After washing with TBST, the membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for one hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using densitometry software.
Visualizations: Pathways and Workflows
Diagram 1: Experimental Workflow for Investigating the Effects of 11(S)-HETE
Caption: Experimental workflow for analyzing the effects of 11(S)-HETE on cardiomyocytes.
Diagram 2: Inferred Metabolic Pathways Affected by 11(S)-HETE
Caption: Inferred metabolic pathways affected by 11(S)-HETE via CYP enzyme upregulation.
Diagram 3: Generalized Signaling Pathway for HETEs
Caption: Generalized signaling pathways potentially activated by 11(S)-HETE.
References
Assessing the Relative Potency of 11(S)-HETE and Its Metabolic Precursors in Inducing Cellular Hypertrophy
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the biological potency of 11(S)-hydroxyeicosatetraenoic acid [11(S)-HETE] and its metabolic precursors, with a focus on their role in inducing cellular hypertrophy. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the nuanced roles of these lipid mediators.
Introduction
Hydroxyeicosatetraenoic acids (HETEs) are a group of signaling lipids derived from the metabolism of arachidonic acid (AA). They exist in various isomeric forms, including different positional isomers and stereoisomers (enantiomers), each with potentially distinct biological activities. 11-HETE, in particular, has been implicated in various physiological and pathological processes, including the regulation of vascular tone and the development of cardiac hypertrophy. This guide focuses on the (S) enantiomer of 11-HETE and compares its hypertrophic potency to its metabolic precursors.
Metabolic Pathway of 11(S)-HETE
11(S)-HETE is primarily formed through a non-enzymatic pathway involving the interaction of arachidonic acid with reactive oxygen species (ROS), a process linked to oxidative stress. This is in contrast to its enantiomer, 11(R)-HETE, which is mainly produced through enzymatic pathways involving cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes. The immediate precursor to both enantiomers is 11-hydroperoxyeicosatetraenoic acid (11-HPETE), which is subsequently reduced to 11-HETE.[1]
Caption: Metabolic formation of 11(S)-HETE and 11(R)-HETE from arachidonic acid.
Comparative Potency in Inducing Cellular Hypertrophy
Recent studies have demonstrated that 11(S)-HETE is a more potent inducer of cellular hypertrophy in cardiomyocytes compared to its enantiomer, 11(R)-HETE. This has been quantified by measuring the expression of key hypertrophic markers and observing changes in cell surface area.
Data on Hypertrophic Marker Expression
In a study utilizing human fetal ventricular cardiomyocytes (RL-14 cells), treatment with 20 µM of 11(S)-HETE for 24 hours resulted in a significantly greater upregulation of hypertrophic markers compared to treatment with 11(R)-HETE.[1]
| Hypertrophic Marker | % Increase with 11(S)-HETE (20 µM) | % Increase with 11(R)-HETE (20 µM) |
| Atrial Natriuretic Peptide (ANP) | 231% | Not significant |
| β-Myosin Heavy Chain (β-MHC) | 499% | Not significant |
| β-MHC/α-MHC ratio | 107% | 132% |
| Skeletal α-Actin (ACTA-1) | 282% | 46% |
Data on Cardiomyocyte Surface Area
The same study also demonstrated a more pronounced increase in the cell surface area of cardiomyocytes treated with 11(S)-HETE.[1]
| Treatment (20 µM) | % Increase in Cell Surface Area |
| 11(S)-HETE | 34% |
| 11(R)-HETE | 29% |
Signaling Pathway of 11(S)-HETE-Induced Hypertrophy
The hypertrophic effects of 11(S)-HETE are linked to the upregulation and allosteric activation of Cytochrome P450 1B1 (CYP1B1).[1] This enzyme is known to be involved in the development of cardiovascular diseases. 11(S)-HETE not only increases the mRNA and protein levels of CYP1B1 but also directly enhances its catalytic activity. This leads to a signaling cascade that ultimately results in the expression of hypertrophic genes and an increase in cell size.
Caption: Signaling cascade of 11(S)-HETE leading to cardiomyocyte hypertrophy.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
Human fetal ventricular cardiomyocytes (RL-14 cells) are cultured in Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F-12) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For hypertrophy induction experiments, cells are treated with 20 µM of either 11(R)-HETE or 11(S)-HETE for 24 hours in serum-free media.[1]
Real-Time Polymerase Chain Reaction (RT-PCR) for Hypertrophic Markers
Total RNA is extracted from treated and control cells using a suitable RNA isolation kit. cDNA is synthesized from the total RNA using a reverse transcription kit. Real-time PCR is then performed using specific primers for the hypertrophic markers ANP, β-MHC, α-MHC, and ACTA-1, with a housekeeping gene (e.g., GAPDH) used for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.
Western Blot Analysis for CYP1B1
Cells are lysed, and total protein concentration is determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with a primary antibody specific for CYP1B1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Measurement of Cardiomyocyte Surface Area
Following treatment, cells are fixed and stained. Phase-contrast images of the cells are captured using an inverted microscope. The surface area of individual cells is then measured using image analysis software (e.g., ImageJ). A sufficient number of cells should be measured for each treatment group to ensure statistical significance.
Experimental Workflow
Caption: Workflow for assessing HETE-induced cellular hypertrophy.
Conclusion
The experimental evidence strongly indicates that 11(S)-HETE is a more potent inducer of cardiomyocyte hypertrophy than its enantiomer, 11(R)-HETE. This enhanced potency is attributed to its ability to significantly upregulate and allosterically activate CYP1B1. The formation of 11(S)-HETE via non-enzymatic pathways linked to oxidative stress suggests a critical role for this lipid mediator in the pathogenesis of cardiac hypertrophy under conditions of cellular stress. These findings highlight 11(S)-HETE and its signaling pathway as potential therapeutic targets for the management of hypertrophic heart diseases. Researchers and drug development professionals should consider the distinct biological activities of HETE enantiomers in their investigations and therapeutic strategies.
References
Safety Operating Guide
Navigating the Safe Disposal of 11(S)-HETE: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like 11(S)-Hydroxyeicosatetraenoic acid (11(S)-HETE) are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 11(S)-HETE, alongside pertinent safety data and a visualization of the disposal workflow, to foster a deeper understanding of its handling.
Essential Safety and Disposal Plan
The disposal of 11(S)-HETE must adhere to strict safety protocols to minimize risks to personnel and the environment. While specific regulations may vary by institution and region, the following procedures provide a comprehensive framework for its safe management.
Step 1: Personal Protective Equipment (PPE) and Hazard Assessment
Before handling 11(S)-HETE, it is crucial to consult the Safety Data Sheet (SDS) and wear appropriate PPE. This includes, but is not limited to:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat or chemical-resistant apron.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical. 11(S)-HETE waste should be collected in a designated, properly labeled, and sealed container. The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE). Avoid mixing this waste with incompatible chemicals.
Step 3: Labeling of Hazardous Waste
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (11(S)-Hydroxyeicosatetraenoic acid), and the accumulation start date.[1]
Step 4: Storage of Hazardous Waste
Waste containers should be stored in a designated satellite accumulation area (SAA).[2] This area must be inspected weekly for any signs of leakage.[2] Ensure containers are kept closed except when adding waste and are stored in secondary containment to capture any potential spills.[3]
Step 5: Disposal as Hazardous Waste
Due to its biochemical nature and potential for biological activity, 11(S)-HETE should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[4] Arrange for pickup and disposal by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.
Step 6: Spill Management
In the event of a spill:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material, such as vermiculite or sand, to contain the spill.
-
Clean-up: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose: All materials used for cleanup should be disposed of as hazardous waste.
Data Presentation: Key Disposal Parameters
| Parameter | Guideline | Source |
| Waste Container Material | Glass or High-Density Polyethylene (HDPE) | |
| Waste Labeling | "Hazardous Waste", Chemical Name, Accumulation Date | |
| Storage Location | Designated Satellite Accumulation Area (SAA) | |
| Container Sealing | Tightly sealed screw-on cap | |
| Secondary Containment | Required for liquid waste | |
| Maximum Accumulation Time | Varies by jurisdiction (e.g., 90 days to 1 year) | |
| Disposal Method | Collection by certified hazardous waste personnel |
Experimental Protocols
While specific experimental protocols for the disposal of 11(S)-HETE are not detailed in publicly available literature, the principles of safe chemical handling and hazardous waste disposal are universally applicable. The procedures outlined above are based on established guidelines for laboratory chemical waste management.
Mandatory Visualization: 11(S)-HETE Disposal Workflow
Caption: Workflow for the proper disposal of 11(S)-HETE.
References
Personal protective equipment for handling 11(S)-Hepe
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 11(S)-Hydroxyeicosatetraenoic acid (11(S)-HETE). The following procedures are designed to ensure the safe management of this compound in a laboratory setting. As a matter of best practice, 11(S)-HETE should be treated as a hazardous substance. This document should be used as a supplement to the official Safety Data Sheet (SDS) provided by the manufacturer, which must be reviewed prior to commencing any work.
Immediate Safety and Personal Protective Equipment (PPE)
Given that 11(S)-HETE is typically supplied in an ethanol solution, both the fatty acid and the solvent carrier pose potential hazards. The following personal protective equipment is mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact.
Table 1: Recommended Personal Protective Equipment for Handling 11(S)-HETE
| Body Part | Personal Protective Equipment (PPE) | Specifications and Best Practices |
| Eyes | Safety Goggles or Face Shield | Must provide a complete seal around the eyes to protect against splashes of the ethanol solution. A face shield offers additional protection. |
| Hands | Chemical-Resistant Gloves | Nitrile or other suitable chemically impervious gloves should be worn. Inspect gloves for any tears or punctures before use. Change gloves immediately if they become contaminated. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn to protect against accidental spills and splashes. |
| Respiratory | Fume Hood | All handling of 11(S)-HETE, including preparation of dilutions, should be conducted in a certified chemical fume hood to prevent inhalation of ethanol vapors and any potential aerosols of the compound. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling 11(S)-HETE is essential for maintaining a safe laboratory environment. The following workflow outlines the key stages from receipt to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
